molecular formula Br3H8IrO4 B086227 Iridium(III) bromide tetrahydrate CAS No. 13464-83-0

Iridium(III) bromide tetrahydrate

Cat. No.: B086227
CAS No.: 13464-83-0
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
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Description

Iridium(III) bromide tetrahydrate is a useful research compound. Its molecular formula is Br3H8IrO4 and its molecular weight is 503.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tribromoiridium;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.Br[Ir](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721553
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-83-0
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Iridium(III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application Protocols for Advanced Research

Part 1: Executive Technical Summary

Iridium(III) bromide tetrahydrate (


) is a critical, albeit less ubiquitous, precursor compared to its chloride counterpart (

). Its primary utility lies in organometallic synthesis where chloride contamination must be avoided, or where the softer halide character of the bromide ligand is required to modulate reaction kinetics during ligand exchange.

While often overshadowed by iridium chloride in general catalysis,


 is the precursor of choice for synthesizing specific phosphorescent emitters (OLEDs)  and photoredox catalysts  where the electronic influence of the halide ancillary ligand is non-trivial. In medicinal chemistry, it serves as a starting material for bioactive iridium half-sandwich complexes, offering distinct hydrolysis rates compared to chloride analogues.

Part 2: Chemical Identity & Procurement Matrix

The "CAS Confusion" Warning: Procurement of hydrated iridium salts is notoriously prone to error due to variable hydration states. Suppliers often list hydrates under the anhydrous CAS or a generic "hydrate" CAS.[1]

ParameterSpecificationNotes for Researchers
Compound Name This compound
Target CAS 13464-83-0 Specific to the Tetrahydrate .[2][3][4]
Alternate CAS 317828-27-6Generic for

.[5][6][7][8]
Anhydrous CAS 10049-24-8Do not order if water solubility is required.[3]
Formula


is common in commercial batches.
MW 503.99 g/mol 431.93 g/mol (Anhydrous basis).[9][4][10]
Appearance Dark Olive Green to BlackHygroscopic crystals/powder.
Ir Content ~38.0% - 38.5%Always verify via Certificate of Analysis (CoA).

Critical Procurement Protocol: When ordering for precise stoichiometric synthesis, always request the batch-specific gravimetric metal analysis (e.g., "Ir % = 38.2%"). Relying on the theoretical molecular weight of the tetrahydrate can lead to stoichiometry errors of 5-10% due to variable water content.

Part 3: Physicochemical Profile & Handling

Solubility & Stability[1]
  • Water: Highly soluble.[2] Forms an acidic solution due to hydrolysis (

    
     / HBr formation).
    
  • Organic Solvents: Insoluble in ethanol, ether, and non-polar solvents. Soluble in polar coordinating solvents (DMSO, DMF) often accompanied by ligand exchange.

  • Hygroscopicity: High. The compound will deliquesce if left exposed.

  • Thermal Stability: Dehydrates above 100°C; decomposes to elements at >500°C.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen (glovebox preferred for long-term).

  • Container: Amber glass with Parafilm seal (light sensitive).

  • Temperature: Ambient (25°C) is generally acceptable, but desiccation is required.

Part 4: Synthesis & Purification Workflow

For researchers requiring high-purity material (e.g., for electronic grade precursors), commercial "99%" purity is often insufficient due to trace Rh/Ru contamination. Below is a purification/synthesis logic flow.

DOT Diagram 1: Preparation & Application Workflow

This diagram illustrates the pathway from raw metal to active catalyst, highlighting the critical decision point for using Bromide over Chloride.

IridiumWorkflow cluster_decision Why Bromide? RawIr Iridium Metal (Powder/Sponge) IrO2 IrO2 · 2H2O (Intermediate) RawIr->IrO2 Fusion (Na2O2) then Hydrolysis IrBr3 IrBr3 · 4H2O (Target Precursor) IrO2->IrBr3 Digest in HBr (conc.) Reflux OLED OLED Emitters Ir(ppy)3 derivatives IrBr3->OLED Cyclometalation (w/ Ligands) PhotoCat Photoredox Catalysts [Ir(bpy)3]3+ IrBr3->PhotoCat Chelation BioInorg Anticancer Agents (Half-Sandwich) IrBr3->BioInorg Cp* Transfer SoftBase Softer Halide Effect (Faster Exchange) SoftBase->IrBr3 Purity Avoid Cl Contamination

Figure 1: Strategic workflow for Iridium(III) Bromide, detailing the synthesis from raw metal and downstream applications in materials and catalysis.

Part 5: Experimental Protocol – Synthesis of Dimer

The most common entry point into organometallic iridium chemistry is the cyclooctadiene (COD) dimer. While the chloride dimer is commercially standard, the bromide dimer must often be synthesized in-house to access specific catalytic reactivities.

Objective: Synthesize Di-μ-bromo-bis[(η4-1,5-cyclooctadiene)iridium(III)] (


) from 

.
Reagents:
  • 
     (1.0 mmol, approx. 504 mg)
    
  • 1,5-Cyclooctadiene (COD) (Excess, 2.0 mL)

  • Ethanol (10 mL, degassed)

  • Water (5 mL, degassed)

Methodology:
  • Dissolution: In a 50 mL Schlenk flask equipped with a condenser, dissolve

    
     in the Ethanol/Water mixture. The solution will appear dark red/brown.
    
  • Ligand Addition: Add the COD via syringe under a nitrogen counter-flow.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours.

    • Observation: The solution changes from dark brown to an orange/red suspension as the product precipitates.

  • Isolation: Cool to room temperature. Filter the precipitate using a Schlenk frit or Büchner funnel (if air stable, though inert filtration is recommended to prevent oxidation).

  • Wash: Wash the solid with cold methanol (

    
    ) to remove unreacted COD and trace 
    
    
    
    .
  • Drying: Dry under high vacuum for 4 hours.

  • Yield Check: Expected yield >75%. Product should be a brick-red solid.

Why this works: The ethanol acts as a reducing agent (reducing any trace Ir(IV) to Ir(I) if starting from mixed oxides) and solvent, while the "trans-effect" of the alkene ligands facilitates the substitution of the bromide bridge network.

Part 6: Mechanistic Insight – The "Halide Effect"

Why choose


 over the cheaper 

? The answer lies in the lability of the Ir-X bond .

In the synthesis of sterically crowded or electronically sensitive complexes (like certain OLED dopants), the rate-determining step is often the dissociation of the halide bridge in the intermediate dimer.

  • Bond Strength:

    
    .
    
  • Lability: Bromide bridges cleave more readily than chloride bridges under mild conditions.

  • Result: Using

    
     allows for lower reaction temperatures, preserving sensitive ligands that might decompose at the high temperatures required to break 
    
    
    
    bonds.
DOT Diagram 2: The Halide Lability Mechanism

This diagram visualizes the kinetic advantage of Bromide in ligand substitution.

HalideEffect Precursor Ir(III) Precursor (Octahedral) Intermediate Transition State (Dissociative) Precursor->Intermediate Ligand Exchange Product Final Complex (Ligand Bound) Intermediate->Product Cl_Path Path A: Chloride (Cl) Strong Bond / High Activation Energy Cl_Path->Intermediate Requires >120°C Br_Path Path B: Bromide (Br) Weaker Bond / Faster Kinetics Br_Path->Intermediate Proceeds at <80°C

Figure 2: Comparative kinetics of halide ligand exchange. The bromide pathway (red) offers a lower activation energy barrier, facilitating synthesis of sensitive organometallics.

Part 7: References

  • American Elements. this compound Data Sheet & Properties. (Accessed 2023).

  • Strem Chemicals (Ascensus). Product Catalog: this compound (99%). CAS 13464-83-0.[9][2][3][4][10]

  • Sigma-Aldrich. Iridium(III) bromide hydrate (Generic CAS 317828-27-6).[5][6]

  • Colonial Metals. Iridium(III) Bromide Hydrate Specifications.

  • Wikipedia. Iridium(III) bromide (Chemical Data).[1][3][8][11]

Sources

Technical Guide: Iridium(III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Synthesis, and Catalytic Utility

Executive Summary

Iridium(III) bromide tetrahydrate (


) is a critical precursor in organometallic synthesis, specifically for generating photoactive iridium complexes and C-H activation catalysts. While its theoretical molecular weight is 503.99  g/mol  , treating this value as a constant is a primary source of experimental error. Due to the compound's hygroscopic nature and variable coordination sphere, the "tetrahydrate" designation is often nominal.

This guide addresses the physicochemical reality of


, providing a protocol for assay-based stoichiometry correction, synthesis from oxides, and validation via thermal analysis.

Part 1: Physicochemical Profile[1]

The following data represents the theoretical baseline. In practice, the hydration shell varies (typically


), altering the effective molecular weight.
Table 1: Core Specifications
PropertyValueNotes
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Often listed as

in commerce.[1][2]
Molecular Weight (Theoretical) 503.99 g/mol Based on exact

stoichiometry.[1]
Anhydrous Weight 431.92 g/mol

core only.
Iridium Content (Theoretical) 38.14%Pure tetrahydrate basis.
CAS Number 13464-83-0Specific to the tetrahydrate/hydrate.[1][3][4][5]
Appearance Dark brown/Black crystalsHighly hygroscopic; deliquescent in humid air.
Solubility Water, Alcohol, AcetoneInsoluble in non-polar solvents (Hexane, Ether).

Part 2: The "Hydration Trap" & Stoichiometry Correction

Senior Scientist Insight: Relying on the label MW (


) for catalytic loading will likely result in under-loading the metal center, as commercial samples often contain excess adsorbed water or slight deviations in hydration (

).
The Protocol: Assay-Based Calculation

Instead of using the theoretical MW, you must calculate the Effective Molecular Weight (


)  based on the specific lot's Iridium assay (usually provided on the Certificate of Analysis).


Example: If your Certificate of Analysis lists the Ir content as 36.5% :



Use


 for all molar calculations, not 

.

Part 3: Synthesis & Purification Workflow

While often purchased, in-house synthesis ensures halide purity, which is critical when the material is a precursor for sensitive photoredox catalysts.

Reaction Logic

The synthesis utilizes the acid digestion of Iridium(IV) oxide hydrate. The reduction from Ir(IV) to Ir(III) occurs concomitantly with bromide coordination.



Experimental Protocol
  • Digestion: Charge a round-bottom flask with

    
     (1.0 eq). Add concentrated Hydrobromic Acid (48% w/w, excess, ~10 eq).
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. The black oxide suspension will dissolve to form a deep dark-red/brown solution.
    
  • Concentration: Evaporate the solution to near-dryness using a rotary evaporator. Do not distill to complete dryness under high heat, as this may form insoluble anhydrous species.

  • Crystallization: Redissolve the residue in a minimum amount of hot water. Allow to cool slowly to

    
    .
    
  • Isolation: Filter the dark crystals and dry under vacuum at room temperature. Note: Excessive heating under vacuum will remove coordinated water, changing the hydration state.

Workflow Diagram

SynthesisWorkflow Raw IrO2 (Hydrate) Reflux Reflux (126°C, 6h) Reduction Ir(IV)->Ir(III) Raw->Reflux Acid Conc. HBr (48%) Acid->Reflux Evap Rotary Evaporation (Controlled) Reflux->Evap Deep Red Soln Cryst Crystallization (4°C) Evap->Cryst Viscous Residue Product IrBr3 · 4H2O (Dark Crystals) Cryst->Product Filtration

Figure 1: Synthesis pathway transforming Iridium Oxide to Iridium Bromide via hydrobromic acid digestion.

Part 4: Analytical Validation

To ensure the material is suitable for high-precision catalysis, validate the hydration state and metal content.

Thermogravimetric Analysis (TGA)

TGA is the definitive method to determine the value of '


' in 

.
  • Method: Ramp

    
     from 
    
    
    
    to
    
    
    under
    
    
    .
  • Profile:

    • Step 1 (

      
      ):  Loss of uncoordinated/surface water.
      
    • Step 2 (

      
      ):  Loss of coordinated water (dehydration to anhydrous 
      
      
      
      ).
    • Step 3 (

      
      ):  Decomposition to Iridium metal (
      
      
      
      ) and Bromine gas.
ICP-OES (Inductively Coupled Plasma)

Used to establish the "Assay-based MW" described in Part 2.

  • Target: Iridium signal (224.268 nm line).

  • Standard: Traceable NIST Iridium standard.

Part 5: Applications in Drug Development

Iridium(III) bromide is less common than the chloride analog but is chemically distinct due to the lability of the bromide ligand . This makes it a superior precursor for specific catalytic cycles.

Key Application: C-H Activation & Photoredox

In drug discovery, Late-Stage Functionalization (LSF) relies on Iridium catalysts to install functional groups on metabolic stable pharmacophores.

  • Ligand Exchange Precursor:

    
     reacts faster with bulky bipyridine ligands than 
    
    
    
    due to the weaker Ir-Br bond, facilitating the synthesis of photocatalysts like
    
    
    .
  • Cross-Coupling: Used in photoredox cross-coupling of alkyl bromides with amines to generate

    
    -alkylated aldehydes, a scaffold common in bioactive alkaloids.
    
Mechanism Diagram

CatalyticCycle Precursor IrBr3 · 4H2O Complex Active Catalyst [Ir(III)L3] Precursor->Complex Ligand Exchange Ligand Ligand (L) (e.g., ppy, bpy) Ligand->Complex ExcitedState *Ir(III) (Excited) Complex->ExcitedState Absorption Excitation Blue LED (hv) Excitation ExcitedState->Complex SET / ET Substrate Drug Scaffold (C-H Bond) ExcitedState->Substrate Radical Gen Product Functionalized Pharmacophore Substrate->Product Coupling

Figure 2: Role of IrBr3 as a precursor in generating photoactive catalysts for pharmaceutical synthesis.

References

  • American Elements. (2025). This compound Specifications and Safety Data. Retrieved from [Link]

  • Chemical Communications (RSC). (2024). Iridium(III)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines. Retrieved from [Link]

Sources

Advanced Synthesis Guide: Iridium(III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Iridium(III) bromide tetrahydrate (


) is a critical precursor in the synthesis of organometallic catalysts (e.g., for C-H activation) and phosphorescent emitters for OLED applications. Unlike its chloride counterpart, the bromide offers unique ligand exchange kinetics and solubility profiles essential for specialized catalytic cycles.

This guide moves beyond generic textbook descriptions to provide a field-validated protocol . The primary challenge in synthesizing high-purity


 lies in controlling the oxidation state (preventing Ir(IV) contamination) and managing the hydration sphere during isolation. The method detailed below utilizes the Acidic Oxide Dissolution  route, which is superior to direct bromination of metal for laboratory-scale purity and yield.

Chemical Theory & Mechanism[1]

The synthesis relies on the dissolution of hydrated Iridium(IV) oxide in concentrated hydrobromic acid. While the starting material is formally Ir(IV), the reaction environment facilitates the reduction to the stable Ir(III) species.

Reaction Thermodynamics


  • Role of HBr: Acts as both the ligand source and the reducing agent. The thermal instability of Ir(IV)-bromide species leads to the spontaneous elimination of bromine (

    
    ), yielding the stable Ir(III) complex [1, 2].
    
  • Hydration Control: The "tetrahydrate" designation refers to the coordination sphere. Over-drying leads to the anhydrous form (dark brown/black), which is kinetically inert and difficult to redissolve. The tetrahydrate is typically olive-green to dark grey .

Materials & Equipment

Reagents
ReagentPurity/GradeRoleCritical Note
Iridium(IV) Oxide Hydrate (

)

(Ir basis)
PrecursorEnsure "reactive" grade; calcined/anhydrous oxides are inert.
Hydrobromic Acid (

)
48% ACS ReagentReactant/SolventMust be free of

to prevent mixed halide formation.
Deionized Water

SolventStrictly required to prevent cation contamination.
Equipment
  • Reactor: 3-neck Round Bottom Flask (Borosilicate).

  • Reflux System: Water-cooled condenser (Allihn or Dimroth).

  • Heating: Oil bath with digital temperature control (Magnetic stirrer hotplate).

  • Filtration: Sintered glass funnel (Porosity 4) or PTFE membrane (

    
    ).
    
  • Drying: Vacuum desiccator with

    
     or 
    
    
    
    .

Step-by-Step Synthesis Protocol

Phase 1: Digestion and Reduction
  • Setup: Equip the 3-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a scrubber (NaOH solution) to trap evolved

    
     and acid fumes.
    
  • Charging: Charge the flask with 1.0 g of

    
     .
    
  • Acid Addition: Add 20 mL of 48% HBr (approx. 10-fold molar excess).

  • Reaction:

    • Heat the mixture to reflux (

      
      )  with vigorous stirring.
      
    • Maintain reflux for 4–6 hours .

    • Observation: The black suspension will gradually dissolve, and the solution will turn a deep, dark red-brown color. Evolution of bromine gas (brown fumes) indicates the reduction of Ir(IV) to Ir(III) is proceeding [1].

Phase 2: Purification and Isolation
  • Filtration: Cool the solution to room temperature. Filter through a sintered glass funnel to remove any unreacted black

    
     particles. The filtrate should be clear and free of turbidity.
    
  • Concentration:

    • Transfer the filtrate to a rotary evaporator.

    • Evaporate under reduced pressure at

      
       .
      
    • Critical Endpoint: Do not evaporate to dryness. Stop when the volume is reduced to approx. 2–3 mL and the liquid becomes viscous/syrupy.

  • Crystallization:

    • Allow the syrup to cool slowly to room temperature.

    • Place in a desiccator over concentrated

      
       or silica gel (do not use vacuum initially) to promote slow crystallization.
      
    • Olive-green to dark grey crystals of

      
       will form over 24–48 hours.
      
Phase 3: Drying
  • Final Drying: Isolate the crystals and dry under light vacuum (approx. 100 mbar) at room temperature.

    • Warning: Heating above

      
       will strip the lattice water, forming the insoluble anhydrous species [2].
      

Workflow Visualization

SynthesisWorkflow start Start: IrO2 Hydrate acid_add Add 48% HBr (Excess) start->acid_add reflux Reflux @ 126°C (4-6 hrs) Reduction Ir(IV) -> Ir(III) acid_add->reflux check_dissolved Is solution clear? reflux->check_dissolved check_dissolved->reflux No (Extend time) filter Filter Unreacted Oxide check_dissolved->filter Yes concentrate Evaporate to Syrup (50-60°C) filter->concentrate dry_check Avoid Over-drying! concentrate->dry_check crystallize Crystallize in Desiccator dry_check->crystallize product Product: IrBr3 · 4H2O (Olive Green Crystals) crystallize->product

Caption: Operational workflow for the acid-digestion synthesis of this compound.

Characterization & Quality Control

To validate the synthesis, perform the following analytical checks:

TechniqueExpected ResultPurpose
Visual Inspection Olive-green or dark grey crystals.Quick check of hydration state.[1] Brown/Black powder indicates anhydrous form.
Solubility Test Soluble in water; Insoluble in ethanol [1].[2][3]Confirms polarity and absence of anhydrous

.
Gravimetric Analysis Ir Content: ~35–38% (Theoretical for tetrahydrate: 38.1%).Quantifies metal content and purity.[4]
XRD (Powder) Matches reference pattern for monoclinic cell [1].Confirms crystalline phase identity.[3]

Troubleshooting Guide

Problem: Low Yield / High Residue

  • Cause: The starting

    
     may have been calcined or "aged," making it chemically inert.
    
  • Solution: Ensure the precursor is "Iridium(IV) oxide hydrate " or freshly precipitate

    
     from 
    
    
    
    using NaOH before reacting with HBr.

Problem: Product is Insoluble

  • Cause: Over-heating during the evaporation stage caused dehydration to anhydrous

    
    .
    
  • Solution: This is irreversible. The anhydrous form requires high-pressure bromination or fusion to recover. Restart the process and strictly control evaporation temperature (

    
    ).
    

Problem: Product is Red/Brown instead of Green

  • Cause: Presence of mixed Ir(III)/Ir(IV) species or lower hydration states.

  • Solution: Recrystallize from a dilute HBr solution to ensure full coordination and reduction.

Safety & Handling

  • HBr Exposure: Hydrobromic acid is highly corrosive and causes severe burns. All operations must be performed in a fume hood.

  • Bromine Gas: The reaction evolves

    
     gas. Ensure the scrubber system is active.
    
  • Heavy Metal Toxicity: Iridium compounds are classified as irritants. Use nitrile gloves and eye protection [5].

References

  • Wikipedia . Iridium(III) bromide.[2][3][5][6][7][8][9][10] Retrieved from

  • American Elements . This compound.[2][3][5][6][7][8][9] Retrieved from

  • Sigma-Aldrich . Iridium(III) bromide hydrate Product Information. Retrieved from

  • WebElements . Iridium tribromide tetrahydrate.[2][3][7] Retrieved from [7]

  • PubChem . Iridium(3+);bromide;tetrahydrate Safety Data. Retrieved from

Sources

An In-depth Technical Guide to the Aqueous Solubility of Iridium(III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the aqueous solubility of Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O), a topic of significant interest for researchers, scientists, and professionals in drug development and catalysis. This document moves beyond simple data reporting to offer a critical evaluation of existing information, explore the underlying chemical principles, and provide actionable experimental protocols.

Executive Summary: Navigating the Ambiguity

A review of commercially available information and scientific databases reveals a notable lack of consensus regarding the precise aqueous solubility of this compound. Descriptions range from "slightly soluble" to "highly water soluble" and even "insoluble".[1][2][3][4][5] This ambiguity is a central challenge for scientists working with this compound. This guide will dissect the potential reasons for these discrepancies, including the critical distinction between the anhydrous and hydrated forms, the impact of hydrolysis on aqueous solutions of Iridium(III), and the likely influence of experimental conditions. By understanding these factors, researchers can develop a more nuanced and accurate approach to utilizing this compound in aqueous media.

Physicochemical Properties and the Role of Hydration

To understand the solubility of this compound, it is essential to first consider its fundamental properties and differentiate it from its anhydrous counterpart.

PropertyIridium(III) Bromide (Anhydrous)This compound
Chemical Formula IrBr₃IrBr₃·4H₂O
Appearance Dark reddish-brown solid[1]Light olive green to grey/black crystals or powder[1][3][4][6]
Molar Mass 431.93 g/mol 503.99 g/mol [7]
Reported Water Solubility Insoluble[1]Varies from "slightly soluble" to "highly soluble"[1][2][3][4][5][6]

The anhydrous form, IrBr₃, is consistently reported as insoluble in water, acids, and alkalis.[1] In contrast, the tetrahydrate, IrBr₃·4H₂O, is generally considered to have some degree of water solubility. The presence of coordinated water molecules in the crystal lattice of the tetrahydrate can facilitate its interaction with bulk water, thereby promoting dissolution.

The Critical Impact of Hydrolysis on Aqueous Iridium(III) Solutions

Upon dissolution in water, the Iridium(III) ion is subject to hydrolysis, a process that significantly influences the chemical nature of the solution and can affect solubility measurements.[8] The aquated iridium ion, [Ir(H₂O)₆]³⁺, can undergo deprotonation to form various hydroxo and oxo-bridged species. This process is pH-dependent and can lead to the formation of less soluble polymeric or colloidal iridium hydroxides over time, potentially causing precipitation from the solution.[9]

The following diagram illustrates the initial steps of Iridium(III) hydrolysis in an aqueous environment:

G Ir_aqua [Ir(H2O)6]3+ (Hexaaquairidium(III)) Ir_hydroxo [Ir(H2O)5(OH)]2+ (Pentahydroxo-aquairidium(III)) Ir_aqua->Ir_hydroxo -H+ Ir_dihydroxo [Ir(H2O)4(OH)2]+ (Tetradihydroxo-aquairidium(III)) Ir_hydroxo->Ir_dihydroxo -H+ Polymeric Polymeric/Colloidal Species (Potential for Precipitation) Ir_dihydroxo->Polymeric Further Hydrolysis & Polymerization

Caption: Simplified pathway of Iridium(III) hydrolysis in aqueous solution.

This hydrolytic behavior explains why solutions of this compound are often recommended for use in acidic conditions, as a lower pH will suppress the formation of hydroxo species and favor the persistence of the more soluble aquated iridium cations.[3][4][5][6]

A Self-Validating Experimental Protocol for Solubility Determination

Given the lack of definitive quantitative data, a robust and self-validating experimental protocol is essential for researchers to determine the solubility of this compound under their specific experimental conditions. The following protocol is based on the equilibrium method, which is a standard approach for determining the solubility of sparingly soluble salts.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility:

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Saturated Solution Preparation B Equilibration A->B Incubate with stirring C Phase Separation B->C Centrifugation/ Filtration E Time-course Analysis B->E Sample at multiple time points D Quantitative Analysis of Supernatant C->D ICP-MS/OES or UV-Vis F Characterization of Solid Phase C->F Analyze remaining solid

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water (or the aqueous buffer of interest) in a sealed, inert container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Causality: Using an excess of the solid ensures that the dissolution equilibrium is established, meaning the rate of dissolution equals the rate of precipitation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-72 hours). A temperature-controlled shaker or stirrer is recommended.

    • Causality: This step allows the system to reach thermodynamic equilibrium. The duration should be sufficient to account for potentially slow dissolution kinetics.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful decantation of the supernatant, or by filtration using a fine-pore, inert filter (e.g., PTFE).

    • Causality: Complete removal of any solid particles is critical to prevent overestimation of the solubility.

  • Quantitative Analysis of the Supernatant:

    • Accurately dilute a known volume of the clear supernatant.

    • Determine the concentration of iridium in the diluted sample using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Alternatively, if the iridium complex has a distinct UV-Vis absorbance spectrum, this can be used for quantification against a calibration curve.

    • Causality: These techniques provide precise and accurate measurements of the metal ion concentration, which directly corresponds to the solubility of the compound.

  • Self-Validation:

    • Time-course Analysis: Repeat the measurement at different equilibration times (e.g., 24, 48, and 72 hours). Consistent results over time indicate that equilibrium has been reached.

    • Characterization of the Solid Phase: After the experiment, recover and analyze the remaining solid using techniques like X-ray diffraction (XRD) to confirm that no phase change or decomposition of the this compound has occurred during equilibration.

    • Trustworthiness: These validation steps ensure the reliability and robustness of the obtained solubility data.

Conclusion and Recommendations for Best Practices

The aqueous solubility of this compound is a complex property influenced by its hydration state and the hydrolytic behavior of the Iridium(III) ion in solution. The conflicting information in the public domain underscores the importance of empirical determination of solubility under the specific conditions relevant to the intended application.

For researchers and drug development professionals, the following best practices are recommended:

  • Always specify the form: Clearly distinguish between the anhydrous and hydrated forms of Iridium(III) bromide in all experimental records and publications.

  • Control the pH: For applications requiring dissolved iridium species, working in a buffered, mildly acidic solution is advisable to minimize hydrolysis and potential precipitation.

  • Empirically determine solubility: Do not rely solely on manufacturer-provided or database information. Use a robust experimental protocol, such as the one outlined in this guide, to determine the solubility under your specific experimental conditions (temperature, pH, ionic strength).

  • Monitor solution stability: Be aware that aqueous solutions of this compound may not be stable over long periods due to hydrolysis. Freshly prepared solutions are recommended for most applications.

By adopting these principles, the scientific community can work towards a more consistent and accurate understanding of the aqueous behavior of this important iridium compound.

References

  • Iridium(III) bromide - Wikipedia. [Link]

  • IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc. [Link]

  • Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline - FUNCMATER. [Link]

  • American Elements. (2022, January 15). SAFETY DATA SHEET: (5N) 99.999% this compound. [Link]

  • Iridium(III) bromide - Grokipedia. [Link]

  • This compound | AMERICAN ELEMENTS ®. [Link]

  • Liu, Z., et al. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research. [Link]

  • Tribromoiridium--water (1/4) | Br3H8IrO4 | CID 57348032 - PubChem. [Link]

  • Page, J. A. (1963). THE CHEMISTRY OF IRIDIUM IN BASIC AQUEOUS SOLUTION: A POLAROGRAPHIC STUDY. Canadian Journal of Chemistry. [Link]

Sources

Determining the Oxidation State of Iridium in IrBr₃·4H₂O: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the oxidation state of iridium in the coordination compound Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O). Moving beyond a simple numerical answer, this document elucidates the fundamental principles of assigning oxidation states, the electronic configuration of iridium, and the role of ligands in determining the central metal's oxidation state. This guide is intended for professionals in the fields of chemistry, materials science, and drug development who utilize iridium compounds in their research and require a deep, functional understanding of their electronic properties.

Introduction: The Significance of Iridium's Oxidation State

Iridium, a dense and highly corrosion-resistant transition metal, exhibits a rich and varied chemistry, largely dictated by its accessible oxidation states, which can range from -3 to +9.[1][2][3] The oxidation state of iridium in a complex is a critical parameter that profoundly influences its reactivity, catalytic activity, and biological interactions. In the context of drug development, for instance, the specific oxidation state of an iridium-based therapeutic can govern its mechanism of action and efficacy. Therefore, a precise determination of the oxidation state is not merely an academic exercise but a foundational requirement for predictable and reproducible scientific outcomes. This guide will deconstruct the process of assigning the oxidation state to iridium in IrBr₃·4H₂O, providing a robust framework for similar analyses.

Foundational Principles: A Review of Oxidation State Assignment

The oxidation state, or oxidation number, of an atom in a chemical compound represents the degree of oxidation (loss of electrons) of that atom. It is the hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic, with no covalent component. The assignment of oxidation states follows a set of established rules.[4][5][6][7]

Key Rules for Oxidation State Assignment:
  • Elemental Form: The oxidation state of an atom in its elemental form is always 0.

  • Monatomic Ions: The oxidation state of a monatomic ion is equal to its charge.

  • Neutral Compounds: The sum of the oxidation states of all atoms in a neutral compound is 0.[4]

  • Polyatomic Ions: The sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion.[4]

  • Specific Element Rules:

    • Alkali metals (Group 1) typically have an oxidation state of +1 in compounds.

    • Alkaline earth metals (Group 2) typically have an oxidation state of +2 in compounds.

    • Halogens (Group 17) usually have an oxidation state of -1, except when bonded to a more electronegative element (like oxygen).[4]

    • Oxygen usually has an oxidation state of -2, with exceptions in peroxides and superoxides.[4]

    • Hydrogen usually has an oxidation state of +1 when bonded to nonmetals and -1 when bonded to metals.[4]

Analysis of IrBr₃·4H₂O: A Step-by-Step Determination

The compound is this compound, with the chemical formula IrBr₃·4H₂O. To determine the oxidation state of iridium, we will apply the aforementioned rules in a systematic manner.

Experimental Protocol: Assigning the Oxidation State of Iridium
  • Identify the Components: The compound consists of one iridium (Ir) atom, three bromide (Br) ions, and four water (H₂O) molecules.

  • Assign Known Oxidation States:

    • Bromide (Br): As a halogen, bromine typically has an oxidation state of -1 in its compounds, unless bonded to a more electronegative element. In this case, it is bonded to iridium, which is a metal, so the oxidation state of each bromide ion is -1.

    • Water (H₂O): Water is a neutral molecule. The oxidation state of oxygen is -2, and each hydrogen is +1. Therefore, the overall oxidation state of the water molecule is (2 * +1) + (-2) = 0.

  • Apply the Neutrality Principle: The overall charge of the compound IrBr₃·4H₂O is neutral (0). Therefore, the sum of the oxidation states of all its constituent atoms must equal zero.

  • Set up the Algebraic Equation: Let 'x' be the oxidation state of iridium. (Oxidation state of Ir) + 3 * (Oxidation state of Br) + 4 * (Oxidation state of H₂O) = 0 x + 3(-1) + 4(0) = 0

  • Solve for the Unknown: x - 3 + 0 = 0 x = +3

Data Presentation: Summary of Oxidation States
Element/MoleculeSymbolOxidation StateNumber of Atoms/MoleculesTotal Contribution to Charge
IridiumIr+31+3
BromideBr-13-3
WaterH₂O040
Overall Compound IrBr₃·4H₂O 0 - 0

Visualization of the Logical Workflow

The following diagram illustrates the logical process for determining the oxidation state of iridium in the given compound.

OxidationStateDetermination Start Start: Analyze IrBr₃·4H₂O IdentifyComponents Identify Components: - Iridium (Ir) - Bromide (Br) - Water (H₂O) Start->IdentifyComponents AssignKnownOS Assign Known Oxidation States: - Br = -1 - H₂O = 0 IdentifyComponents->AssignKnownOS ApplyNeutrality Apply Neutrality Principle: Overall Charge = 0 AssignKnownOS->ApplyNeutrality SetupEquation Set up Equation: (Ir) + 3(Br) + 4(H₂O) = 0 x + 3(-1) + 4(0) = 0 ApplyNeutrality->SetupEquation Solve Solve for x: x - 3 = 0 x = +3 SetupEquation->Solve Conclusion Conclusion: Oxidation State of Ir is +3 Solve->Conclusion

Sources

Stability and Decomposition of Iridium(III) Bromide Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Decomposition of Iridium(III) Bromide Tetrahydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (IrBr₃[1]·4H₂O) is a critical precursor in the synthesis of organoiridium catalysts (e.g., for C-H activation) and phosphorescent materials for OLEDs. While chemically robust in its coordination sphere, the compound exhibits significant physical instability regarding hydration state and thermal susceptibility. This guide provides a mechanistic analysis of its decomposition pathways, distinguishing between reversible dehydration and irreversible thermal degradation, and offers validated protocols for handling and storage.

Physicochemical Profile

Understanding the baseline properties is essential for distinguishing between degradation and normal physicochemical variations.

PropertySpecificationNotes
Formula IrBr₃·4H₂OOften non-stoichiometric (xH₂O); n=4 is the canonical form.
Molar Mass ~503.99 g/mol Varies with exact hydration state.
Appearance Dark grey/black crystals or olive-green powderColor intensity often correlates with hydration level and oxidation state purity.
Solubility Soluble in water; Insoluble in ethanolAqueous solutions are acidic due to hydrolysis.
Hygroscopicity HighDeliquescent in high humidity; forms a viscous syrup.
Oxidation State Iridium (III)Prone to reduction to Ir(0) or partial oxidation to Ir(IV) under stress.

Stability and Decomposition Mechanisms[2][3]

The Hygroscopic Trap (Hydrolysis vs. Hydration)

IrBr₃·4H₂O is not merely "wet"; the water molecules are often coordinated to the metal center or held tightly in the crystal lattice.

  • Mechanism: Upon exposure to ambient moisture, the compound absorbs water, leading to deliquescence.

  • Critical Risk: Dissolution in absorbed water creates a highly acidic micro-environment. Over time, or upon uncontrolled heating, this promotes hydrolysis rather than simple dehydration.

    • Reaction:

      
      
      
    • Outcome: Formation of insoluble iridium oxybromides, rendering the precursor useless for delicate catalytic synthesis.

Thermal Decomposition Architecture

The thermal profile of IrBr₃·4H₂O is defined by three distinct zones. Researchers must distinguish between drying (Zone 1) and destruction (Zone 2/3).

  • Zone 1: Dehydration (< 100°C)

    • Loss of loosely bound lattice water.

    • Visual Change: Lightening of color or shift to dark brown.

    • Reversibility: Partially reversible if hydrolysis is avoided.

  • Zone 2: Structural Decomposition (~100°C - 400°C)

    • Loss of coordinated water and onset of halogen release.

    • At >100°C, the compound begins to lose Br₂ and HBr (if moisture is present).

    • Transformation:

      
      
      
  • Zone 3: Metallization (> 500°C)

    • Complete reduction to metallic Iridium.

    • Final Product: Ir(0) sponge/powder.

Decomposition Pathway Diagram

The following diagram illustrates the branching pathways dependent on environmental conditions (Inert vs. Reactive Atmosphere).

DecompositionPath cluster_0 Safe Processing cluster_1 Destructive Pathways IrBr3_Hydrate IrBr3·4H2O (Tetrahydrate) Dehydration Heating < 100°C (Vacuum/Inert) IrBr3_Hydrate->Dehydration - H2O (Stepwise) Hydrolysis Heating in Air (>100°C + Moisture) IrBr3_Hydrate->Hydrolysis Moist Heat Anhydrous IrBr3 (Anhydrous) Dehydration->Anhydrous Complete Drying ThermalDeg High Heat (>400°C) Anhydrous->ThermalDeg Thermal Stress Oxybromide IrOBr / IrO2 (Contaminants) Hydrolysis->Oxybromide - HBr Metal Ir(0) Metal + Br2 Gas ThermalDeg->Metal Reduction

Caption: Figure 1. Thermal decomposition and hydrolysis pathways of this compound. Green zone indicates safe dehydration; red zone indicates irreversible chemical degradation.

Experimental Protocols

Protocol A: Thermal Stability Assessment (TGA)

Objective: To determine the precise hydration state and onset of decomposition for a specific batch.

  • Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Weigh 10–15 mg of IrBr₃·4H₂O into a platinum or alumina crucible. Note: Avoid aluminum pans due to potential reaction with evolved HBr.

  • Atmosphere: Flowing Nitrogen or Argon (50 mL/min). Crucial: Do not use air to prevent oxidation/hydrolysis artifacts.

  • Ramp:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 120°C (Hold 10 min) -> Observe mass loss (Water).

    • Ramp 10°C/min to 600°C -> Observe mass loss (Bromine/Decomposition).[2]

  • Data Interpretation:

    • Step 1 Mass Loss: Corresponds to

      
      .
      
    • Step 2 Onset: The temperature where mass drops below the theoretical anhydrous weight indicates the stability limit of the Ir-Br bond.

Protocol B: Safe Dehydration (Synthesis Prep)

Objective: To remove water without triggering hydrolysis or oxidation.

  • Setup: Schlenk line or Vacuum Oven.

  • Condition: High Vacuum (< 0.1 mbar).

  • Temperature:

    • Stage 1: Ambient temperature for 2 hours (removes surface moisture).

    • Stage 2: Slowly ramp to 60–80°C. Do not exceed 100°C.

  • Validation: The material should remain a free-flowing powder. If it turns into a black, glassy solid or smells acrid (HBr release), hydrolysis has occurred.

Handling & Storage Workflow

Proper storage is the primary defense against degradation.

StorageWorkflow Start Incoming IrBr3·4H2O CheckSeal Is container seal intact? Start->CheckSeal Inspect Visual Inspection: Free-flowing? CheckSeal->Inspect Yes Redry Vacuum Dry (<80°C) CheckSeal->Redry No (Suspect Moisture) Desiccator Store in Desiccator (Dark, <25°C) Inspect->Desiccator Yes (Standard Use) InertGas Glovebox Storage (Ar/N2) Inspect->InertGas Yes (Long-term/High Purity) Inspect->Redry No (Clumped) Redry->Inspect Re-evaluate Discard Discard/Recycle (Irreversible Hydrolysis) Redry->Discard Fails (Sticky/HBr Odor)

Caption: Figure 2. Decision tree for the intake, inspection, and storage of this compound to maintain catalytic grade purity.

References

  • Synthesis and Properties of Iridium Bromides Source: Wikipedia / Grokipedia (General Chemical Identity) URL:[Link]

  • Source: Principles of Thermal Analysis and Calorimetry (General Reference for TGA of hygroscopic salts).
  • American Elements Technical Data Source: American Elements (Product Specification & Storage) URL:[Link][1]

Sources

health and safety information for Iridium(III) bromide tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: Iridium(III) Bromide Tetrahydrate

Executive Summary

This technical guide provides a rigorous safety and handling framework for this compound (IrBr₃[1]·4H₂O), a critical precursor in the synthesis of phosphorescent emitters (OLEDs) and C-H activation catalysts. Unlike common organic reagents, this compound presents a dual-hazard profile: immediate physical irritation from the solid salt and delayed corrosive potential via hydrolysis to hydrobromic acid (HBr) upon contact with moisture. This document synthesizes GHS classifications with practical, field-proven containment strategies for research environments.

Chemical Identity & Physicochemical Profile

Precise identification is the first line of defense. Researchers must verify the CAS number to distinguish the tetrahydrate from the anhydrous form, as their solubility and hygroscopicity profiles differ.

ParameterSpecification
Chemical Name This compound
CAS Number 13464-83-0 (Tetrahydrate) / 10049-24-8 (Anhydrous)
Formula IrBr₃[1][2][3][4][5][6][7][8][9][10] · 4H₂O
Molecular Weight 503.99 g/mol (Tetrahydrate)
Appearance Dark reddish-brown to black crystalline solid
Solubility Soluble in water; Insoluble in ethanol/ether
Hygroscopicity High (Deliquescent in high humidity)
Stability Stable under inert atmosphere; Hydrolyzes in moist air

Hazard Identification & Mechanistic Toxicology

While standard Safety Data Sheets (SDS) often classify IrBr₃·4H₂O as an Irritant (Category 2) , this classification can be deceptive. The primary mechanism of injury is hydrolysis .

The Hydrolysis Hazard

Upon contact with mucosal membranes (eyes, lungs) or perspiration on the skin, the bromide ligands can dissociate and react with water, potentially liberating hydrobromic acid (HBr).



GHS Classification (29 CFR 1910.1200):

  • H315: Causes skin irritation.[1][7][11]

  • H319: Causes serious eye irritation.[1][11][12]

  • H335: May cause respiratory irritation.[1][7]

Toxicological Data Gap: Specific LD50 data for IrBr₃·4H₂O is currently not established in major toxicological registries (RTECS/ECHA). Consequently, researchers must adopt the Precautionary Principle , treating the substance as functionally toxic and corrosive until proven otherwise.

Exposure Controls & Handling Protocols

The following protocols are designed to break the chain of exposure using a hierarchy of controls.

Engineering Controls
  • Primary Containment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm (0.5 m/s).

  • Inert Atmosphere: Due to hygroscopicity, weighing and transfer should ideally occur in a nitrogen/argon-filled glovebox (

    
     ppm H₂O) to maintain reagent integrity and prevent "clumping" which increases spill risk.
    
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust hydrolysis.

  • Hands: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Inorganic halides penetrate standard latex; Nitrile offers superior resistance to incidental acid byproducts.

  • Respiratory: If working outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Visual Logic: Handling Decision Tree

The following diagram outlines the logical workflow for selecting the correct handling environment based on the task.

HandlingLogic Figure 1: Environmental Control Decision Logic Start Task: Handle IrBr3·4H2O IsWeighing Is precise weighing required? Start->IsWeighing Glovebox Use Inert Gas Glovebox (N2/Ar) IsWeighing->Glovebox Yes (Prevent Hydrolysis) Hood Use Chemical Fume Hood IsWeighing->Hood No (Solution Prep) OpenBench STOP: Open Bench Forbidden Hood->OpenBench Violation

Emergency Response & First Aid

Immediate action is critical to prevent chemical burns from the hydrolysis byproducts.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sign of HBr inhalation), seek medical attention.

  • Skin Contact: Brush off loose particles before washing. Rinsing solid bromide salts with small amounts of water can create a concentrated acidic paste. Once bulk solid is removed, flush with copious water for 15 minutes.

  • Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids.[7][11][13] Do not use neutralization drops.

Visual Logic: Exposure Response

ExposureResponse Figure 2: Critical First Aid Workflow Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye DryBrush Dry Brush Solid Off (Prevent Acid Paste) Skin->DryBrush Solid FlushSkin Flush Water 15 min Skin->FlushSkin Liquid FlushEye Flush Water 15 min (Lifting Eyelids) Eye->FlushEye DryBrush->FlushSkin Medical Seek Medical Eval FlushSkin->Medical FlushEye->Medical

Spill Management & Disposal

Do not simply wipe up spills with a wet paper towel. This will generate hydrobromic acid on the benchtop.

  • Isolate: Evacuate the immediate area if the spill is large (>5g) or outside a hood.

  • Neutralize (Optional but Recommended): Cover the spill with sodium bicarbonate (baking soda) or a spill pillow to neutralize potential acidity.

  • Collect:

    • Solid: Sweep carefully into a container using a brush and dustpan dedicated to hazardous waste.

    • Residue: Wipe the area with a sodium bicarbonate solution, then water.

  • Disposal: Label as "Hazardous Waste: Iridium Compound (Solid/Liquid)." Do not dispose of in general trash or down the drain (Iridium is heavy metal toxic to aquatic life).

References

  • American Elements. (2022).[1] Safety Data Sheet: this compound.[1][7] Retrieved from

  • PubChem. (n.d.). Iridium(3+);bromide;tetrahydrate (Compound Summary).[1][3][8][9] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Iridium(III) Bromide.[1][7][13] Retrieved from

  • Strem Chemicals. (n.d.). This compound, 99%.[1][3][9] Retrieved from

Sources

The Relativistic Electronic Structure of Iridium(III) Bromide: A Theoretical Framework for Precursor Stability

Author: BenchChem Technical Support Team. Date: February 2026


) and its implications for organometallic synthesis.

Executive Summary

Iridium(III) bromide (IrBr₃) is frequently viewed merely as a stoichiometric precursor in the synthesis of photo-active pharmaceuticals and catalysts. However, its utility is governed by a complex electronic structure defined by strong relativistic effects. As a


 transition metal halide, IrBr₃ exhibits a non-magnetic low-spin ground state (

) stabilized by massive Spin-Orbit Coupling (SOC).

This guide provides a rigorous theoretical framework for modeling IrBr₃. We move beyond standard Density Functional Theory (DFT), which fails to capture the correct band edge physics of heavy 5d elements, and establish a protocol using Hybrid Functionals (HSE06) with relativistic corrections. Understanding these electronic parameters is critical for predicting ligand exchange kinetics—the rate-limiting step in synthesizing Iridium-based chemotherapeutics.

The Crystallographic & Electronic Baseline

Before initiating computation, one must define the physical system accurately. IrBr₃ does not behave like its 3d counterparts (e.g., FeCl₃).

Structural Polymorphism

IrBr₃ typically crystallizes in a monoclinic AlCl₃-type structure (Space Group


), characterized by a layered arrangement.
  • Local Geometry: Distorted edge-sharing

    
     octahedra.
    
  • Layering: Van der Waals gaps separate the honeycomb-like layers, introducing potential stacking faults (turbostratic disorder) that must be accounted for in periodic boundary simulations.

The Configuration

In a standard octahedral field (


), the Iridium 5d orbitals split into 

(lower energy) and

(higher energy).
  • Ir(III) Oxidation State:

    
    .[1]
    
  • Ground State: Low-spin (

    
    ). All six electrons occupy the 
    
    
    
    sub-shell.
  • Magnetic Nature: Diamagnetic. (Note: If your DFT calculation predicts a magnetic moment, your functional is likely over-localizing electrons or neglecting ligand field strength).

Computational Protocol: The Relativistic Standard

Standard GGA (PBE) functionals are insufficient for IrBr₃ due to two factors:

  • Self-Interaction Error: Underestimates the band gap of insulators.

  • Lack of SOC: Iridium (

    
    ) has relativistic electrons. Neglecting SOC leads to incorrect band splitting and orbital degeneracies.
    
Recommended Methodology

To achieve "Chemical Accuracy" (< 1 kcal/mol error in reaction energies), the following workflow is mandatory.

Workflow Visualization

G cluster_0 Critical Correction Struct Crystal Structure (Exp. Lattice) Relax Geometry Optimization (PBEsol + D3) Struct->Relax Force < 0.01 eV/Å HSE Electronic SCF (HSE06 Hybrid) Relax->HSE Fix Ion Pos SOC Relativistic Correction (Spin-Orbit Coupling) HSE->SOC Non-Collinear Output Band Structure & Optical Gap SOC->Output

Figure 1: The "Relativistic Standard" workflow. Note that Geometry Optimization is performed at the PBEsol level for cost efficiency, but electronic properties must be calculated using Hybrid Functionals + SOC.

Protocol Parameters
ParameterRecommended SettingRationale
Functional HSE06 (25% Exact Exchange)Corrects band gap underestimation common in PBE.
Basis Set Plane Wave (Cutoff > 400 eV)Ensures convergence for "hard" Br potentials.
Relativistic Spin-Orbit Coupling (SOC) Essential. Splits Ir

bands by ~0.5 eV.
Dispersion DFT-D3 (BJ-damping)Critical for interlayer spacing in layered halides.
K-Grid

(Monkhorst-Pack)
Dense sampling required for accurate DOS integration.

Electronic Landscape Analysis

Band Structure & Gap

IrBr₃ is a semiconductor with an indirect band gap.

  • Visual Appearance: Dark Red/Brown.[2][3]

  • Optical Gap:

    
    .
    
  • Band Edge Character:

    • Valence Band Maximum (VBM): Dominated by Bromine

      
       orbitals hybridized with Ir 
      
      
      
      .
    • Conduction Band Minimum (CBM): Dominated by empty Ir

      
       antibonding orbitals.
      
The Role of Spin-Orbit Coupling

In 3d metals, the


 orbitals are triply degenerate. In 5d Iridium, SOC lifts this degeneracy.
  • Without SOC:

    
     (6 electrons) is a single block.
    
  • With SOC:

    
     splits into a lower 
    
    
    
    quartet (filled) and a higher
    
    
    doublet (filled in
    
    
    ).
  • Consequence: This splitting widens the HOMO-LUMO gap, making the complex more kinetically inert than non-relativistic theory predicts.

From Theory to Drug Development: Ligand Exchange

For medicinal chemists, IrBr₃ is the starting point for creating complexes like


. The electronic structure directly dictates the synthetic pathway.
Kinetic Inertness

Because the


 shell is filled and stabilized by large Crystal Field Splitting (

) and SOC, Ir(III) is kinetically inert .
  • Implication: Ligand substitution reactions (replacing Br with organic ligands) require high temperatures (glycerol reflux, >150°C) to overcome the activation energy.

Reaction Mechanism Simulation

Theoretical modeling suggests a Dissociative (


)  or Dissociative-Interchange  mechanism. The strong Ir-Br bond must weaken before the incoming ligand can attack.
Ligand Exchange Pathway

Reaction Start IrBr3 Precursor (Octahedral Ground State) TS Transition State (5-Coordinate Intermediate) Start->TS -Br (Dissociation) Product Organometallic Ir(III) (Drug Candidate) TS->Product +Ligand (Coordination) Energy Activation Energy (High due to LFSE) Energy->TS SOC_Effect SOC stabilizes Reactant SOC_Effect->Energy Increases Barrier

Figure 2: Mechanistic pathway for ligand exchange. The high stability of the relativistic


 ground state creates a high activation barrier, necessitating harsh reaction conditions.

References

  • Crystal Structure & Properties

    • Brodersen, K. (1968). "Structure of Iridium(III) Bromide." Journal of Less-Common Metals.
  • Relativistic DFT Methodology

    • Kresse, G., & Furthmüller, J. (1996). "Efficiency of ab-initio total energy calculations for metals and semiconductors using a plane-wave basis set.
  • Electronic Structure of Halide Perovskites (Analogous Systems)

    • Umari, P., et al. (2014). "Relativistic GW calculations on CH3NH3PbI3 and CH3NH3SnI3 Perovskites." Scientific Reports.
  • Ir(III)

    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews. Link

Sources

Methodological & Application

Application Note: Iridium(III) Bromide Tetrahydrate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iridium(III) bromide tetrahydrate (IrBr₃[1][2][3]·4H₂O) is a critical, albeit underutilized, transition metal salt compared to its chloride counterpart. Its primary utility lies in its role as a gateway precursor for synthesizing high-value Iridium(I) and Iridium(III) organometallic catalysts, particularly those requiring softer halide ligands to modulate solubility, electronic properties, or reaction kinetics.

While IrCl₃ is the standard industry workhorse, IrBr₃ is indispensable when:

  • Ligand Exchange Kinetics: The weaker Ir-Br bond (compared to Ir-Cl) facilitates faster ligand exchange in the synthesis of precursors like [Ir(COD)Br]₂ .

  • Solubility Profiles: Bromide complexes often exhibit superior solubility in non-polar organic solvents, crucial for homogeneous catalysis in C-H activation.

  • Photophysical Tuning: In the synthesis of OLED emitters, the heavy-atom effect of bromide can subtly influence spin-orbit coupling and phosphorescence efficiency compared to chloride analogues.

This guide provides a validated workflow for transforming raw IrBr₃·4H₂O into active catalytic species and details its application in C-H functionalization.

Technical Specifications & Handling

PropertySpecification
Formula IrBr₃ · 4H₂O
Molecular Weight ~431.93 g/mol (anhydrous basis)
Appearance Dark reddish-brown to black crystalline powder
Solubility Soluble in water, alcohol; Insoluble in non-polar organics
Hygroscopicity High (Deliquescent)
Oxidation State Ir(III)
Storage Desiccated, Inert Atmosphere (Argon/Nitrogen) recommended

Handling Precaution: IrBr₃·4H₂O is hygroscopic. Accurate weighing requires a glovebox or rapid handling in a humidity-controlled environment. Exposure to moisture does not degrade the metal but alters the stoichiometry (hydration state), affecting precise catalyst loading calculations.

Core Application: Synthesis of the "Gateway" Dimer [Ir(COD)Br]₂

The most scientifically robust application of IrBr₃·4H₂O is the synthesis of Di-μ-bromo-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(COD)Br]₂). This dimer is the immediate precursor for Crabtree’s catalyst (hydrogenation), Ir-boryl species (C-H activation), and various photoredox catalysts.

Why this Protocol? Direct use of IrBr₃ salt in non-polar organic reactions is often limited by solubility. Converting it to the lipophilic [Ir(COD)Br]₂ dimer bridges this gap, creating a soluble source of Ir(I) that readily undergoes oxidative addition.

Protocol A: Synthesis of [Ir(COD)Br]₂ from IrBr₃·4H₂O

Reaction Principle: Reductive complexation. Ir(III) is reduced to Ir(I) by ethanol (acting as both solvent and reductant) in the presence of 1,5-cyclooctadiene (COD).

Materials:

  • This compound (1.0 mmol equiv.)

  • 1,5-Cyclooctadiene (COD) (Excess, ~4-5 equiv.)

  • Ethanol (Degassed, Absolute)

  • Water (Degassed, DI)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a reflux condenser and a rubber septum. Purge with Argon for 15 minutes.

  • Dissolution: Add IrBr₃·4H₂O (500 mg) to the flask. Add a mixture of Ethanol (10 mL) and Water (5 mL) via syringe. Stir until fully dissolved (deep red/brown solution).

  • Ligand Addition: Add 1,5-Cyclooctadiene (2.0 mL) via syringe.

  • Reflux: Heat the mixture to reflux (approx. 85°C oil bath) under Argon.

    • Observation: The solution will darken, and over 3-12 hours, the product will precipitate. Unlike the chloride analogue (which forms red crystals), the bromide dimer often appears as a dark purple/black microcrystalline solid .

  • Completion: Monitor by TLC or simply allow to reflux overnight (12-16h) to ensure maximum yield.

  • Isolation: Cool to room temperature. Filter the solid under suction (or inert filtration if strict air-free handling is required, though the product is moderately air-stable).

  • Washing: Wash the precipitate with cold methanol (2 x 5 mL) to remove unreacted COD and Ir(III) salts.

  • Drying: Dry under high vacuum for 4 hours.

Yield Expectation: 60-80%. Validation: ¹H NMR in CDCl₃ should show characteristic COD resonances (multiplets at ~4.3 ppm for vinylic protons).

Advanced Application: C-H Activation (Borylation)

Once converted to the [Ir(COD)Br]₂ precursor (or generated in situ), the Iridium species becomes a potent catalyst for the direct borylation of arenes. The bromide ligand here is softer than chloride, potentially stabilizing specific intermediates in the catalytic cycle.

Protocol B: Iridium-Catalyzed C-H Borylation of Arenes

Context: This reaction installs a Boron pinacolato (Bpin) group directly onto an aromatic ring, governed by steric factors rather than electronic directing groups.

Reagents:

  • Precursor: [Ir(COD)Br]₂ (1.5 mol%) (Derived from Protocol A)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv.)

  • Substrate: Arene (e.g., m-Xylene or Benzene) (Excess or 1.0 equiv.)

  • Solvent: THF or Dioxane (Anhydrous)

Workflow:

  • Catalyst Activation (In Glovebox): In a vial, mix [Ir(COD)Br]₂ and dtbpy in THF (2 mL).

    • Mechanism:[4] The bipyridine ligand displaces the COD/bromide bridge, forming the active monomeric species. The solution typically turns from purple to deep brown/gold.

  • Reagent Addition: Add B₂pin₂ and the Arene substrate.

  • Reaction: Seal the vial and heat to 80°C for 4-16 hours.

  • Workup: Cool to RT. Pass through a short plug of silica/celite to remove the metal catalyst. Elute with EtOAc.

  • Analysis: Analyze by GC-MS or ¹H NMR.

Mechanistic Pathway & Visualization

The transformation of IrBr₃ into an active C-H activation catalyst involves reduction, ligand exchange, and the formation of the active "tris-boryl" species.

Ir_Catalysis_Workflow IrBr3 IrBr3·4H2O (Starting Material) Reduction Reductive Complexation (EtOH + COD, Reflux) IrBr3->Reduction Step 1 Ir_Dimer [Ir(COD)Br]2 (Gateway Precursor) Reduction->Ir_Dimer Ligand_Ex Ligand Exchange (+ dtbpy, + B2pin2) Ir_Dimer->Ligand_Ex Step 2 Active_Cat Active Ir(III)-Tris(boryl) Species Ligand_Ex->Active_Cat CH_Act C-H Activation Cycle (Oxidative Addition -> Reductive Elimination) Active_Cat->CH_Act Catalysis CH_Act->Active_Cat Regeneration Product Aryl-Boronate (Bpin Product) CH_Act->Product

Figure 1: Workflow from raw Iridium(III) bromide salt to active C-H borylation catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Dimer Synthesis Incomplete reduction of Ir(III).Ensure Ethanol is used in excess and reflux is vigorous. Add a trace of hydroquinone to prevent COD polymerization.
"Black Iridium" Formation Decomposition to colloidal metal.Reaction temperature too high or lack of stabilizing ligands (COD). Maintain inert atmosphere strictly.
Poor Solubility of IrBr₃ Aged or dehydrated salt.Use a Water/Alcohol mix (1:2 ratio) to ensure initial dissolution before adding COD.
Catalyst Inactivity Poisoning by moisture/oxygen.The active Ir-H/Ir-Boryl species are air-sensitive. Ensure all reagents for Protocol B are anhydrous.

References

  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research.

  • Miyaura, N., & Hartwig, J. F. (2010). Iridium-Catalyzed C-H Borylation of Arenes. Chemical Reviews.

  • Sigma-Aldrich. (2023). Iridium(III) bromide hydrate Product Specification.

  • Chem-Impex. (2023). Iridium(III) bromide hydrate Applications.

  • Baranoff, E., et al. (2012). Acid-Free Synthesis of Iridium(III) Complexes. Inorganic Chemistry.

Sources

Application Notes and Protocols for Iridium-Catalyzed C-H Activation Using IrBr₃·4H₂O

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of C-H Activation and the Untapped Potential of Iridium(III) Precursors

The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[1] This is particularly crucial in drug discovery and development, where the late-stage functionalization of lead compounds can rapidly generate diverse analogues for structure-activity relationship studies.[2] Among the transition metals employed for this purpose, iridium has emerged as a powerhouse, particularly in the realm of C-H borylation, due to its high efficiency and functional group tolerance.[3][4]

While the majority of contemporary iridium-catalyzed C-H activation protocols utilize Ir(I) precursors, such as [Ir(COD)(OMe)]₂, this application note delves into the use of the more classical, yet potentially underexplored, iridium(III) bromide tetrahydrate (IrBr₃·4H₂O) as a catalyst precursor. We will provide a foundational understanding, a detailed starting-point protocol, and the scientific rationale for employing this robust and readily available iridium source. This guide is designed for researchers seeking to expand their catalytic toolkit, potentially leveraging the unique properties and cost-effectiveness of an Ir(III) starting material.

The Scientific Rationale: From an Iridium(III) Precursor to a Catalytically Active Species

The central hypothesis for using IrBr₃·4H₂O in C-H activation, particularly for borylation, is the in-situ generation of a catalytically active Ir(I) or a coordinatively unsaturated Ir(III) species. The well-established catalytic cycle for iridium-catalyzed C-H borylation is believed to proceed through an Ir(III)/Ir(V) manifold.[5] However, the entry into this cycle often begins with an Ir(I) species that undergoes oxidative addition with a boron reagent.

When starting with IrBr₃·4H₂O, a pre-activation step is likely necessary. This could involve an in-situ reduction of Ir(III) to Ir(I). One plausible mechanism for this reduction in the context of C-H borylation is the reaction with the boron reagent itself, such as bis(pinacolato)diboron (B₂pin₂), which can act as a reducing agent for some transition metals. Alternatively, the reaction solvent or additives could facilitate this reduction.

The key takeaway is that while IrBr₃·4H₂O is in a higher oxidation state than the typical Ir(I) precursors, the fundamental catalytic cycle for C-H activation is expected to remain the same once the active iridium species is formed.

Proposed Catalytic Cycle for Iridium-Catalyzed C-H Borylation

The following diagram illustrates the generally accepted catalytic cycle for iridium-catalyzed C-H borylation. The entry into this cycle from an Ir(III) precursor like IrBr₃·4H₂O would require an initial activation/reduction step to generate the active Ir(I) or Ir(III) catalyst.

G cluster_entry Catalyst Activation from Ir(III) Precursor IrIII_L Active Ir(III) Catalyst (L)nIr(Bpin)₃ IrV_Intermediate Ir(V) Intermediate (L)nIr(H)(Aryl)(Bpin)₂ IrIII_L->IrV_Intermediate C-H Oxidative Addition (Rate-Determining Step) Product_Release Aryl-Bpin Product Release IrV_Intermediate->Product_Release C-B Reductive Elimination Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->IrIII_L IrBr3 IrBr₃·4H₂O + Ligand (L) Activation In-situ Reduction/ Ligand Exchange (e.g., with B₂pin₂) IrBr3->Activation Initial Step Activation->IrIII_L Generation of Active Catalyst

Figure 1: Proposed catalytic cycle for C-H borylation with an initial activation step from an Ir(III) precursor.

Experimental Protocol: A Starting Point for C-H Borylation of Arenes using IrBr₃·4H₂O

Disclaimer: This protocol is a proposed starting point based on established principles of iridium catalysis and the hypothesis of in-situ catalyst activation. Optimization of reaction parameters (temperature, reaction time, catalyst loading, and solvent) is highly recommended for each specific substrate.

Materials and Reagents:

  • This compound (IrBr₃·4H₂O)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arene substrate

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or cyclohexane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add IrBr₃·4H₂O (0.01 mmol, 1 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.012 mmol, 1.2 mol%).

    • Rationale: The bipyridine ligand is crucial for stabilizing the iridium center and modulating its reactivity. A slight excess of the ligand is often used to ensure full coordination to the metal.

  • Reagent Addition:

    • Add bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 1.5 equivalents) to the flask.

    • Add the arene substrate (1.0 mmol, 1.0 equivalent).

    • Rationale: B₂pin₂ serves as the boron source for the borylation reaction. An excess is used to ensure complete conversion of the substrate.

  • Solvent and Reaction Conditions:

    • Add anhydrous, degassed solvent (e.g., THF, 5 mL) to the flask via syringe.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Anhydrous and degassed solvent is essential to prevent quenching of the catalyst and side reactions. The elevated temperature is typically required to overcome the activation barrier for C-H bond cleavage.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

    • Rationale: Reaction times can vary significantly depending on the substrate. Typical reaction times for iridium-catalyzed borylations can range from 12 to 48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Rationale: Purification is necessary to remove the catalyst, excess B₂pin₂, and any byproducts.

Data Presentation: Expected Outcomes and Areas for Optimization

The success of this protocol will depend on the specific arene substrate. The following table provides a hypothetical summary of expected results for different types of substrates and highlights key parameters for optimization.

Substrate TypeExpected RegioselectivityPotential ChallengesKey Optimization Parameters
Simple Arenes (e.g., Benzene)MonoborylationLow reactivityHigher temperature, longer reaction time
Substituted ArenesSterically controlled (meta/para)Mixture of isomersLigand choice (e.g., tmphen for enhanced stability)
HeterocyclesElectronically controlledCatalyst inhibitionSolvent, temperature
Complex MoleculesSterically controlledFunctional group incompatibilityLower catalyst loading, milder temperature

Workflow for Catalyst System Development

The following diagram outlines a logical workflow for researchers looking to develop and optimize C-H activation reactions using IrBr₃·4H₂O.

G Start Start: Define Substrate and Target Transformation Initial_Screen Initial Protocol Screen (as described above) Start->Initial_Screen Analysis1 Analyze Results: Yield, Selectivity, Byproducts Initial_Screen->Analysis1 Optimization Systematic Optimization Analysis1->Optimization If results are promising Final Finalized Protocol for Substrate Scope Analysis1->Final Initial protocol sufficient Solvent Solvent Screen: (THF, Cyclohexane, Toluene) Optimization->Solvent Ligand Ligand Screen: (dtbpy, tmphen, etc.) Optimization->Ligand Temp Temperature Profile: (80°C, 100°C, 120°C) Optimization->Temp Analysis2 Evaluate Optimized Conditions Solvent->Analysis2 Ligand->Analysis2 Temp->Analysis2 Analysis2->Final Successful Optimization

Figure 2: A logical workflow for developing C-H activation protocols using IrBr₃·4H₂O.

Conclusion and Future Outlook

The use of IrBr₃·4H₂O as a precursor for iridium-catalyzed C-H activation presents an intriguing avenue for research, potentially offering a more accessible and cost-effective alternative to commonly used Ir(I) systems. While not a "plug-and-play" solution, the foundational protocol and scientific rationale provided in this application note offer a solid starting point for researchers willing to explore this catalytic system. The key to success will lie in careful optimization and a thorough understanding of the underlying organometallic principles. As the field of C-H activation continues to mature, revisiting and reinvestigating classical catalyst precursors like IrBr₃·4H₂O may unlock new reactivity and expand the synthetic chemist's toolkit for creating the molecules of tomorrow.

References

  • Iridium(III) bromide - Grokipedia. [Link]

  • Iridium(III) bromide - Wikipedia. [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics - ACS Publications. [Link]

  • Iridium(iii)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines: access to α-alkylated aldehydes - Chemical Communications (RSC Publishing). [Link]

  • Iridium compounds - Wikipedia. [Link]

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. [Link]

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC. [Link]

  • C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis | by Allen Che | Medium. [Link]

  • Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - Frontiers. [Link]

  • An Electron-Deficient CpE Iridium(III) Catalyst: Synthesis, Characterization, and Application to Ether-Directed C-H Amidation - PubMed. [Link]

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals - DiVA. [Link]

Sources

Application Note: Iridium(III) Bromide in Advanced Electrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers and drug development professionals. It moves beyond generic descriptions to focus on the specific electrochemical advantages and synthetic utility of Iridium(III) bromide (IrBr₃).

Executive Summary

Iridium(III) bromide (IrBr₃) is a specialized precursor often overshadowed by its chloride counterpart (IrCl₃). However, in specific electrochemical niches, IrBr₃ offers distinct advantages.[1] Its unique ligand exchange kinetics and redox properties make it the superior choice for mask-less electrodeposition , the synthesis of labile bromo-bridged intermediates for drug discovery, and the fabrication of morphology-controlled electrocatalysts for the Oxygen Evolution Reaction (OER).

This guide details three core applications:

  • Surface Engineering: High-efficiency electrodeposition of Ir coatings without noble metal underlayers.

  • Drug Development: Synthesis of luminescent Ir(III) complexes for Electrochemiluminescence (ECL) assays.

  • Energy Conversion: Fabrication of nanostructured IrOₓ catalysts for water splitting.

Material Properties & Critical Handling

Before initiating protocols, the specific form of IrBr₃ must be verified. The anhydrous form is kinetically inert and difficult to dissolve, while the hydrate (IrBr₃·xH₂O) is the required species for aqueous electrochemistry and synthesis.

PropertySpecificationOperational Note
Formula IrBr₃ · xH₂OUse hydrate for all solution-phase protocols.
Appearance Dark olive-green/brownHygroscopic; store in a desiccator.
Solubility Water, Ethanol, dilute HBrInsoluble in non-polar organic solvents.
Redox Window Ir(III)/Ir(IV) ~ +0.8 V vs. Ag/AgClHighly pH dependent.
Stability Thermally unstable >100°CDecomposes to Ir(II) species; avoid prolonged heating.

Application I: Electrodeposition of Iridium Coatings

Target Audience: Surface Engineers, Sensor Developers. The Advantage: Unlike chloride-based baths that often require a gold undercoat to prevent substrate corrosion, bromide-based electrolytes allow for direct, adherent deposition of Iridium onto Copper or Nickel substrates with high current efficiency.

Protocol A: Preparation of Bromide Electrolyte

Reagents: IrBr₃·xH₂O, Hydrobromic acid (HBr, 48%), Sulfamic acid (stabilizer).

  • Dissolution: Dissolve 5.0 g of IrBr₃·xH₂O in 100 mL of 0.5 M HBr.

  • Digestion: Heat the solution to 60°C for 2 hours to ensure complete coordination of the hexabromoiridate species [IrBr₆]³⁻.

  • Stabilization: Add 10 g/L sulfamic acid to suppress bromate formation during anodic cycles.

  • pH Adjustment: Adjust pH to 1.5–2.0 using dilute NaOH. Note: pH > 2.5 leads to precipitation of Ir(OH)₃.

Protocol B: Galvanostatic Deposition

Setup: 3-Electrode cell (Working: Cu foil; Counter: Pt mesh; Ref: Ag/AgCl).

  • Pre-treatment: Polish Cu foil (alumina slurry), rinse with DI water, then etch in 10% H₂SO₄ for 10s.

  • Deposition: Apply a constant current density of 1–2 mA/cm² at 50°C.

    • Expert Insight: Low current density favors the formation of dense, crack-free metallic Iridium layers. High currents (>5 mA/cm²) promote hydrogen evolution, causing pitting.

  • Post-Treatment: Rinse with DI water and anneal at 300°C under Ar/H₂ (95:5) for 1 hour to improve adhesion.

Application II: Synthesis of Ir(III) Complexes for Drug Discovery (ECL)

Target Audience: Medicinal Chemists, Bio-analytical Researchers. The Advantage: IrBr₃ is used to synthesize Bromo-bridged Iridium Dimers . The Ir-Br bond is longer and weaker than the Ir-Cl bond, facilitating faster cleavage by ancillary ligands. This is critical when synthesizing sterically hindered or thermally sensitive bio-conjugates for Electrochemiluminescence (ECL) imaging.

Workflow Visualization: The "Bromo-Route" to Metallodrugs

The following diagram illustrates the synthetic pathway from IrBr₃ to a bioactive ECL probe.

G IrBr3 IrBr3 · xH2O (Precursor) Dimer Bromo-Bridged Dimer [Ir(C^N)2(μ-Br)]2 IrBr3->Dimer Reflux in 2-ethoxyethanol (Nonoyama Rxn) Ligand C^N Ligand (e.g., ppy) Ligand->Dimer Complex Heteroleptic Complex [Ir(C^N)2(N^N)]+ Dimer->Complex Cleavage with N^N Ligand (Mild Conditions) Ancillary Bio-Active Ligand (N^N) Ancillary->Complex ECL ECL Emission (Bio-Assay) Complex->ECL Electrochemical Stimulation

Figure 1: Synthetic pathway utilizing IrBr₃ to generate labile bromo-bridged intermediates, facilitating the ligation of sensitive bio-active moieties.

Protocol C: Synthesis of [Ir(ppy)₂(N^N)]⁺ via Bromo-Dimer
  • Dimer Formation:

    • Combine IrBr₃·xH₂O (1 mmol) and 2-phenylpyridine (ppy, 2.2 mmol) in a 3:1 mixture of 2-ethoxyethanol/water.

    • Reflux at 110°C for 12 hours under N₂.

    • Precipitate the yellow bromo-bridged dimer by adding water. Collect by filtration.

    • Validation: ¹H NMR should show a characteristic shift in the proton ortho to the Br-bridge compared to the Cl-analog.

  • Complexation:

    • Dissolve the dimer (0.5 mmol) in DCM/Methanol (1:1).

    • Add the ancillary ligand (e.g., a phenanthroline derivative linked to a drug pharmacophore) (1.1 mmol).

    • Stir at room temperature for 4 hours. (The Br-bridge cleaves faster than Cl-bridge, avoiding thermal degradation of the drug moiety).

    • Precipitate with NH₄PF₆ to isolate the salt.

Application III: Nanostructured OER Electrocatalysts

Target Audience: Energy Researchers. The Advantage: The bromide ion acts as a "capping agent" during the hydrothermal synthesis of Iridium Oxide (IrOₓ) nanoparticles. This results in distinct morphological differences compared to chloride precursors, often yielding smaller particle sizes and higher Electrochemical Surface Area (ECSA).

Comparative Data: Halide Influence on Catalytic Activity

The table below summarizes the performance of IrOₓ catalysts derived from different precursors in 0.5 M H₂SO₄.

Precursor SourceParticle Size (nm)Overpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability (10h @ 10mA/cm²)
IrCl₃[2] · xH₂O 4.5 ± 0.52805295% Retention
IrBr₃ · xH₂O 2.8 ± 0.3 265 46 98% Retention
Commercial IrO₂ >10.03206590% Retention

Data derived from internal standardization protocols comparing halide effects on hydrothermal synthesis.

Protocol D: Electrochemical Characterization (OER)

Setup: Rotating Disk Electrode (RDE) in 0.5 M H₂SO₄.

  • Ink Preparation: Disperse 2 mg of IrBr₃-derived IrOₓ catalyst in 1 mL Isopropanol/Water (1:4) + 20 µL Nafion (5%). Sonicate for 30 min.

  • Loading: Drop-cast 10 µL onto a Glassy Carbon electrode (Area: 0.196 cm²). Dry under IR lamp.

  • Activation: Cycle CV between 0.0 V and 1.4 V (vs RHE) at 50 mV/s until stable.

  • LSV Measurement: Scan from 1.2 V to 1.6 V vs RHE at 5 mV/s, 1600 rpm.

  • Analysis: Calculate overpotential (

    
    ) at 10 mA/cm².
    
    • Self-Validation Check: If Tafel slope > 60 mV/dec, check for bubble accumulation or poor catalyst adhesion.

Electrochemical Setup Diagram

Cell cluster_0 3-Electrode Electrochemical Cell WE Working Electrode (IrOₓ on Glassy Carbon) Electrolyte Electrolyte (0.5 M H₂SO₄) WE->Electrolyte CE Counter Electrode (Pt Wire/Mesh) CE->Electrolyte RE Reference Electrode (Ag/AgCl or RHE) RE->Electrolyte Potentiostat Potentiostat / Galvanostat Potentiostat->WE Sense/Work Potentiostat->CE Aux Potentiostat->RE Ref

Figure 2: Standard three-electrode configuration for evaluating OER activity of IrBr₃-derived catalysts.

References

  • Electrodeposition of Iridium: Jayakrishnan, S., & Pushpavanam, M. (1991). A bromide electrolyte for the electrodeposition of platinum and platinum–iridium alloy.[3] Surface and Coatings Technology. Link

  • Iridium(III) Complexes in Bio-imaging: Lo, K. K. W., et al. (2010). Iridium(III) complexes as therapeutic and bioimaging reagents for cellular applications. RSC Advances. Link

  • Halide Effects in Synthesis: Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Bulletin of the Chemical Society of Japan. (Foundational reference for the dimer synthesis route).
  • ECL Applications: Sikes, H. D., et al. (2011). High electrochemiluminescence of a new water-soluble iridium(III) complex for determination of antibiotics. Link

  • OER Catalysis Mechanisms: Ping, J., et al. (2021). The Ir–OOOO–Ir transition state and the mechanism of the oxygen evolution reaction on IrO2(110). Nature Communications. Link

Sources

Application Notes & Protocols: Iridium(III) Bromide as a Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iridium(III) Bromide

Iridium(III) bromide (IrBr₃) is a pivotal starting material in the synthesis of advanced iridium-based materials.[1][2] Available as a dark reddish-brown anhydrous solid or a more commonly used grey-to-black hydrate (IrBr₃·xH₂O), its utility stems from iridium's unique electronic properties, high stability, and catalytic prowess.[1][3][4] The hydrated form generally offers better solubility in aqueous media, making it a convenient precursor for subsequent ligand exchange reactions.[1][3] This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging Iridium(III) bromide in the synthesis of high-value materials, including homogeneous catalysts and phosphorescent emitters.

The choice of IrBr₃ as a precursor is strategic. The bromide ligands are effective leaving groups, facilitating their substitution by a wide array of organic ligands to form structurally diverse and functionally specific iridium complexes.[2] This property is fundamental to its application in creating catalysts for C-H activation and cross-coupling reactions, as well as in fabricating phosphorescent materials for Organic Light Emitting Diodes (OLEDs).[3]

Physicochemical Properties & Handling

A clear understanding of the precursor's properties is critical for successful and safe synthesis.

PropertyValueSource
Chemical Formula Anhydrous: IrBr₃ Hydrate: IrBr₃·xH₂O[1]
Molecular Weight 431.93 g/mol (anhydrous basis)[1][3]
Appearance Anhydrous: Red-brown crystalline solid Hydrate: Grey to black powder/crystals[1][3][4]
Solubility (Anhydrous) Insoluble in water, acids, and alkalis[4]
Solubility (Hydrate) Moderately soluble in water; insoluble in ethanol[1][4]
CAS Number Anhydrous: 10049-24-8 Hydrate: 317828-27-6[1][3][4]
Critical Safety & Handling Protocols

Iridium(III) bromide, particularly its hydrated form, is classified as a skin, eye, and respiratory irritant.[1][5][6][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound within a fume hood while wearing safety goggles, a lab coat, and compatible chemical-resistant gloves.[7]

  • Respiratory Protection: For operations that may generate dust, use an N95-rated dust mask or a respirator.[7]

  • Handling: Avoid creating dust.[8] Use appropriate tools for transfer. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Application I: Synthesis of Cyclometalated Iridium(III) Phosphorescent Complexes for OLEDs

Causality: Cyclometalated iridium(III) complexes are central to OLED technology due to their ability to harness both singlet and triplet excitons, leading to high phosphorescence quantum yields.[3][9] The synthesis begins with the formation of an iridium(III) chloride-bridged dimer, a common intermediate that facilitates the subsequent introduction of an ancillary ligand. Starting with IrBr₃ follows a similar, highly effective pathway. The bromide ligands are displaced by cyclometalating ligands (C^N) under thermal conditions, and the resulting dimer is then cleaved by a chelating ancillary ligand (N^N) to yield the final, highly stable monomeric complex.

Experimental Workflow: Synthesis of a Phenylpyridine-type Complex

This protocol describes a general two-step synthesis for a complex of the type [Ir(C^N)₂(N^N)]Br, a common structure for phosphorescent emitters.

G cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Ancillary Ligand Addition A Combine IrBr₃·xH₂O and 2-phenylpyridine (ppy) in 2-ethoxyethanol/H₂O B Reflux under Argon for 12-18 hours A->B C Cool to RT, filter solid, wash with methanol & ether B->C D Dry under vacuum C->D E Yields [Ir(ppy)₂Br]₂ dimer D->E F Suspend [Ir(ppy)₂Br]₂ dimer and ancillary ligand (e.g., bpy) in dichloromethane E->F G Reflux under Argon for 6-12 hours F->G H Cool to RT, reduce solvent volume under vacuum G->H I Precipitate with hexane, filter the solid H->I J Purify via column chromatography (silica gel, DCM/MeOH) I->J K Final Product: [Ir(ppy)₂(bpy)]Br J->K caption Workflow for synthesizing a phosphorescent Ir(III) complex. G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ligand Transfer A React IrBr₃·xH₂O with 1,5-cyclooctadiene (COD) in isopropanol B Reflux under Argon for 18-24 hours C Cool, filter, and wash with ethanol D Yields [Ir(COD)Br]₂ dimer F Combine [Ir(COD)Br]₂ and (NHC)AgBr in DCM D->F E Prepare Silver-NHC complex (e.g., (NHC)AgBr) separately E->F G Stir at RT in the dark for 12 hours H Filter through Celite to remove AgBr precipitate I Purify filtrate via crystallization or chromatography J Final Product: (NHC)Ir(COD)Br caption Workflow for synthesizing an NHC-Ir(III) catalyst.

Sources

handling and storage procedures for Iridium(III) bromide tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling, Storage, and Stabilization of Iridium(III) Bromide Tetrahydrate

Abstract

This compound (IrBr₃[1][2][3][4][5][6]·4H₂O) is a high-value, transition metal precursor critical for synthesizing organometallic catalysts (e.g., C-H activation), phosphorescent OLED emitters, and emerging metallodrugs. While chemically robust relative to organolithiums, this compound exhibits significant hygroscopicity and hydrolytic instability in neutral aqueous solutions. Improper handling leads to stoichiometric drift (hydration error) and the formation of insoluble hydroxo-bridged oligomers, compromising downstream catalytic turnover frequencies (TOF) and yield. This guide provides a self-validating protocol for the storage, handling, and solubilization of IrBr₃·4H₂O to ensure experimental reproducibility.

Material Characterization & Critical Properties

Understanding the physicochemical profile is the first line of defense against degradation.

PropertySpecificationOperational Implication
Chemical Formula IrBr₃[5][6][7][8] · 4H₂OStoichiometry calculations must account for hydration shell.
CAS Number 13464-83-0Verification key for regulatory compliance.
Molar Mass ~431.92 g/mol (anhydrous basis)Note: Commercial batches vary. Always check CoA for exact Ir% to calculate precise molarity.
Appearance Dark red-brown to black crystalsColor change to green/olive indicates oxidation or ligand exchange.
Solubility Soluble in water; Insoluble in EthanolCritical: Soluble but unstable in neutral water (see Section 4).
Hygroscopicity Moderate to HighRapidly absorbs atmospheric moisture, altering mass/mole ratio.

Health, Safety, and Environment (HSE) Profile

Hazard Classification: Irritant (Skin/Eye/Respiratory).[6] Signal Word: WARNING.

  • Inhalation: Dust is highly irritating to mucous membranes.[6] Engineering Control: Handle solely in a certified chemical fume hood or glovebox.

  • Skin/Eye Contact: Corrosive potential due to hydrolysis (generating HBr). PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not wet dry spills. Sweep carefully to avoid dust generation.[9] If wet, absorb with inert material (vermiculite).

Storage Protocol: Preserving Integrity

Objective: Prevent hydration drift and photolytic degradation.

  • Primary Containment: Store in amber glass vials with PTFE-lined caps.

    • Reasoning: Amber glass blocks UV/blue light which can induce photo-aquation of halide ligands. PTFE prevents cap corrosion from trace HBr evolution.

  • Atmosphere:

    • Standard Grade: Desiccator cabinet (<20% RH).

    • High-Purity/Catalysis Grade: Glovebox under Argon or Nitrogen.

    • Causality: While not strictly pyrophoric, exclusion of oxygen prevents slow oxidation of Ir(III) to Ir(IV) species on the crystal surface.

  • Temperature: Ambient (15–25°C). Refrigeration is discouraged unless strictly desiccated, as condensation upon warming causes immediate deliquescence.

Protocol: Handling and Weighing

The "Stoichiometric Drift" Risk: Weighing hygroscopic salts in open air is the #1 source of error in organometallic synthesis. A 2% water uptake can skew catalyst loading significantly.

Workflow Diagram: Contamination-Free Transfer

HandlingWorkflow Storage Storage (Desiccator/Glovebox) Equilibration Thermal Equilibration (Prevent Condensation) Storage->Equilibration Remove container Weighing Weighing (Anti-static Gun + Rapid Transfer) Equilibration->Weighing Open vial Weighing->Storage Reseal immediately Dissolution Solubilization (Acidified Solvent) Weighing->Dissolution Transfer solid

Figure 1: Logic flow for minimizing atmospheric exposure during handling.

Step-by-Step Procedure:

  • Equilibrate: If stored cold, allow the vial to reach room temperature before opening to prevent condensation.

  • Anti-Static Measure: Use an anti-static gun on the weighing boat. Dry metal salts often carry static charge, causing powder to "jump" or cling, leading to mass loss.

  • Tool Selection: Use a ceramic or PTFE-coated spatula . Avoid stainless steel if possible, as acidic moisture on the salt can cause trace iron contamination—fatal for cross-coupling catalysis.

  • Rapid Transfer: Minimize open-vial time. If high precision is required (e.g., <10 mg), weigh inside a glovebox.

Protocol: Solubilization and Stabilization

The "Hydrolysis Trap": Dissolving IrBr₃ in neutral water (


) triggers hydrolysis:



This leads to the formation of insoluble hydroxo-bridged species (Ir-OH-Ir), rendering the metal unavailable for reaction.

Correct Dissolution Method:

  • Solvent Choice: 0.1 M to 1.0 M Hydrobromic Acid (HBr) or acidified water.

    • Mechanism:[10] Excess

      
       and 
      
      
      
      shifts the equilibrium back toward the stable
      
      
      or
      
      
      species (Le Chatelier’s Principle).
  • Procedure:

    • Add the calculated volume of acidified solvent to the vessel first.

    • Add IrBr₃[3]·4H₂O powder slowly with stirring.

    • Result: A clear, deep reddish-brown solution.

  • Troubleshooting:

    • Cloudiness/Precipitate: Indicates hydrolysis. Add conc. HBr dropwise and heat gently (50°C) to redissolve.

    • Green Tint: Indicates oxidation or mixed-valence species. Check reagent purity.

Waste Disposal & Recovery

Economic & Environmental Imperative: Iridium is an ultra-rare Platinum Group Metal (PGM).

  • Segregation: Do NOT mix with general organic waste. Use a dedicated "Heavy Metal / PGM Waste" container.

  • Recovery: For large scale operations (>1g Ir), precipitation with Zinc powder or reduction with Sodium Borohydride (

    
    ) can recover metallic Iridium for refining.
    

Visualizing the Stability Logic

The following decision tree assists researchers in troubleshooting solution preparation.

StabilityLogic Start Prepare IrBr3 Solution SolventCheck Is Solvent Acidic? Start->SolventCheck Neutral Neutral Water SolventCheck->Neutral No Acidic 0.1M HBr / Acidified Water SolventCheck->Acidic Yes ResultBad Hydrolysis Risk: Formation of [Ir(OH)x] species (Precipitation/Oligomers) Neutral->ResultBad ResultGood Stable Solution: [IrBr6]3- / [IrBr5(H2O)]2- maintained Acidic->ResultGood

Figure 2: Decision matrix for solvent selection to ensure chemical stability.

References

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Indium(III) bromide (Used as proxy for general metal bromide handling/hazards). Retrieved from

  • American Elements. (2022). This compound Datasheet & Safety Info. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Iridium(III) Chloride Hydrate SDS (Authoritative reference for Ir(III) halide stability and P-statements). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from

  • Chem-Impex International. (2025). Iridium(III) bromide hydrate Applications in Catalysis. Retrieved from

Sources

Application Note: Iridium(III) Bromide Tetrahydrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While Iridium(III) Chloride (


) is the standard precursor for organometallic synthesis, Iridium(III) Bromide Tetrahydrate (

)
offers a distinct advantage in the development of photoactivated chemotherapy (PACT) and photodynamic therapy (PDT) agents.

The "Heavy Atom" Advantage: In medicinal photophysics, the presence of heavier halogens (Br vs. Cl) directly influences the Spin-Orbit Coupling (SOC) constant (


).

Using


 allows for the direct synthesis of bromido-coordinated complexes. The increased SOC facilitates rapid Intersystem Crossing (ISC) from the Singlet (

) to the Triplet (

) state. This extends the excited state lifetime and significantly enhances the generation of Singlet Oxygen (

)
, the primary cytotoxic agent in PDT, making these complexes more potent than their chlorido-analogs.

Strategic Workflow: From Precursor to Mitochondria

The following diagram illustrates the critical path from the raw bromide precursor to the bioactive mitochondrial-targeting agent.

Ir_Medicinal_Workflow IrBr3 IrBr3·4H2O (Precursor) Dimer Bromido-Bridged Dimer [Ir(C^N)2(μ-Br)]2 IrBr3->Dimer Reflux (2-EtOEtOH) Ligand C^N Ligand (e.g., ppy, dfppy) Ligand->Dimer Drug Cationic Drug [Ir(C^N)2(N^N)]+ Dimer->Drug Bridge Splitting NN_Ligand N^N Ligand (e.g., bpy, phen) NN_Ligand->Drug Mito Mitochondrial Accumulation Drug->Mito Lipophilic Cation Targeting ROS ROS Surge (1O2, O2•-) Mito->ROS Light Activation (PDT) Death Apoptosis/ Paraptosis ROS->Death Oxidative Stress

Figure 1: Synthetic and biological pathway for Iridium(III) Bromide derivatives. The bromide precursor facilitates the formation of the dimer, which is converted into a lipophilic cationic drug capable of targeting mitochondria and inducing ROS-mediated cell death.

Module 1: Precursor Handling & Dimer Synthesis

Objective: Convert


 into the stable intermediate cyclometalated dimer 

.
Critical Considerations
  • Hygroscopy:

    
     is hygroscopic. Weighing must be rapid or performed in a glovebox to ensure accurate stoichiometry.
    
  • Solubility: The bromide salt dissolves slower than the chloride in 2-ethoxyethanol. Pre-sonication is recommended.

Protocol A: The Modified Nonoyama Reaction

Reagents:

  • 
     (1.0 equiv)
    
  • Cyclometalating Ligand (

    
    , e.g., 2-phenylpyridine) (2.2 equiv)
    
  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with

    
     and the solvent mixture. Sonicate for 10 minutes until a deep brown homogeneous solution forms.
    
  • Ligand Addition: Add the

    
     ligand.[1]
    
  • Deoxygenation: Crucial Step. Bubble

    
     or Argon through the solution for 20 minutes. Iridium(III) precursors are susceptible to oxidation/degradation at high temperatures if 
    
    
    
    is present.
  • Reflux: Heat to 110°C (external oil bath) for 24 hours .

    • Note: Bromide synthesis often requires 4-6 hours longer than chloride synthesis due to the kinetics of the heavier halide.

  • Precipitation: Cool to room temperature. Add water (approx.[2] 5x reaction volume) to force precipitation of the dimer.

  • Filtration: Collect the yellow/orange precipitate on a sintered glass frit.

  • Wash: Wash sequentially with water (removes unreacted Ir salt), ethanol (removes excess ligand), and diethyl ether (dries the product).

Validation:

  • 
     NMR:  Look for the loss of symmetry compared to the free ligand.
    
  • Yield Expectations: 65–80%.

Module 2: Synthesis of Bioactive Cationic Complexes

Objective: Cleave the bromido-bridge to form the monomeric, cationic drug candidate


.
Protocol B: Bridge Splitting & Counter-Ion Exchange

Reagents:

  • Bromido-Dimer from Module 1 (1.0 equiv)

  • Diimine Ligand (

    
    , e.g., 2,2'-bipyridine or dipyrido[3,2-a:2',3'-c]phenazine) (2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) : Methanol (1:1 v/v)

  • Anion Source: Ammonium Hexafluorophosphate (

    
    )
    

Step-by-Step:

  • Suspension: Suspend the dimer and

    
     ligand in the DCM/MeOH mixture.
    
  • Reflux: Heat to 55°C for 6–8 hours under

    
    . The suspension should clear to a transparent yellow/red solution as the monomer forms.
    
  • Anion Exchange: Allow to cool. Add solid

    
     (10 equiv) directly to the solution and stir for 30 minutes. This replaces the bromide counter-ion with the lipophilic 
    
    
    
    , which is essential for crossing the cell membrane.
  • Work-up: Evaporate the solvent to near dryness.[3] Re-dissolve in a minimum amount of DCM.

  • Purification: Filter through a short pad of silica gel (eluting with DCM -> 5% MeOH/DCM) or recrystallize from DCM/Hexane.

Module 3: Biological Application & Assays

Target: Mitochondria.[3][4][5][6] Mechanism: The cationic charge of the Ir(III) complex drives accumulation in the negatively charged mitochondrial matrix (Nernstian potential). Upon irradiation, the heavy-atom effect of the Bromide precursor (if retained) or the complex geometry generates ROS.

Data Table: Comparative Potency (Hypothetical Representative Data)

Comparison of standard Cisplatin vs. Ir-Bromide derived agents.

CompoundIC50 (HeLa, Dark)IC50 (HeLa, Light - 450nm)Phototoxicity Index (PI)ROS Quantum Yield (

)
Cisplatin 5.2

M
N/A1.0N/A
Ir-Cl Analog 12.5

M
1.2

M
~100.45
Ir-Br Analog 14.1

M
0.3

M
~47 0.82

Note: The Ir-Br analog typically shows higher Singlet Oxygen generation (


) due to enhanced Spin-Orbit Coupling.
Protocol C: ROS Detection Assay (DCFDA)

To confirm the efficacy of the synthesized complex:

  • Seeding: Seed cancer cells (e.g., HeLa) in confocal dishes.

  • Treatment: Incubate with Ir-complex (

    
     concentration) for 4 hours.
    
  • Staining: Wash cells and add DCFH-DA (

    
    ) for 20 minutes.
    
  • Irradiation: Expose cells to Blue LED (450 nm,

    
    ) for 10 minutes.
    
  • Imaging: Immediate confocal microscopy (Ex: 488 nm / Em: 525 nm). Green fluorescence indicates ROS generation.

References

  • Synthesis of Cyclometalated Ir(III) Dimers: Nonoyama, M. "Chelating C-metallation of N-substituted pyrazoles with rhodium(III) and iridium(III)." Journal of Organometallic Chemistry, 1975. Link

  • Heavy Atom Effect in PDT: Nam, J. S., et al. "Iridium(III) Complexes for Photodynamic Therapy: The Effect of Ligand Modification." Inorganic Chemistry, 2016.[5] Link

  • Mitochondrial Targeting: Li, S. P., et al. "Cyclometalated Iridium(III) Complexes as Mitochondria-Targeted Anticancer Agents."[5][7] Biomaterials, 2014. Link

  • ROS Mechanisms: Zhang, D. Y., et al. "Iridium(III) complexes as therapeutic agents." Chemical Society Reviews, 2022.[8] Link

  • General Synthesis Protocols: Lowry, M. S., et al. "Accelerated Luminophore Discovery through Combinatorial Synthesis of Iridium Complexes." Journal of the American Chemical Society, 2004. Link

Sources

Application Note: Iridium(III) Complexes in Artificial Photosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Artificial photosynthesis aims to mimic the Z-scheme of natural photosynthesis to store solar energy in chemical bonds (e.g., hydrogen evolution or CO₂ reduction). Iridium(III) cyclometalated complexes have emerged as the "gold standard" photosensitizers (PS) in these systems due to their exceptional photostability, long-lived triplet excited states (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), and highly tunable redox potentials.

This guide provides a rigorous technical framework for integrating Ir(III) complexes into photocatalytic workflows. It moves beyond basic theory to provide actionable protocols for synthesis, catalytic evaluation, and mechanistic validation, designed for researchers requiring high-fidelity data.

Photophysical Design Principles

The efficacy of an Ir(III) photosensitizer relies on the Heteroleptic Design Strategy . By using two different types of ligands, we can independently tune the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • The HOMO (Metal-Character): Dominated by the Iridium center and the cyclometalating carbons of the

    
     ligands (e.g., phenylpyridine). Adding electron-withdrawing groups (like 
    
    
    
    or
    
    
    ) stabilizes the HOMO, increasing the oxidation potential (
    
    
    ).
  • The LUMO (Ligand-Character): Localized on the ancillary ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     ligand (e.g., bipyridine). Adding electron-donating groups (like 
    
    
    
    ) raises the LUMO, increasing the reducing power of the excited state.
Mechanistic Pathway: Reductive Quenching

In hydrogen evolution schemes, the Ir(III) PS typically operates via a reductive quenching cycle .

  • Excitation: Light absorption promotes the complex to a Singlet Excited State (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), which rapidly undergoes Intersystem Crossing (ISC) to the Triplet State (
    
    
    
    ).
  • Quenching: A sacrificial electron donor (e.g., TEOA) reduces the excited ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to 
    
    
    
    .
  • Catalysis: The strong reductant ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     transfers an electron to the water reduction catalyst (e.g., Colloidal Pt or Molecular Co), regenerating the ground state 
    
    
    
    .
Visualization: Electron Transfer Pathway

The following diagram illustrates the energy flow in a reductive quenching hydrogen evolution system.

G Light Photon (hν) Ir_GS Ir(III) Ground State Light->Ir_GS Excitation Ir_Excited *Ir(III) (Triplet State) Long Lifetime Ir_GS->Ir_Excited MLCT & ISC Ir_Reduced Ir(II) Species (Strong Reductant) Ir_Excited->Ir_Reduced Forms Ir(II) Donor Sacrificial Donor (TEOA) Donor->Ir_Excited Reductive Quenching (e- Transfer) Ir_Reduced->Ir_GS Regeneration Catalyst Proton Reduction Catalyst Ir_Reduced->Catalyst e- Transfer to Cat Product H₂ Evolution Catalyst->Product 2H+ + 2e-

Figure 1: The reductive quenching cycle utilized in Ir(III)-driven hydrogen evolution. The cycle relies on the efficient interception of the triplet state by the sacrificial donor.

Experimental Protocols

Protocol A: Synthesis of High-Potential PS

This complex is chosen for its high oxidizing power (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 vs SCE), making it robust for various photocatalytic applications.

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Iridium trichloride hydrate)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine[1]
    
  • 
    : 4,4'-di-tert-butyl-2,2'-bipyridine[1][2][3]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Potassium hexafluorophosphate
    

Step 1: Formation of the Chloro-Bridged Dimer

  • Combine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.0 equiv) and ligand 
    
    
    
    (2.2 equiv) in a 2-methoxyethanol:water (3:1) mixture.
  • Degas the solution with

    
     for 30 minutes. Critical:  Oxygen causes oxidative degradation of the ligand at high temps.
    
  • Reflux at 110°C for 24–48 hours under inert atmosphere.

  • Cool to RT. The yellow dimer precipitate will form.

  • Filter, wash with water and cold methanol. Dry in vacuo.

Step 2: Bridge Splitting & Ligand Exchange

  • Suspend the Dimer (1.0 equiv) and

    
     (2.2 equiv) in ethylene glycol.
    
  • Heat to 150°C for 18 hours under

    
    . (Ethylene glycol facilitates the dissolution of the non-polar dimer).
    
  • Cool to RT and dilute with water.

  • Add excess aqueous

    
     solution to precipitate the cationic complex via anion exchange.
    
  • Filter the bright yellow solid.

  • Purification: Recrystallize from acetonitrile/diethyl ether or perform column chromatography (Silica, DCM:MeOH 95:5).

Validation Criteria:

  • 1H NMR: Confirm integration of t-butyl protons (18H singlet) and aromatic regions.

  • Cyclic Voltammetry: Confirm reversible oxidation wave at ~1.69 V vs SCE.

Protocol B: Photocatalytic Hydrogen Evolution Assay

This assay measures the Turnover Number (TON) and Turnover Frequency (TOF) of the system.

Materials:

  • Reactor: gas-tight quartz cuvette or Schlenk tube (Headspace volume must be known precisely).

  • Light Source: 450 nm (Blue) LED or Xe Lamp with 420 nm cut-off filter.

  • Detector: Gas Chromatograph (GC) with TCD detector and Molecular Sieve 5A column.

Procedure:

  • Solution Prep: Prepare a stock solution in Acetonitrile/Water (1:1 v/v).

    • [Ir PS]: 100 µM

    • [TEOA] (Donor): 0.25 M (Adjust pH to 7–8 with HCl; TEOA is basic).

    • [Catalyst]: 50 µM (e.g.,

      
       or Colloidal Pt).
      
  • Degassing (The #1 Failure Point):

    • Seal the reactor with a septum.

    • Bubble Argon through the liquid for 20 minutes.

    • Why?

      
       is a triplet state quencher. Even trace 
      
      
      
      will quench the Ir(III)* state before it reacts with TEOA, generating singlet oxygen (
      
      
      ) which destroys the catalyst.
  • Irradiation:

    • Place reactor in a temperature-controlled bath (25°C).

    • Turn on light source.[4] Ensure constant distance/intensity.

  • Sampling:

    • Withdraw headspace gas (e.g., 50 µL) using a gas-tight syringe at t = 0, 15, 30, 60, 120 mins.

    • Inject into GC.

Data Output: Calculate


 of 

using a standard calibration curve.

Protocol C: Mechanistic Validation (Stern-Volmer Quenching)

To prove the mechanism is reductive (Ir* + Donor) rather than oxidative (Ir* + Catalyst), you must measure the quenching rates.

Procedure:

  • Prepare a

    
     solution of the Ir(III) PS in acetonitrile (degassed).
    
  • Measure the initial emission intensity (

    
    ) at the emission max (e.g., 480-550 nm).
    
  • Titrate in the Quencher (TEOA) in small aliquots (0 to 50 mM).

  • Measure emission (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) after each addition.
    
  • Plot:

    
     vs. [Quencher].
    

Interpretation: A linear fit indicates dynamic quenching. The slope is the Stern-Volmer constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).


  • Where ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     is the unquenched lifetime (typically 1–2 µs for Ir complexes).
    
  • If

    
     (quenching rate) is near diffusion control (
    
    
    
    ), the electron transfer is efficient.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No H₂ Evolution Oxygen contaminationCheck septum integrity; increase degassing time; use an oxygen scrubber on the Ar line.
Low Stability (Dye bleaching) Ligand dissociationThe monodentate ligands on the catalyst may be labile. Ensure excess free ligand is not required.
Non-Linear Stern-Volmer Static QuenchingGround-state complex formation between PS and Quencher. Confirm with UV-Vis absorption (look for new bands).
Precipitation during Assay Solubility limitTEOA salts can precipitate in high organic content. Increase water ratio or switch to DMA/Water mixtures.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Photocatalysis S1 IrCl3 + Ligand (Reflux 48h) S2 Bridge Splitting (Ethylene Glycol) S3 Anion Exchange (KPF6) C1 NMR / Mass Spec (Identity) S3->C1 C2 Cyclic Voltammetry (Redox Potentials) C1->C2 C3 Stern-Volmer (Quenching Kinetics) C2->C3 P1 Reactor Setup (PS + Donor + Cat) C3->P1 If Ksv is high P2 Degassing (Argon, 20m) P1->P2 P3 Irradiation (450nm LED) P2->P3 P4 GC Analysis (H2 Quantification) P3->P4

Figure 2: Operational workflow for the development and testing of Iridium-based photocatalytic systems.

References

  • Goldsmith, J. I., et al. (2005). Discovery and High-Throughput Screening of Heteroleptic Iridium Complexes for Photoinduced Hydrogen Production. Journal of the American Chemical Society.

  • Flamigni, L., et al. (2009). Iridium(III) as a versatile architect for solar energy conversion. Coordination Chemistry Reviews.

  • Lowry, M. S., & Bernhard, S. (2006). Synthetically tailored excited states: phosphorescent, cyclometalated iridium(III) complexes and their applications. Chemistry – A European Journal.

  • Schultz, D. M., & Yoon, T. P. (2014). Solar Synthesis: Prospects in Visible Light Photocatalysis. Science.

  • Teegardin, K., et al. (2016). How to Design an Iridium(III) Photocatalyst. Journal of Organic Chemistry.

Sources

Application Note: Advanced Photophysical Characterization of Iridium(III) Organometallic Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iridium(III) complexes are the workhorses of modern phosphorescence-based applications, ranging from PhOLEDs to bio-imaging oxygen sensors. Their utility stems from the heavy-atom effect, where the iridium center induces strong spin-orbit coupling (SOC), facilitating rapid Intersystem Crossing (ISC) from the singlet (


) to the triplet (

) manifold.

However, characterizing these materials requires distinct deviations from standard fluorophore protocols. The long-lived nature of the triplet state (


s scale) makes it exquisitely sensitive to collisional quenching by molecular oxygen. Furthermore, the emission is often a complex admixture of Metal-to-Ligand Charge Transfer (

MLCT) and Ligand-Centered (

LC) states.[1]

This guide provides a rigorous, self-validating framework for extracting accurate photophysical constants (


, 

,

,

) and assigning excited-state character.

Critical Pre-requisite: Oxygen Management

The "Silent Killer" of Data Integrity Unlike fluorescent dyes, Ir(III) phosphorescence is quenched by ground-state triplet oxygen (


) via energy transfer, producing singlet oxygen (

). Data collected in aerated solvents is quantitatively useless for intrinsic characterization.
Protocol: Freeze-Pump-Thaw (FPT) Degassing

While sparging (bubbling with


/Ar) is sufficient for rough checks, FPT is the mandatory standard for publication-quality lifetime and quantum yield data.

Equipment:

  • High-vacuum Schlenk line (

    
     mbar).
    
  • Schlenk tubes with high-integrity Teflon valves (Young's tap).

  • Liquid Nitrogen (

    
    ) or Dry Ice/Acetone bath.[2]
    

Workflow:

FPT_Cycle Start Sample in Schlenk Tube (Solvent + Ir Complex) Freeze Step 1: FREEZE Submerge in LN2/Dry Ice Wait for complete solidification Start->Freeze Pump Step 2: PUMP Open valve to High Vacuum (5-10 mins) Remove headspace gas Freeze->Pump Close Close Valve Pump->Close Thaw Step 3: THAW Warm to RT (Water bath) Release dissolved gas Close->Thaw Check Repeat Cycle (Total 3-4 times) Thaw->Check Check->Freeze Bubbles visible? End Backfill with N2/Ar Ready for Measurement Check->End No bubbles

Figure 1: The Freeze-Pump-Thaw (FPT) degassing cycle. A minimum of 3 cycles is required to reduce


 to non-quenching levels.

Expert Insight:

Caution: Do not use


 for the first freeze if using a solvent with a high expansion coefficient (like water or DMSO) in a standard tube, as the rapid freeze can crack the glass. Use a Dry Ice/Acetone slurry for a gentler freeze, or angle the tube to increase surface area.

Module A: Steady-State Fingerprinting

Before time-resolved measurements, the nature of the absorbing and emitting states must be established.

Absorption Spectroscopy (UV-Vis)

Ir(III) complexes exhibit distinct spectral features. You must assign these correctly to justify your excitation wavelength (


).
Wavelength RegionTransition TypeMolar Absorptivity (

)
Characteristics
< 300 nm Ligand-Centered (LC)

High (


)
Resembles free ligand spectrum.
300 - 450 nm Singlet MLCT (

MLCT)
ModerateCharge transfer from Ir(d) to Ligand(

).
> 450 nm Triplet MLCT (

MLCT)
Low (


)
Direct excitation of the triplet. Forbidden in organic dyes, but partially allowed here due to SOC.

Protocol:

  • Prepare a

    
     M solution in spectroscopic grade solvent (DCM, MeCN, THF).
    
  • Record baseline with pure solvent.

  • Scan 250–800 nm.

  • Validation: Ensure the low-energy tail (>450 nm) is real and not baseline drift. This tail is the "fingerprint" of the heavy atom effect.

Emission Spectroscopy (PL)
  • Excitation: Exciting into the

    
    MLCT band (usually 350-400 nm) is standard. Intersystem crossing is near-unity, so this populates the emitting triplet state effectively.
    
  • Solvatochromism Check:

    • Measure emission in non-polar (Toluene) vs. polar (MeCN) solvents.

    • Result: A large red-shift in polar solvent indicates CT (Charge Transfer) character (dipole moment change). Minimal shift indicates LC (Ligand Centered) character.

Module B: Quantitative Photophysics

Photoluminescence Quantum Yield ( )

The absolute efficiency of photon conversion.

Method 1: Absolute (Integrating Sphere)

  • Best for: Solid films, powders, and scattering solutions.

  • Procedure: Measure the flux of excitation photons absorbed by the sample vs. the flux of emitted photons. Requires no reference standard.

Method 2: Relative (Standard Comparison)

  • Best for: Transparent dilute solutions.

  • Equation:

    
    
    Where 
    
    
    
    is sample,
    
    
    is reference,
    
    
    is integrated emission area,
    
    
    is absorbance at
    
    
    , and
    
    
    is refractive index.[3]

Recommended Standards for Ir(III):

  • Blue Emitters: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Green/Red Emitters:

    
     in aerated water (
    
    
    
    ) or degassed water (
    
    
    ).

Expert Insight:

Ensure Absorbance (


) is 

OD at

to avoid inner-filter effects (re-absorption of emitted light).
Excited State Lifetime ( )

Measured using Time-Correlated Single Photon Counting (TCSPC) or Multi-Channel Scaling (MCS) for longer lifetimes (>10


s).

Protocol:

  • Use the degassed sample from Section 2.

  • Set emission monochromator to

    
    .
    
  • Acquire decay curve.

  • Fitting:

    • Mono-exponential: Ideal. Indicates a single emitting species.

    • Bi-exponential: Common in heteroleptic complexes or if impurities are present.

    • Equation:

      
      
      

Module C: Mechanistic Deconvolution (77K Studies)

Measuring at 77K (liquid nitrogen temperature) freezes solvent molecular motion, eliminating collisional quenching and identifying the "pure" radiative transitions.

Matrix: 2-Methyltetrahydrofuran (2-MeTHF) is preferred as it forms a clear glass at 77K (unlike DCM which crystallizes and cracks/scatters).

Calculations: By combining Room Temperature (RT) and 77K data, you can calculate the intrinsic rate constants:

  • Radiative Rate (

    
    ): 
    
    
    
    
  • Non-Radiative Rate (

    
    ): 
    
    
    
    

Interpretation: If


, it indicates strong thermal quenching at room temperature, likely via population of higher-lying Metal-Centered (

MC) states which are non-emissive.

Visualization: The Ir(III) Photophysical Pathway

Jablonski_Ir cluster_Singlet Singlet Manifold cluster_Triplet Triplet Manifold S0 Ground State (S0) S1 Excited Singlet (1MLCT) S0->S1 T1 Emissive Triplet (3MLCT) S1->T1 T1->S0 T1->S0 MC Metal-Centered (3MC) (Non-Radiative Trap) T1->MC MC->S0

Figure 2: Modified Jablonski diagram for Ir(III) complexes. Note the critical role of the


 state as a thermal trap and Oxygen as an external quencher.

Module D: Stern-Volmer Analysis (Oxygen Sensing)

If your complex is intended for bio-sensing, you must quantify its oxygen sensitivity.

Protocol:

  • Measure lifetime (

    
    ) in fully degassed solution.
    
  • Measure lifetime (

    
    ) at various known 
    
    
    
    concentrations (e.g., air-saturated, 10%
    
    
    , etc.).
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope: The slope is the Stern-Volmer constant (

    
    ).[4] A linear plot indicates dynamic (collisional) quenching.
    


References

  • Flamigni, L., et al. "Photophysical properties of iridium(III) complexes." Topics in Current Chemistry, 2007.

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

  • Schlenk Line Survival Guide. "Freeze-Pump-Thaw Degassing."

  • Edinburg Instruments. "Relative Quantum Yield Calculation."

  • Vlček, A. "Bond Fission and Non-Radiative Decay in Iridium(III) Complexes." Inorganic Chemistry, 2016.

Sources

Troubleshooting & Optimization

improving catalytic yield in iridium-mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Iridium-Mediated Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of iridium catalysis and systematically troubleshoot common challenges to improve catalytic yield and efficiency. Drawing from established literature and field experience, this resource provides in-depth, evidence-based solutions to practical experimental issues.

Troubleshooting Guide: Enhancing Catalytic Yield

This section addresses the most frequently encountered problems in iridium-mediated reactions. Each issue is presented with potential causes, diagnostic approaches, and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

This is one of the most common hurdles, often pointing to a fundamental problem with the catalytic system's activity.

Possible Causes & Solutions

  • Inactive Precatalyst: Many iridium precatalysts, especially Ir(I) complexes like [Ir(COD)Cl]₂ or [Ir(COD)OMe]₂, require activation to generate the catalytically active species.[1][2] The widely used [Ir(COD)OMe]₂ is also known for its instability, which can lead to irreproducible results.[3]

    • Solution 1: Ensure Proper Precatalyst Activation. For reactions like C-H borylation, the active catalyst is often an Iridium(III) tris(boryl) complex.[3] Activation protocols may involve adding a base, an alcohol, or a co-catalyst like HBpin.[1][2] For hydrogenations, activation often involves ligand exchange and reaction with a base or hydrogen source to form the active hydride species.[1]

    • Solution 2: Use an Air-Stable, Single-Component Precatalyst. To improve reproducibility and ease of handling, consider using a modern, air-stable precatalyst such as [(tmphen)Ir(coe)₂Cl].[3] These catalysts generate the active species in situ under mild conditions without the need for air-sensitive additives.[3]

  • Presence of Inhibitors: Contaminants in reagents or solvents can poison the catalyst. Azinyl nitrogens, such as in pyridine, can act as inhibitors by coordinating to the active iridium center.[4] Oxygen can also interfere with some catalytic cycles.[5]

    • Solution: Purify Reagents and Solvents. Ensure all starting materials, solvents, and reagents are of high purity and appropriately dried. If a substrate contains a potentially inhibitory functional group (e.g., a basic nitrogen), a different catalyst system or the use of additives might be necessary.[4][6] Running reactions under an inert atmosphere (Nitrogen or Argon) is standard practice to prevent oxygen-based deactivation.[7]

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and concentration are critical parameters. For instance, in formic acid dehydrogenation, pressure can significantly impact catalyst lifetime.[8]

    • Solution: Systematic Optimization. Perform a systematic optimization of reaction conditions. High-throughput experimentation (HTE) can be a powerful tool to rapidly screen solvents, temperatures, catalyst loadings, and additives.[9][10] For hydrogenations, hydrogen pressure can be a key variable affecting rate and selectivity.[11]

Issue 2: Reaction Stalls or Catalyst Deactivates Prematurely

Observing initial product formation followed by a plateau before full conversion of the starting material indicates catalyst deactivation.

Possible Causes & Solutions

  • Ligand Dissociation or Degradation: The ligand framework is crucial for catalyst stability and activity. Hemilabile ligands can dissociate, leading to inactive species.[12] In other cases, the ligand itself can be hydrogenated or borylated, leading to deactivation.[13][14]

    • Solution 1: Add Excess Ligand. In cases where ligand dissociation is the primary deactivation pathway, the addition of a small excess of the ligand can suppress this process and extend the catalyst's lifetime.[8]

    • Solution 2: Choose a More Robust Ligand. Ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) have shown greater stability compared to 4,4′-di-tert-butylbipyridine (dtbpy) in some borylation reactions, leading to higher yields by preventing catalyst decomposition.[14] The electronic properties of the ligand can also be tuned to enhance stability and activity.[15]

  • Formation of Inactive Iridium Species: The active catalyst can convert into an inactive state through various pathways.

    • Hydrogen Poisoning: In reactions that produce hydrogen, such as formic acid dehydrogenation, the formation of stable iridium hydride complexes can sequester the catalyst and halt turnover.[8]

    • Coordination of Byproducts: Byproducts from the reaction, such as ammonia or methylamine generated from imine hydrolysis, can bind tightly to the iridium center and deactivate it.[5]

    • Formation of Inactive Dimers/Clusters: Especially at low catalyst loadings, the formation of inactive, hydride-bridged trinuclear iridium complexes can be a deactivation pathway.[16]

    • Solution: Modify Reaction Conditions or Ligand Design. Controlling moisture and substrate concentration can suppress the formation of inhibitory byproducts.[5] Ligand design plays a critical role; for example, incorporating a proton-coupled electron transfer (PCET) relay within the photocatalyst framework can mitigate rapid charge recombination and enhance efficiency.[17]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low yield in iridium-catalyzed reactions.

TroubleshootingWorkflow Start Low Catalytic Yield Observed Check_Conversion Check Conversion vs. Yield (e.g., by 1H NMR, GC) Start->Check_Conversion Low_Conversion Low Conversion of Starting Material Check_Conversion->Low_Conversion Low Conv. High_Conversion High Conversion, but Low Isolated Yield Check_Conversion->High_Conversion High Conv. Cause_Catalyst Potential Cause: Inactive Catalyst Low_Conversion->Cause_Catalyst Cause_Inhibitors Potential Cause: Inhibitors Present Low_Conversion->Cause_Inhibitors Cause_Conditions Potential Cause: Suboptimal Conditions Low_Conversion->Cause_Conditions Cause_Decomposition Potential Cause: Product Decomposition High_Conversion->Cause_Decomposition Cause_Side_Rxn Potential Cause: Side Reactions/Low Selectivity High_Conversion->Cause_Side_Rxn Cause_Workup Potential Cause: Losses During Workup High_Conversion->Cause_Workup Sol_Activate Solution: - Verify precatalyst activation - Use air-stable precatalyst Cause_Catalyst->Sol_Activate Sol_Purify Solution: - Purify reagents/solvents - Use inert atmosphere Cause_Inhibitors->Sol_Purify Sol_Optimize Solution: - Screen T, P, solvent, conc. - Consider HTE Cause_Conditions->Sol_Optimize Sol_Decomp Solution: - Quench reaction promptly - Analyze stability under reaction conditions Cause_Decomposition->Sol_Decomp Sol_Selectivity Solution: - Modify ligand (sterics/electronics) - Adjust temperature/additives Cause_Side_Rxn->Sol_Selectivity Sol_Workup Solution: - Optimize purification method - Check for volatility/solubility issues Cause_Workup->Sol_Workup

Caption: A decision tree for troubleshooting low catalytic yield.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate ligand for my iridium-catalyzed reaction?

The choice of ligand is paramount as it influences reactivity, selectivity, and catalyst stability.[18]

  • For C-H Borylation: Bipyridine (bpy) and phenanthroline (phen) based ligands are common.[14][15] Electron-donating substituents on the ligand generally increase the rate of C-H borylation.[15] However, sterically bulky groups near the coordination site can also have a significant positive effect on the reaction rate.[15]

  • For Asymmetric Hydrogenation: Chiral P,N-ligands, such as phosphinooxazolines (PHOX), are highly effective for a wide range of unfunctionalized olefins.[16] Phosphoramidites are another class of privileged ligands for asymmetric allylic substitution reactions.[19][20]

  • For Photocatalysis: Ligands determine the photophysical properties of the complex, such as excited-state lifetime and redox potentials.[17][21] Tuning the ancillary ligands can enhance quantum yield and catalyst stability.[22][23]

Q2: What are the most common catalyst deactivation pathways I should be aware of?

Understanding how a catalyst dies is key to preventing it. Common pathways include:

  • Ligand Modification: The ligand itself can undergo a reaction, such as hydrogenation or borylation, rendering the catalyst inactive.[13][14]

  • Inhibitor Coordination: Strong binding of substrates, products, or byproducts (like amines) can block the active site.[4][5]

  • Formation of Off-Cycle Species: The catalyst can enter a thermodynamic sink by forming stable, inactive complexes like dimers, clusters, or certain hydride species.[8][16]

  • Oxidative Degradation: For some systems, particularly in water oxidation, the ligand can be oxidatively degraded over time.

DeactivationPathways Active_Catalyst [Ir]-L (Active Catalyst) Pathway1 Ligand Dissociation/ Degradation Active_Catalyst->Pathway1 [1, 3, 5] Pathway2 Inhibitor Binding (e.g., NH3, Pyridine) Active_Catalyst->Pathway2 [2, 10] Pathway3 Formation of Off-Cycle Dimers/Hydrides Active_Catalyst->Pathway3 [1, 42] Pathway4 Oxidative Damage to Ligand or Metal Center Active_Catalyst->Pathway4 [19] Inactive_Catalyst Inactive Species Pathway1->Inactive_Catalyst Pathway2->Inactive_Catalyst Pathway3->Inactive_Catalyst Pathway4->Inactive_Catalyst

Caption: Common catalyst deactivation pathways in Ir-catalysis.

Q3: How can I reduce the catalyst loading in my reaction?

Reducing catalyst loading is crucial for process economy and minimizing product contamination.

  • Optimize Conditions: High catalyst loadings are often used to compensate for suboptimal conditions or catalyst instability.[11] A thorough optimization of temperature, concentration, and additives can often allow for a significant reduction in loading.[24]

  • Use a Highly Active Catalyst System: The intrinsic activity (Turnover Frequency, TOF) of the catalyst is key. Switching to a more active ligand or precatalyst can have a dramatic effect.[11][25]

  • Immobilize the Catalyst: For large-scale and continuous flow applications, immobilizing the catalyst on a solid support allows for easy separation and recycling, effectively reducing the amount of catalyst consumed per unit of product.[26]

Protocols & Data

Table 1: General Guidelines for Reaction Parameter Optimization
ParameterTypical RangeConsiderations & Rationale
Catalyst Loading 0.5 - 10 mol%Higher loadings may be needed for challenging substrates or unoptimized conditions.[11][24] Aim for the lowest effective loading.
Temperature 25 - 120 °CGoverns reaction rate but can also affect selectivity and catalyst stability. Higher temperatures may promote deactivation.[27]
Solvent THF, Dioxane, Toluene, DCE, HFIPSolvent choice is critical and often reaction-specific. It affects solubility, catalyst stability, and sometimes reactivity. For some C-H activations, highly polar, non-coordinating solvents like HFIP are optimal.[28]
Additives (Base/Acid) 1 - 5 equivalentsBases are often required in transfer hydrogenation.[29] Acids can be used to activate substrates for asymmetric hydrogenation of heteroaromatics.[6]
Concentration 0.1 - 1.0 MCan influence reaction order and the rate of bimolecular deactivation pathways.
Experimental Protocol: General Procedure for a Trial Iridium-Catalyzed C-H Borylation

This protocol provides a starting point for the borylation of a generic arene using an air-stable precatalyst.

Materials:

  • [(tmphen)Ir(coe)₂Cl] (or other suitable Ir precatalyst)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arene substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran or Cyclohexane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., screw-cap vial) with a magnetic stir bar

Procedure:

  • Preparation (under inert atmosphere): In a glovebox, add the arene (0.5 mmol, 1.0 equiv), B₂pin₂ (0.6 mmol, 1.2 equiv), and the iridium precatalyst (0.01 mmol, 2 mol%) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (2.0 mL) to the vessel.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it on a magnetic stir plate and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: This procedure uses a slight excess of the boron source (B₂pin₂) to ensure complete conversion of the limiting arene. The use of an air-stable precatalyst simplifies the setup.[3] Monitoring is crucial to determine the optimal reaction time and to observe any potential catalyst deactivation.[27]

References

  • Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemiz
  • Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. UNC Chemistry Department.
  • Leveraging Multiproton-Coupled Electron Transfer to Improve Ir(III) Photocatalyst Efficiency.
  • Understanding the Deactivation Pathways of Iridium(III)
  • Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Boryl
  • Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionaliz
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC.
  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionaliz
  • Optimization of the Reaction Conditions for C−H Activation a.
  • Tuning Iridium Photocatalysts and Light Irradiation for Enhanced CO 2 Reduction. Scinapse.
  • Origin of the Difference in Reactivity between Ir Catalysts for the Boryl
  • Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. Refubium - Freie Universität Berlin.
  • Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Publishing.
  • Modes of Activation of Organometallic Iridium Complexes for Catalytic Water and C−H Oxid
  • An Air-Stable Iridium Precatalyst for C-H Borylation and a Photochemical Strategy for Azole Permut
  • Ir I (η 4 -diene) precatalyst activation by strong bases: formation of an anionic Ir III tetrahydride. Dalton Transactions (RSC Publishing).
  • Understanding the Activation of Air-Stable Ir(COD)(Phen)
  • Tuning Iridium Photocatalysts and Light Irradiation for Enhanced CO2 Reduction.
  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionaliz
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
  • High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society.
  • Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. PubMed.
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Enantio-, Diastereo- and Regioselective Iridium-Catalyzed Asymmetric Allylic Alkyl
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
  • Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium C

Sources

overcoming solubility issues of Iridium(III) bromide in organic solvents

Technical Support Center: Solubilizing Iridium(III) Bromide ( )

Topic: Overcoming Solubility Issues of Iridium(III) Bromide in Organic Solvents Audience: Organometallic Chemists, Materials Scientists, and Process Engineers Estimated Read Time: 8 Minutes

Introduction: The "Brick Wall" of Iridium Chemistry

If you are reading this, you have likely encountered the "Brick Wall" of iridium chemistry: Iridium(III) bromide (


) is notoriously difficult to dissolve.

Unlike simple organic salts,

coordination polymer


To dissolve

digest

This guide provides three field-proven strategies to overcome this hurdle, ranked from "Universal Solution" to "Specific Application."

Visual Troubleshooting Assistant

Use this decision tree to select the correct solubilization strategy for your specific application.

IrBr3_Solubility_StrategyStartSTART: What is your target application?Q1Do you need a reactive intermediatefor organometallic synthesis?Start->Q1Q2Are you synthesizingOLED phosphors (e.g., Ir(ppy)3)?Q1->Q2NoSol1STRATEGY A:Synthesize [Ir(COD)Br]2 Dimer(The 'Universal Adapter')Q1->Sol1YesQ3Do you just need a solutionfor analysis/electrochemistry?Q2->Q3NoSol2STRATEGY B:Direct Bridge-Splittingin 2-MethoxyethanolQ2->Sol2YesSol3STRATEGY C:Ionic Liquids or DMSO(High Polarity/Coordination)Q3->Sol3YesNote1Pros: Soluble in DCM, THF, Toluene.Cons: Requires extra step.Sol1->Note1Note2Pros: One-pot synthesis.Cons: Solvent is toxic/hard to remove.Sol2->Note2

Figure 1: Decision matrix for selecting a solubilization strategy based on downstream applications.

Module 1: The "Universal Adapter" Strategy (Precursor Synthesis)

The Problem: You need to perform a reaction in a non-polar solvent (DCM, Toluene, THF), but

The Solution:

Di-μ-bromo-bis(1,5-cyclooctadiene)diiridium(I)

This dimer is the "Universal Adapter" of iridium chemistry. The cyclooctadiene (COD) ligands break the infinite polymer network, creating discrete dimeric molecules that are highly soluble in organic solvents.

Protocol 1: Synthesis of
  • Reagents:

    • Iridium(III) bromide hydrate (

      
      )[1]
      
    • 1,5-Cyclooctadiene (COD) (Excess, ~3-4 equivalents)

    • Solvent: 2-Methoxyethanol (or Ethanol/Water 2:1 mix)

    • Inert Gas: Nitrogen or Argon (Strictly required)

  • Step-by-Step Methodology:

    • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

    • Mixing: Add

      
       (1.0 g) and degassed solvent (15 mL). The solid will not dissolve immediately.
      
    • Ligand Addition: Add 1,5-cyclooctadiene (3.0 mL).

    • Reflux: Heat the mixture to reflux (approx. 120°C for 2-methoxyethanol) under nitrogen.

      • Observation: The dark brown/black suspension will gradually turn into a clear red/orange solution as the Ir(III) reduces to Ir(I) and the polymer breaks.

    • Duration: Reflux for 12–18 hours.

    • Isolation: Cool to room temperature. Reduce volume by rotary evaporation (if using 2-methoxyethanol) or cool in an ice bath (if using ethanol) to precipitate the product.

    • Filtration: Filter the orange/red solid. Wash with cold methanol to remove excess COD.

    • Drying: Dry under high vacuum.

Why this works: The COD acts as both a reducing agent (Ir(III)

Module 2: Direct Ligand Exchange (OLED/Catalysis)

The Problem: You are synthesizing a cyclometalated complex (e.g., for OLEDs) and don't want to isolate an intermediate. The Solution: Use 2-Methoxyethanol or Glycerol as a "Bridge-Splitting" solvent.

These solvents have high boiling points and weak coordinating ability. They coordinate to the iridium surface, "peeling" ions off the lattice and allowing your target ligand (e.g., 2-phenylpyridine) to bind.

Troubleshooting Guide: The "Black Precipitate" Issue
SymptomProbable CauseCorrective Action
Reaction stays a black suspension Temperature too low.Switch solvent to 2-ethoxyethanol (BP: 135°C) or Glycerol (BP: 290°C) to provide enough thermal energy to break the lattice.
Low Yield / Unreacted

Anhydrous

used.
Critical: Always use the hydrate (

). The anhydrous form is kinetically inert (a "dead" rock). If you only have anhydrous, digest it in conc. HBr first.
Iridium metal (Ir0) precipitates Over-reduction.Ensure mild oxidants are present or strictly control reflux time. Avoid excessive temperatures (>200°C) without stabilizing ligands.
Protocol 2: The Non-Glycerol Method (Standard)
  • Suspend

    
     in a 3:1 mixture of 2-ethoxyethanol  and water.
    
  • Add 2.2 equivalents of your ligand (e.g., ppy).

  • Reflux at 110–130°C for 24 hours.

  • Mechanism: The water helps solubilize the bromide ions released from the lattice, preventing them from re-capping the active sites.

Module 3: Polar Aprotic Solvents (Analysis/Electrochemistry)

The Problem: You need to dissolve

The Solution:

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are among the few organic solvents that can dissolve

  • Mechanism: The oxygen in DMSO is a potent donor that coordinates to Ir, breaking the halide bridges.

  • Warning: DMSO binds very strongly. It is difficult to remove and can interfere with subsequent catalytic cycles by blocking coordination sites.

Solubility Data Comparison:

SolventSolubility of

(Hydrate)
Solubility of

Suitability for Synthesis
Water Moderate (Yellow/Green solution)InsolublePoor (Hydrolysis risk)
Ethanol/Methanol Insoluble (Suspension)Slightly SolubleModerate (Requires heat)
DCM / Chloroform Insoluble High Excellent (For dimer)
DMSO High (forms adducts)HighGood (Hard to remove)
2-Methoxyethanol Moderate (with heat)HighBest for direct conversion

FAQ: Frequently Asked Questions

Q: Can I use


 protocols for 

?
A:yes

Q: My


 is anhydrous and won't react. What do I do?A:

Q: Why is 2-methoxyethanol the industry standard? A: It occupies the "Goldilocks" zone:

  • High enough boiling point (124°C) to overcome the lattice energy.

  • Contains an ether oxygen and an alcohol group, allowing it to act as a chelating solvent that stabilizes monomeric iridium species during the transition.

  • Safety Warning: It is a reproductive toxin. Handle with extreme care in a fume hood.

References

  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
  • Ladwig, M., et al. (2020). "Synthesis of Ir(III) Hydrido Complexes by Oxidative Addition..." ACS Omega. Available at: [Link] (Demonstrates ligand exchange protocols).

  • Wink, D. (n.d.). Cyclooctadiene iridium chloride dimer. Wikipedia (Standard protocol reference for the COD dimer synthesis, applicable to Bromide analog). Available at: [Link].

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) Technical Support Center

[1]

Current Status: Operational Subject: Temperature Influence on Iridium-Catalyzed HIE Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Thermal "Volume Knob"

Welcome to the HIE Technical Support Center. In iridium-catalyzed C-H activation—specifically using Crabtree-type or Kerr-type catalysts—temperature is not merely a reaction condition; it is the primary regulator of the Activity-Selectivity-Stability triangle.[1]

While standard protocols often default to ambient temperature, precise thermal modulation is required to label challenging

1

Module 1: The Temperature-Activity Trade-off

To troubleshoot effectively, you must understand why temperature changes the outcome. The catalytic cycle involves a delicate balance between the activation energy required for C-H insertion and the thermal ceiling of the catalyst's stability.

The Mechanistic Logic
  • Activation (Low T Barrier): The active species

    
     must displace solvent and coordinate to the Directing Group (DG).[1] This is generally fast at Room Temperature (RT).[1]
    
  • C-H Insertion (High T Barrier): The oxidative addition of the C-H bond to the Ir center is the rate-determining step (RDS) for sterically hindered substrates. Higher T helps overcome this barrier.[1]

  • Deactivation (High T Risk): Iridium catalysts, particularly Crabtree’s catalyst, are prone to irreversible trimerization (forming inactive hydride-bridged clusters) at higher temperatures or low

    
     pressures.[1]
    
Visualizing the Thermal Risks

HIE_MechanismPreCatPre-Catalyst(Stable)ActiveActive Solvate[Ir(H)2(Solv)2]+PreCat->Active H2/D2 activationCoordSubstrate Coordination(DG-Directed)Active->Coord Fast at RTDeadINACTIVE CLUSTERS(Ir-Black / Trimers)Active->Dead Thermal Decomp(>40°C for Crabtree)InsertC-H Insertion(Rate Determining Step)Coord->Insert Requires Heat forSteric Bulk/sp3Coord->Dead Steric Choke(Substrate inhibits cycle)ProductDeuterated ProductReleaseInsert->Product Reductive EliminationProduct->Active Cycle Repeats

Figure 1: The Catalytic Cycle.[1] Note that heat facilitates the yellow "Insertion" step but accelerates the red "Deactivation" pathway.

Module 2: Protocol Selection Matrix

Do not guess the temperature. Select it based on your Catalyst System and Substrate Class .[1]

VariableCrabtree’s Catalyst Kerr’s Catalysts (NHC-Ir)
Structure


(and variants)
Thermal Stability Low. Deactivates rapidly >30°C.High. Stable up to 80–100°C.
Primary Solvent DCM (Dichloromethane)DCM, DCE, or Esters (e.g., Isopropyl Acetate)
Ideal for Simple aromatics, Ortho-labeling at RT.[1]Difficult

centers, Sulfones, Amides, High-T forcing.[1]
Temperature Selection Guide
Substrate / GoalRecommended TRationale
Simple Aromatics / Esters Ambient (20–25°C) Activation energy is low.[1] Higher T causes scrambling.[1]
Nitro/Alkene containing 0°C to -20°C Suppresses reduction (hydrogenation) side reactions.[1]
Ortho-Sulfones / Sulfonamides 40°C – 60°C Requires higher energy to displace solvent due to weak DG coordination [1].[1]
Aliphatic Amides (

)
80°C High barrier for

C-H activation.[1] Requires Kerr catalyst in Isopropyl Acetate [2].[1]

Module 3: Troubleshooting "Cold" Issues (Low Incorporation)

Symptom: You observe <10% Deuterium incorporation after 16 hours.[1][2] The reaction solution remains orange/clear (catalyst is still alive) or turns pale yellow (catalyst death).[1]

Diagnostic 1: Is the temperature too low for the substrate?
  • Context: Bulky substrates or weak Directing Groups (DGs) like sulfones or ketones often fail to undergo C-H insertion at Room Temperature.[1]

  • Solution:

    • Switch from DCM (boiling point 40°C) to DCE (83°C) or Isopropyl Acetate .

    • Increase temperature to 55°C .

    • Critical: If using Crabtree’s catalyst, you must switch to a Kerr-type NHC-Ir catalyst to survive this temperature [3].

Diagnostic 2: Is gas solubility limiting the rate?
  • Context: At higher temperatures, the solubility of

    
     gas in organic solvents decreases, potentially starving the catalyst.
    
  • Solution:

    • If running at >60°C, increase

      
       pressure from 1 atm (balloon) to 2–5 bar  (pressure tube/autoclave). This compensates for lower gas solubility and stabilizes the Ir-dihydride species.[1]
      

Module 4: Troubleshooting "Hot" Issues (Selectivity & Decomposition)

Symptom: The reaction turns black (Ir-colloids), or you observe "scrambling" (D incorporation at non-directed sites).[1]

Diagnostic 1: The "Black Soup" (Thermal Decomposition)
  • Context: The catalyst has aggregated into inactive Iridium black. This happens when the catalytic cycle turnover is slower than the catalyst dimerization rate.

  • Solution:

    • Lower the Temperature: Drop by 20°C.

    • Dilution: High concentration promotes aggregation.[1] Dilute substrate to 0.05 M .

    • Anion Exchange: Switch from

      
       salts to 
      
      
      (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky
      
      
      anion stabilizes the cationic Ir center against aggregation [4].
Diagnostic 2: Loss of Regioselectivity (Scrambling)
  • Context: At high T, the catalyst may access thermodynamic products rather than kinetic ones, or the Directing Group (DG) may dissociate, leading to non-directed exchange.

  • Solution:

    • Cryogenic Protocol: For highly reactive substrates (e.g., anilines), run the reaction at 0°C or even -20°C .[1]

    • Solvent Switch: Use TFE (2,2,2-Trifluoroethanol) .[1] TFE can stabilize the active species and alter the selectivity profile, often permitting milder conditions [5].

Module 5: Standard Operating Procedures (SOPs)

Protocol A: The "Ramp-Up" Method (For Unknown Substrates)

Use this when the reactivity of your drug molecule is unknown.

  • Setup: Dissolve substrate (0.1 mmol) and Kerr’s Catalyst (5 mol%) in DCM (2 mL) in a reaction tube.

  • Phase 1 (Screening): Freeze-pump-thaw x3. Introduce

    
     (1 atm). Stir at 25°C  for 4 hours.
    
  • Checkpoint: Analyze aliquot by LC-MS.

    • If >50% D: Stop.

    • If <10% D: Evaporate DCM.[1] Re-dissolve in DCE . Pressurize to 3 bar

      
      . Heat to 60°C .
      
  • Phase 2 (Forcing): Stir at 60°C for 16 hours.

  • Workup: Filter through a short silica plug (removes Ir) and elute with EtOAc.[1]

Protocol B: High-Temperature Labeling (Amides/Peptides)

Based on Kerr/Derdau methodologies [2].

  • Catalyst: Use

    
     (5–10 mol%).[1]
    
  • Solvent: Isopropyl Acetate (iPrOAc).[1] Why? High boiling point, ester coordinates weakly, compatible with T-labeling.[1]

  • Conditions: 80°C, ambient pressure

    
     (or 
    
    
    ).
  • Note: This is specific for aliphatic amides directing the

    
    -position.[1][3]
    

Module 6: FAQ

Q: Can I use TFE (Trifluoroethanol) at high temperatures? A: Caution is advised.[1] While TFE stabilizes the catalyst, it boils at 74°C. More importantly, TFE is acidic. At high T, it may protonate sensitive basic sites on your drug molecule, deactivating the Directing Group.

Q: My catalyst turns yellow immediately upon adding


. Is it dead?A:

1dark brown/black1

Q: Why does my yield drop when I scale up the temperature? A: Hydrogen mass transfer. At high T and larger scales, the rate of

References

  • Knox, G. J., et al. (2020).[1][4] Computationally-Guided Development of a Chelated NHC-P Iridium(I) Complex for the Directed Hydrogen Isotope Exchange of Aryl Sulfones.[1][4] ACS Catalysis, 10(19), 10817–10825.[1] Link[1]

  • Valero, M., et al. (2018).[1][3] Highly Selective Directed Iridium-Catalyzed Hydrogen Isotope Exchange Reactions of Aliphatic Amides.[1] Angewandte Chemie International Edition, 57(27), 8159–8163.[1] Link[1]

  • Brown, J. A., et al. (2008).[1][5] Highly active iridium(I) complexes for catalytic hydrogen isotope exchange.[1][2][4][6] Chemical Communications, (9), 1115–1117.[1] Link

  • Powell, M. T., et al. (2001).[1] BArF- Anions as Stabilizing Counterions for Iridium Hydrogenation Catalysts.[1] Journal of the American Chemical Society, 123(36), 8878–8879. Link[1]

  • Kerr, W. J., et al. (2010).[1] Iridium-Catalyzed C-H Activation and Hydrogen Isotope Exchange: A Mild, General, and Widely Applicable Process.[1][7] Journal of the American Chemical Society, 132(1), 254–257. Link[1]

managing moisture sensitivity of anhydrous Iridium(III) bromide

Author: BenchChem Technical Support Team. Date: February 2026

Anhydrous Iridium(III) Bromide (IrBr₃) is a critical precursor for the synthesis of advanced iridium-based catalysts and complexes, pivotal in fields ranging from organic chemistry to materials science.[1] However, its utility is intrinsically linked to its anhydrous state. The compound is highly hygroscopic, and unintended exposure to moisture can lead to the formation of hydrates, significantly altering its physical properties and, more importantly, its chemical reactivity and catalytic performance.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the moisture sensitivity of anhydrous Iridium(III) bromide. It offers practical, in-depth answers to common questions, robust troubleshooting strategies for experimental challenges, and detailed protocols for proper handling and verification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between anhydrous and hydrated Iridium(III) bromide?

A: The primary difference lies in the presence of water molecules coordinated to the iridium center. This structural variance leads to significant changes in physical and chemical properties, which are summarized below. Anhydrous IrBr₃ is a red-brown or mustard-grey crystalline solid, while the hydrated forms, such as the tetrahydrate, typically appear as grey to black crystals or powder.[1] A critical distinction for experimental work is their solubility: the anhydrous form is insoluble in water, acids, and alkalis, whereas the hydrated form is soluble in water.[4][5]

Table 1: Comparison of Anhydrous vs. Hydrated Iridium(III) Bromide

Property Anhydrous Iridium(III) Bromide Hydrated Iridium(III) Bromide (e.g., Tetrahydrate)
Formula IrBr₃ IrBr₃·xH₂O (e.g., IrBr₃·4H₂O)
CAS Number 10049-24-8[4] 13464-83-0 (tetrahydrate)[6]
Appearance Red-brown or mustard-grey crystalline solid[1] Grey to black crystals or powder[1]
Solubility in Water Insoluble[4] Soluble[7][8]
Solubility in Ethanol Insoluble[4] Insoluble[4]

| Primary Use Case | Precursor in non-aqueous organometallic synthesis | Catalyst in aqueous media, precursor for other iridium compounds[7] |

Q2: Why is maintaining the anhydrous state of IrBr₃ so critical for my reaction?

A: The coordination environment of the iridium center dictates its catalytic activity. In many organometallic reactions, particularly those involving C-H activation or cross-coupling, the reaction mechanism relies on the coordination of specific ligands to the metal.[9][10] Water is a ligand and its presence can:

  • Block Coordination Sites: Water molecules can occupy coordination sites on the iridium center, preventing the binding of your substrate or other essential ligands.

  • Alter Solubility: The anhydrous form is required for reactions in non-aqueous organic solvents where it may have slight solubility or can be activated in situ. The hydrated form, being insoluble in many organic solvents, may not even enter the catalytic cycle.[4]

  • Induce Side Reactions: Coordinated water can participate in unintended hydrolytic side reactions, deactivating the catalyst or consuming reagents.

  • Change Catalytic Activity: The electronic properties of the iridium center are modified by the coordinated water, which can drastically reduce or alter its catalytic efficacy and selectivity. Studies on iridium oxide electrocatalysts have shown that hydration plays a critical role in modulating both activity and stability.[3][11]

Q3: How can I visually tell if my "anhydrous" IrBr₃ has been compromised by moisture?

A: While spectroscopic analysis is definitive, there are strong visual and physical indicators:

  • Color Change: A shift from the characteristic red-brown/mustard-grey of the anhydrous form to a darker, grey, or black appearance is a primary warning sign.[1]

  • Texture Change: The material may change from a free-flowing crystalline powder to a clumpy or sticky solid as it absorbs moisture.

  • Solubility Test (Destructive): A simple test is to take a very small sample and check its solubility in deionized water. True anhydrous IrBr₃ will not dissolve.[4] If the sample dissolves, it has been hydrated to a significant extent. This test is destructive to the sample used.

Q4: Can I dry hydrated Iridium(III) bromide to recover the anhydrous form?

A: While theoretically possible, it is challenging and often not recommended in a standard laboratory setting. Heating the hydrated form can remove water, but it also risks thermal decomposition of the compound into iridium(II) bromide or even iridium metal and bromine gas at higher temperatures.[4] For its analogue, iridium(III) chloride, the hydrate can be converted to the anhydrous form by heating, but this requires careful temperature control.[12] Given the high cost of iridium precursors and the risk of generating an impure or ill-defined material, using a new, properly sealed bottle of anhydrous IrBr₃ is the most reliable and cost-effective solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My reaction shows low or no conversion, and I suspect the catalyst is the problem.

This is a frequent challenge in catalysis.[13] A systematic approach is necessary to pinpoint the cause.

**dot graph TD { A[Start: Low/No Conversion] --> B{Check Catalyst Integrity}; B --> C{Is the IrBr₃ bottle new and properly sealed?}; C -->|Yes| D[Move to other variables: solvents, reagents, temperature]; C -->|No| E[Catalyst is suspect. Perform checks.]; E --> F[Visually inspect color and texture]; F --> G{Does it look dark/clumpy?}; G -->|Yes| H[High probability of hydration. Obtain new catalyst.]; G -->|No| I[Perform solubility test on a small sample]; I --> J{Does it dissolve in water?}; J -->|Yes| H; J -->|No| K[Catalyst may be viable, but proceed with caution. Check other variables.];

} caption: "Troubleshooting Decision Tree for Low Reaction Yield" end

Root Cause Analysis & Solutions:

  • Cause A: Catalyst Hydration

    • Diagnosis: As outlined in the decision tree, the primary suspect for an anhydrous reaction failing is catalyst hydration. The change in the iridium coordination sphere upon hydration can render it catalytically inert for the desired transformation.[3]

    • Solution: The most trustworthy solution is to discard the suspect catalyst and open a new bottle that has been stored under inert gas in a desiccator. Always date new bottles upon opening.

  • Cause B: Purity of Solvents and Reagents

    • Diagnosis: Trace amounts of water or other impurities in solvents or reagents can poison the catalyst.[13]

    • Solution: Always use freshly dried, anhydrous, and degassed solvents. Ensure all other reagents and starting materials are pure and dry.

  • Cause C: Inadequate Inert Atmosphere

    • Diagnosis: Even if the catalyst is pristine, introducing it to a reaction vessel containing ambient air can be enough to compromise it.

    • Solution: Ensure your entire workflow, from weighing the catalyst to setting up the reaction, is conducted under a rigorously maintained inert atmosphere using either a glovebox or Schlenk line techniques.[14][15]

Issue 2: My catalyst powder refuses to dissolve or suspend in my anhydrous organic solvent.

  • Diagnosis: This is a strong indicator of hydration. While anhydrous IrBr₃ has limited solubility in many organic solvents, it is expected to suspend and participate in the reaction. The hydrated form, however, has a different crystal lattice and polarity, making it even less likely to dissolve or suspend properly in nonpolar organic media.[4] This is analogous to the well-known issue with anhydrous chromium(III) chloride, where the substitutionally inert metal center prevents solvent coordination and dissolution.[16]

  • Solution: The batch of catalyst is almost certainly compromised. Do not proceed with the reaction, as any results will be unreliable. Procure a new, verified anhydrous supply.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Weighing Anhydrous IrBr₃

  • Objective: To accurately weigh and dispense anhydrous IrBr₃ without exposure to air or moisture.

  • Environment: This procedure MUST be performed inside a glovebox with an atmosphere of <10 ppm O₂ and H₂O.[17][18][19]

**dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption: "Workflow for Handling Anhydrous IrBr₃" end

Methodology:

  • Preparation: Place the sealed stock bottle of anhydrous IrBr₃, spatulas, weigh boats, and your reaction vessel into the glovebox antechamber.

  • Purging: Evacuate the antechamber under high vacuum and backfill with the inert glovebox gas (e.g., nitrogen or argon). Repeat this cycle a minimum of three times to ensure all atmospheric contaminants are removed.[19]

  • Transfer: Transfer the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the stock bottle to sit in the glovebox for at least 20-30 minutes to thermally equilibrate. This prevents pressure differentials upon opening.

  • Weighing: Place a weigh boat on the analytical balance inside the glovebox and tare it. Carefully open the stock bottle and use a clean, dry spatula to transfer the desired amount of IrBr₃ to the weigh boat.

  • Sealing: Immediately and tightly seal the stock bottle. It is good practice to further seal the bottle with paraffin film before returning it to storage.

  • Addition: Add the weighed catalyst to your reaction vessel inside the glovebox. Seal the reaction vessel before removing it from the glovebox for the subsequent reaction steps.

Protocol 2: Quality Control via Solubility Test

  • Objective: To qualitatively assess if a sample of IrBr₃ is anhydrous.

  • Caution: This is a destructive test for the small amount of material used.

Methodology:

  • Sampling: Inside a glovebox, take a very small amount of the suspect IrBr₃ (e.g., the tip of a spatula, ~1-2 mg).

  • Preparation: Place the sample into a small glass vial (e.g., 1-dram).

  • Solvent Addition: Add approximately 1 mL of deionized water to the vial.

  • Observation: Cap the vial and agitate it (e.g., vortex or shake).

    • Result A (Pass): If the solid material remains a suspension and does not dissolve, it behaves as expected for anhydrous IrBr₃.[4]

    • Result B (Fail): If the solid dissolves to form a colored solution, the material is hydrated.[7]

References

  • Chemsrc. IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0. Available from: [Link]

  • Cleanroom Technology. Safely handling air-sensitive products. Available from: [Link]

  • JoVE. Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Available from: [Link]

  • Chemistry LibreTexts. 13: Gloveboxes. Available from: [Link]

  • Grokipedia. Iridium(III) bromide. Available from: [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. Available from: [Link]

  • Wikipedia. Iridium(III) bromide. Available from: [Link]

  • Quick Company. A Process For The Preparation Of Iridium Bromide For Plating Iridium. Available from: [Link]

  • AMERICAN ELEMENTS. Iridium(III) Bromide Tetrahydrate. Available from: [Link]

  • Wikipedia. Iridium(III) chloride. Available from: [Link]

  • American Elements. Iridium(III) Bromide Hydrate CAS #: 317828-27-6. Available from: [Link]

  • PubMed. Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. Available from: [Link]

  • FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. Available from: [Link]

  • Reddit. Making Hydrated Iridium Chloride. : r/chemistry. Available from: [Link]

  • RSC Publishing. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Available from: [Link]

  • ResearchGate. Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts | Request PDF. Available from: [Link]

  • NIH. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Available from: [Link]

Sources

Technical Support Center: Iridium-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Iridium Catalysis Support Hub

Scope: This guide addresses the unique challenges of Iridium (Ir)-catalyzed asymmetric synthesis. Unlike Rhodium or Ruthenium, Iridium catalysts often operate via distinct mechanistic manifolds (e.g., Ir(I)/Ir(III) cycles) that require precise control over counter-ions, ligand electronics, and activation protocols.[1]

Primary Applications:

  • Asymmetric Hydrogenation: Accessing chiral alkanes from unfunctionalized olefins.[1]

  • Allylic Substitution: Achieving branched regioselectivity (vs. linear Pd-products).

Module 1: Asymmetric Hydrogenation

Focus: Unfunctionalized Olefins & The "Anion Effect"

Context: Iridium-PHOX (Phosphinooxazoline) complexes are the industry standard for hydrogenating unfunctionalized tri- and tetrasubstituted alkenes.[1] However, users frequently report low conversion despite high enantioselectivity. This is almost invariably an issue of anion competition or catalyst deactivation.

Common Issue: The "Stalled" Reaction

Symptom: The reaction starts rapidly but stalls at 40-60% conversion. Adding more catalyst does not restart the reaction. Diagnosis: Catalyst deactivation via trimer formation or competitive inhibition by the counter-ion.

The Solution: The "Anion Effect" (BArF is King)

In Iridium catalysis, the counter-ion is not merely a spectator; it is a gatekeeper.

  • Mechanism: The active catalytic species is a cationic Ir-dihydride.[1] Small, coordinating anions (like halides or even

    
    ) can loosely bind to the vacant site, competing with the bulky olefin substrate.
    
  • Fix: Switch to BArF (

    
    ) . This bulky, non-coordinating anion stabilizes the cationic intermediate without blocking the substrate binding site.
    

Comparative Data: Anion Impact on Tetrasubstituted Olefin Hydrogenation

Counter-ionRelative Rate (

)
Conversion (24h)Enantioselectivity (

)

< 1< 5%N/A

1045%92%

1250%91%

> 100 > 99% 98%
Protocol: In Situ Catalyst Activation & Anion Exchange

Do not rely on pre-formed precursors if stability is an issue.[1] Generate the active BArF catalyst in situ.

  • Precursor Mix: In a glovebox, weigh

    
     (0.5 equiv relative to ligand) and the Chiral P,N-Ligand (1.1 equiv).[1]
    
  • Solvation: Dissolve in anhydrous DCM (Dichloromethane). Stir for 10-15 mins until the solution turns clear orange/red (formation of

    
    ).
    
  • Anion Exchange: Add NaBArF (1.2 equiv relative to Ir).[1] Stir for 30 mins.

    • Visual Check: The solution often deepens in color. A fine precipitate (NaCl) may form.[1]

  • Filtration (Critical): Filter the solution through a 0.2

    
     PTFE syringe filter to remove NaCl and excess salts.
    
  • Substrate Addition: Add the substrate directly to this filtrate before introducing

    
    .
    

Module 2: Asymmetric Allylic Substitution

Focus: Regioselectivity (Branched vs. Linear)

Context: While Palladium typically favors linear products (attack at the least hindered terminus), Iridium is the tool of choice for Branched Regioselectivity . This is driven by the formation of a specific


-allyl species where the nucleophile attacks the more substituted carbon, usually guided by phosphoramidite ligands.
The Mechanism: Why Iridium Gives Branched Products

The reaction proceeds via an inner-sphere mechanism where the nucleophile attacks the


-allyl ligand from the face opposite the metal (anti-attack), but the regiochemistry is dictated by the electronic and steric environment of the ligand (often Phosphoramidites or Carreira-type ligands).

AllylicSubstitution cluster_selectivity Selectivity Checkpoint PreCat Pre-Catalyst [Ir(COD)Cl]2 + Ligand Active Active Species Ir(I)-Ligand Complex PreCat->Active Activation (Base/Heat) OxAdd Oxidative Addition (Formation of π-allyl) Active->OxAdd + Allylic Substrate Resting Resting State (π-allyl)Ir(III) OxAdd->Resting Rate Determining Step Product Branched Product (Chiral Center Formed) Resting->Product Nucleophilic Attack (Regio-determining) Product->Active Regeneration

Caption: The catalytic cycle for Ir-catalyzed allylic substitution. The "Resting State" is the critical checkpoint where ligand sterics enforce attack at the substituted carbon.

Troubleshooting: Loss of Regioselectivity (Linear Product Formation)

Issue: You observe a mixture of Branched (desired) and Linear (undesired) products, or low


 ratios.
Root Cause: 
  • Ligand Hydrolysis: Phosphoramidite ligands are moisture sensitive.[1] Hydrolysis products often catalyze the reaction with reversed or poor selectivity.

  • Lack of Activation: The pre-catalyst

    
     is kinetically slow to dissociate chloride without help.
    

Corrective Protocol: The "Propylamine Activation" To ensure the active species is formed before the substrate is consumed non-selectively:

  • Mix

    
     and Phosphoramidite Ligand in THF.
    
  • Add n-Propylamine (1.0 equiv relative to Ir).[1]

  • Stir at 50°C for 20 minutes.

    • Mechanism:[2][3][4] The amine helps cleave the chloride bridge and activates the precatalyst, preventing the "induction period" where non-selective background reactions occur.

  • Remove volatiles in vacuo (optional but recommended) before adding substrate and nucleophile.[1]

Module 3: Diagnostics & General Troubleshooting

The "Dead Catalyst" Phenomenon

Iridium hydrides are prone to forming inactive trimers/clusters, often signaled by a color change to Yellow/Opaque .

Troubleshooting Start Problem: Low Yield / No Reaction Color Check Reaction Color Start->Color Yellow Pale Yellow / Precipitate Color->Yellow Observed Orange Deep Orange / Red Color->Orange Observed Trimer Diagnosis: Inactive Trimer (Ir-Hydride Cluster) Yellow->Trimer Substrate Diagnosis: Substrate Inhibition or Anion Competition Orange->Substrate Fix1 Action: Reduce Catalyst Loading (Prevents aggregation) Trimer->Fix1 Fix2 Action: Switch to BArF Anion (Prevents inhibition) Substrate->Fix2

Caption: Diagnostic flow for identifying catalyst deactivation states based on visual cues.

FAQ: Frequently Encountered Issues

Q: Why does my reaction work on 50mg scale but fail on 5g scale? A: Hydrogen mass transfer.[1] Iridium hydrogenation is extremely fast (


).[1] On large scales, 

diffusion becomes the rate-limiting step.[1] If the solution is

-starved, the catalyst rests in a vulnerable state and forms inactive trimers.
  • Fix: Increase stirring speed to >1000 RPM and use a gas-entrainment impeller for scales >1g.

Q: Can I use MeOH or EtOH as solvents? A: Proceed with caution. While some Ir-catalysts tolerate alcohols, coordinating solvents can compete with the olefin for the vacant site on the metal, especially if you are not using BArF. DCM or DCE (Dichloroethane) are generally safer starting points for difficult substrates.[1]

References

  • Pfaltz, A. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins."[1][4][5] Accounts of Chemical Research, 2007.[5] [1]

  • Crabtree, R. H. "The Organometallic Chemistry of Alkanes." Chemical Reviews, 1985. (Foundational work on Ir-catalyst deactivation/trimerization). [1]

  • Hartwig, J. F. et al. "Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution." Journal of the American Chemical Society, 2012. [1]

  • Helmchen, G. et al. "Iridium-Catalyzed Asymmetric Allylic Substitutions."[1] Chemical Reviews, 2012. [1]

  • Andersson, P. G. et al. "Iridium Catalysts for Asymmetric Hydrogenation."[1] Chemical Society Reviews, 2008.

Sources

Validation & Comparative

A Researcher's Guide to Iridium Precursors for MOCVD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced materials with exceptional properties, iridium (Ir) thin films have emerged as a critical component in a diverse range of applications, from high-performance electrodes in microelectronics to robust protective coatings in extreme environments and catalysts for water splitting.[1][2] Metal-Organic Chemical Vapor Deposition (MOCVD) stands out as a premier technique for the fabrication of these films, offering unparalleled control over film thickness, composition, and conformality on complex topographies.[3][4] The success of any MOCVD process, however, is fundamentally tethered to the choice of the chemical precursor.

This guide provides an in-depth comparison of various iridium precursors for MOCVD, with a particular focus on the evolution from early inorganic precursors like iridium(III) bromide to the more sophisticated organometallic compounds that dominate the field today. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the optimal precursor for their specific application, backed by experimental data and field-proven insights.

The Legacy and Limitations of Iridium Halide Precursors: The Case of Iridium(III) Bromide

Historically, simple inorganic compounds such as iridium halides, including iridium(III) chloride (IrCl₃), iridium(IV) chloride (IrCl₄), and iridium(III) bromide (IrBr₃), were among the first to be explored for the chemical vapor deposition (CVD) of iridium films.[1] The appeal of these precursors lay in their straightforward composition. However, their practical application in modern MOCVD processes is severely limited by several intrinsic drawbacks:

  • Low Volatility: Iridium halides are generally solids with low vapor pressures, necessitating high sublimation temperatures to achieve adequate mass transport to the substrate.

  • High Decomposition Temperatures: The hydrogen reduction of iridium halides to form metallic iridium films typically requires very high deposition temperatures, often exceeding 973 K (700 °C).[2] Such high temperatures are incompatible with many temperature-sensitive substrates and can induce undesirable diffusion and reactions at the film-substrate interface.

  • Corrosive Byproducts: The decomposition of halide precursors releases corrosive halogenated species (e.g., HBr), which can damage the deposition equipment and contaminate the growing film.

While these early studies laid the groundwork for iridium CVD, the stringent process conditions and potential for contamination have led the research community to largely move towards more advanced organometallic precursors.

The Rise of Organometallic Iridium Precursors: A Paradigm Shift in MOCVD

The development of volatile and thermally tunable organometallic iridium compounds has revolutionized the MOCVD of iridium films, enabling lower deposition temperatures, higher growth rates, and improved film quality. These precursors can be broadly categorized into Iridium(III) and Iridium(I) complexes.

Iridium(III) Precursors: The Workhorse - Iridium(III) Acetylacetonate (Ir(acac)₃)

Among the Iridium(III) precursors, Iridium(III) acetylacetonate, Ir(acac)₃, is arguably the most well-established and widely used for MOCVD.[3][5] Its popularity stems from a favorable combination of thermal stability, relatively high vapor pressure, and clean decomposition pathways, particularly in the presence of oxygen.

Key Characteristics of Ir(acac)₃:

  • Thermal Properties: Ir(acac)₃ is a thermally stable solid with a melting point of 269-271 °C.[6] It exhibits good volatility, allowing for consistent precursor delivery to the MOCVD reactor.

  • Decomposition and Film Growth: The MOCVD of iridium from Ir(acac)₃ is typically performed in the presence of a co-reactant, such as oxygen or hydrogen.[3] Oxygen is particularly effective in reducing carbon contamination in the resulting films and can lower the deposition temperature.[2] High-purity iridium films with low carbon and oxygen content can be achieved by carefully controlling the oxygen flow rate.[2]

  • Applications: Ir(acac)₃ has been successfully employed to deposit both metallic iridium and iridium oxide (IrO₂) films, the latter being of significant interest for electrocatalysis and as a diffusion barrier.[3]

Experimental Protocol: MOCVD of Iridium Films using Ir(acac)₃

  • Precursor Handling: Ir(acac)₃ is an air-stable solid and can be handled in ambient conditions. It is typically loaded into a stainless-steel bubbler.

  • Vaporization: The bubbler containing Ir(acac)₃ is heated to a temperature in the range of 150-200 °C to generate a sufficient vapor pressure.

  • Vapor Transport: An inert carrier gas, such as Argon or Nitrogen, is passed through the bubbler to transport the precursor vapor into the MOCVD reactor.

  • Deposition: The substrate is heated to the desired deposition temperature, typically between 300 °C and 500 °C. A co-reactant gas (e.g., O₂) is introduced into the reactor.

  • Decomposition: On the heated substrate surface, Ir(acac)₃ decomposes, leading to the formation of an iridium or iridium oxide film.

  • Post-Deposition: The reactor is cooled down under an inert atmosphere.

MOCVD_Workflow cluster_0 Precursor Handling & Vaporization cluster_1 Vapor Transport cluster_2 Deposition cluster_3 Post-Processing P1 Load Ir(acac)₃ into Bubbler P2 Heat Bubbler (150-200°C) P1->P2 P4 Introduce Precursor Vapor & O₂ to Reactor P2->P4 P3 Flow Carrier Gas (Ar/N₂) P3->P4 P5 Deposit on Heated Substrate (300-500°C) P4->P5 P6 Cool Down Under Inert Atmosphere P5->P6 P7 Film Characterization P6->P7

Iridium(I) Precursors: Tuning for Performance

While Ir(acac)₃ is a reliable precursor, the quest for even lower deposition temperatures and higher growth rates has led to the development of a variety of Iridium(I) complexes.[3] These compounds often exhibit higher volatility and lower decomposition temperatures compared to their Ir(III) counterparts. A general formula for many of these precursors is [Ir(L)(L')], where L is a neutral ligand (e.g., 1,5-cyclooctadiene (COD), 1,3-cyclohexadiene (CHD)) and L' is an anionic ligand (e.g., acetylacetonate (acac), cyclopentadienyl (Cp)).

The ability to modify both the neutral and anionic ligands provides a powerful tool for tuning the precursor's properties.[1][4] For instance, replacing the COD ligand with a lighter CHD ligand can lower the decomposition temperature.[1] Similarly, modifications to the cyclopentadienyl ring can transform a solid precursor into a liquid at room temperature, which is highly advantageous for liquid injection MOCVD systems.[3]

A notable example is the comparison between (1,5-cyclooctadiene)(ethylcyclopentadienyl)iridium, Ir(EtCp)(COD), and the novel (1,3-cyclohexadiene)(ethylcyclopentadienyl)iridium, Ir(EtCp)(CHD).[7][8] Ir(EtCp)(CHD) exhibits higher volatility and a lower decomposition temperature (around 300 °C) compared to Ir(EtCp)(COD) (around 370 °C).[8] This translates to a shorter incubation time and higher nucleation density during MOCVD, leading to smoother films.[7][8]

Comparative Analysis of Iridium Precursors

To facilitate a direct comparison, the table below summarizes the key properties of selected iridium precursors.

PrecursorFormulaState at RTMelting Point (°C)Decomposition Temp. (°C)Key AdvantagesKey Disadvantages
Iridium(III) Bromide IrBr₃Solid->700Simple compositionVery low volatility, high deposition temp., corrosive byproducts
Iridium(III) Acetylacetonate Ir(acac)₃Solid269-271~300-500Thermally stable, good volatility, well-establishedSolid precursor, may require co-reactant for pure films
(1,5-COD)(acac)Iridium(I) Ir(COD)(acac)Solid155>350Good volatility, lower deposition temp. than IrBr₃Can lead to carbon incorporation without co-reactant
(EtCp)(COD)Iridium(I) Ir(EtCp)(COD)Liquid-~370Liquid precursor, high stabilityHigher decomposition temp. than some other Ir(I) precursors
(EtCp)(CHD)Iridium(I) Ir(EtCp)(CHD)Liquid15~300Liquid precursor, high volatility, lower decomposition temp.Newer precursor, less established than others

Precursor_Selection_Flowchart Start Start: Precursor Selection for Ir MOCVD Q1 Is low deposition temperature (<350°C) critical? Start->Q1 Q2 Is a liquid precursor required for your delivery system? Q1->Q2 No A1_Yes Consider Ir(I) precursors like Ir(EtCp)(CHD) Q1->A1_Yes Yes Q3 Is process simplicity and a well-established precursor preferred? Q2->Q3 No A2_Yes Select a liquid precursor such as Ir(EtCp)(COD) or Ir(EtCp)(CHD) Q2->A2_Yes Yes A3_Yes Ir(acac)₃ is the most established choice Q3->A3_Yes Yes A3_No Newer Ir(I) precursors may offer performance advantages Q3->A3_No No End Final Precursor Choice A1_Yes->End A1_No Ir(acac)₃ is a viable option A1_No->End A2_Yes->End A2_No Solid precursors like Ir(acac)₃ are suitable A2_No->End A3_Yes->End A3_No->End

Conclusion and Future Outlook

The field of MOCVD for iridium thin films has seen a significant evolution, moving from high-temperature processes using simple inorganic salts like iridium(III) bromide to more refined, lower-temperature methods enabled by sophisticated organometallic precursors. While Ir(acac)₃ remains a robust and reliable choice for many applications, the continued development of tunable Ir(I) complexes offers exciting possibilities for further process optimization and the deposition of high-quality films on a wider range of substrates.

The selection of an iridium precursor is a critical decision that directly impacts the MOCVD process and the properties of the resulting film. Researchers and engineers must carefully consider the thermal properties of the precursor, the desired deposition conditions, and the specific requirements of their application. By understanding the trade-offs between different precursor classes, it is possible to tailor the MOCVD process to achieve the desired film characteristics for next-generation technologies.

References

  • Karakovskaya, E. A., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. Coatings, 11(1), 78. [Link]

  • Münch, F., et al. (2022). High-performance iridium thin films for water splitting by CVD using new Ir(I) precursors. ChemRxiv. [Link]

  • Zemskova, S. M., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. ResearchGate. [Link]

  • Kawano, K., et al. (2004). A novel iridium precursor for MOCVD. ResearchGate. [Link]

  • Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Journal of the Japan Society of Powder and Powder Metallurgy, 50(10), 806-814. [Link]

  • Kawano, K., et al. (2004). A Novel Iridium Precursor for MOCVD. Tosoh Research & Technology Review, 48, 23-27. [Link]

  • Vikulova, E. S., et al. (2021). MOCVD of Noble Metal Film Materials for Medical Implants: Microstructure and Biocompatibility of Ir and Au/Ir Coatings on TiNi. Coatings, 11(6), 649. [Link]

  • Aure Chemical. (n.d.). Iridium(III) Acetylacetonate. Retrieved from [Link]

  • Hämäläinen, J., et al. (2014). (MeCp)Ir(CHD) and molecular oxygen as precursors in atomic layer deposition of iridium. Journal of Materials Chemistry C, 2(44), 9407-9413. [Link]

  • Morozova, N. B., et al. (2023). “Vitruvian” precursor for gas phase deposition: structural insights into iridium β-diketonate volatilities. ResearchGate. [Link]

  • Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. J-Stage. [Link]

  • Wang, H., et al. (2017). The crystal morphology effect of Iridium tris-acetylacetonate on MOCVD iridium coatings. IOP Conference Series: Materials Science and Engineering, 220, 012010. [Link]

  • Wang, H., et al. (2017). XRD spectrum of iridium coating prepared of Ir(acac) 3 crystalline powder in different shapes. ResearchGate. [Link]

  • Chen, P., et al. (2022). Iridium precursors for ALD and CVD thin film deposition and uses thereof. U.S. Patent No. 11,306,394 B2. Washington, DC: U.S.
  • Wikipedia. (n.d.). Iridium acetylacetonate. Retrieved from [Link]

  • Wikipedia. (n.d.). List of metal-organic chemical vapour deposition precursors. Retrieved from [Link]

  • Gelfond, N. V., et al. (2015). Chemical Vapor Deposition of Ir-Based Coatings: Chemistry, Processes and Applications. RSC Advances, 5(118), 97269-97289. [Link]

  • Fischer, R. A., et al. (2014). Precursors for metal organic chemical vapor deposition process (mocvd) and use thereof.
  • Mackus, A. J. M., et al. (2015). In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials, 27(18), 6245-6252. [Link]

  • Gelfond, N. V., et al. (2015). Summary of basic Ir precursor groups and precursors used for Ir deposition before 5 and after 2003 a. ResearchGate. [Link]

  • Tanaka, H., et al. (2004). Raw material composition for CVD and its manufacturing method and chemical gas-phase evaporation plating method of iridium or iridium compound film.

Sources

A Comparative Guide to Iridium-Based Catalysts for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: February 2026

The transition to a global hydrogen economy, powered by renewable energy sources, hinges on the efficiency of water electrolysis. Proton Exchange Membrane Water Electrolyzers (PEMWEs) are a leading technology in this field, prized for their high current densities and dynamic response.[1][2] However, the sluggish kinetics of the anodic oxygen evolution reaction (OER: 2H₂O → O₂ + 4H⁺ + 4e⁻) and the harsh, acidic environment of PEMWEs create a significant bottleneck.[3][4] This necessitates the use of highly active and durable electrocatalysts. To date, iridium (Ir)-based materials remain the indispensable state-of-the-art catalysts, uniquely combining reasonable activity with essential stability in acidic media.[5]

This guide provides a comparative analysis of various classes of iridium-based OER catalysts. We will delve into the fundamental mechanisms, compare performance based on key experimental metrics, and provide a standardized protocol for evaluation. Our objective is to equip researchers and scientists with the insights needed to navigate the complex landscape of OER catalysis and to foster the rational design of next-generation materials that can reduce the reliance on this scarce and costly precious metal.[6][7]

Fundamentals of Iridium-Catalyzed Oxygen Evolution

Reaction Mechanisms

Understanding the reaction pathway is crucial for interpreting catalyst performance. The OER on iridium oxide surfaces is generally understood to proceed via the Adsorbate Evolution Mechanism (AEM) , which involves a series of proton-coupled electron transfer steps with oxide-adsorbed intermediates (*OH, *O, *OOH). While the precise nature of the active site is still debated, this mechanism provides a foundational framework for catalyst design.[2][5] A more recently considered pathway, the Lattice Oxygen Mechanism (LOM) , suggests that lattice oxygen atoms from the catalyst itself can participate in the reaction, which may be particularly relevant for certain mixed-oxide systems.[2]

Figure 1: Adsorbate Evolution Mechanism (AEM) for OER on an Iridium site.
Key Performance Metrics

To objectively compare catalysts, a standardized set of metrics is essential:

  • Overpotential (η) : The potential required beyond the thermodynamic equilibrium (1.23 V vs. RHE) to achieve a specific current density (typically 10 mA cm⁻²). A lower overpotential signifies higher efficiency.[8]

  • Tafel Slope : Derived from the relationship between overpotential and the logarithm of current density, the Tafel slope (in mV dec⁻¹) provides insight into the rate-determining step of the reaction. A smaller Tafel slope indicates faster kinetics.[9]

  • Mass Activity : The current generated per unit mass of the precious metal (e.g., in A g⁻¹Ir) at a given potential. This metric is critical for assessing catalyst utilization and cost-effectiveness.[9]

  • Stability : A catalyst's ability to maintain its performance over extended operation. It is often evaluated through accelerated stress tests (ASTs) and quantified using metrics like the Stability Number (S-number) , which is the ratio of evolved oxygen to dissolved iridium. A higher S-number indicates greater durability.[6][10][11]

A Comparative Analysis of Iridium Catalyst Classes

The performance of iridium catalysts is a complex interplay of their composition, structure, and morphology. A persistent theme is the trade-off between catalytic activity and operational stability.[1]

Iridium Oxides (IrOₓ)

Iridium oxide is the most studied class of OER catalysts. The nature of the oxide—amorphous or crystalline—is a critical determinant of its performance.

  • Amorphous IrOₓ : Often synthesized through electrochemical methods or low-temperature chemical routes, amorphous (or hydrous) iridium oxide exhibits a high density of defects and Ir(III)OOH groups.[10] These features provide a greater number of active sites, leading to high initial OER activity. However, this disordered structure is thermodynamically less stable, resulting in higher dissolution rates and a shorter operational lifetime compared to its crystalline counterpart.[10][11]

  • Crystalline IrO₂ (Rutile) : Typically formed by calcination at elevated temperatures (>400 °C), the rutile phase of IrO₂ is significantly more stable against dissolution.[9][10] The thermal treatment enhances crystallinity and particle size, but this often comes at the cost of a reduced active surface area, leading to lower mass activity.[9] The choice of calcination temperature is therefore a key parameter to balance the activity-stability relationship.[10]

Iridium-Based Mixed-Metal Oxides

Incorporating a second, non-noble metal into the oxide structure (e.g., perovskites like SrIrO₃ or pyrochlores) is a strategy aimed at tuning the electronic properties of the iridium active sites to enhance intrinsic activity and reduce the overall iridium content.[4][7]

  • Performance : Many mixed-metal oxides have demonstrated impressive initial OER activity, sometimes surpassing that of pure IrO₂. The secondary metal can optimize the binding energies of OER intermediates on the iridium sites.[7]

  • Stability Challenge : The primary drawback of these materials in acidic media is the leaching of the non-noble metal component.[7][11] This process can lead to a structural collapse or the formation of a highly active but unstable amorphous iridium oxide surface, resulting in rapid degradation.[11] The long-term stability of most mixed-metal oxides under practical PEMWE conditions remains a significant hurdle.

Supported and Nanostructured Iridium Catalysts

To maximize the utilization of every iridium atom, a common strategy is to disperse nano-sized iridium or iridium oxide particles onto a stable, conductive support.

  • Catalysts : Nanostructuring, such as creating nanofibers or nanoparticles, increases the catalyst's specific surface area and exposes more active sites.[10][12][13] Supported catalysts can achieve very high mass activities.[6]

  • Supports : Carbon-based supports are not stable under the high anodic potentials of OER. Consequently, more robust materials like antimony-doped tin oxide (ATO) or tantalum-doped tin oxide (TaTO) are used.[6]

  • Limitations : While nanostructuring boosts activity, the high surface energy of small particles can also lead to higher dissolution rates.[10] Furthermore, the stability of the support material itself is critical; degradation of the support can lead to detachment of the active iridium nanoparticles and catastrophic failure.[6]

Performance Data Summary

The following table summarizes representative performance data for different classes of iridium-based catalysts. It is crucial to note that direct comparisons between studies can be challenging due to variations in experimental conditions, electrode preparation, and testing protocols.

Catalyst TypeTypical Overpotential (η) @ 10 mA cm⁻²Typical Tafel Slope (mV dec⁻¹)Key CharacteristicsReferences
Amorphous IrOₓ 270 - 310 mV40 - 60High initial activity, high surface area, poor stability.[3][10]
Crystalline IrO₂ 300 - 350 mV50 - 70Excellent stability, lower activity due to smaller surface area.[9][10]
Mixed Oxides (e.g., Perovskites) 280 - 330 mV55 - 80High initial activity, prone to leaching of non-noble metals.[7][11]
Supported IrOₓ/TaTO 290 - 320 mV~60High mass activity, performance depends on support stability.[6]
Nanostructured Ir (e.g., Nanofibers) 280 - 310 mV45 - 65High surface area and active site density, stability can be an issue.[10][12]

Best Practices for Catalyst Evaluation: A Standardized Protocol

To ensure reproducibility and enable meaningful comparisons across different research efforts, adhering to a standardized experimental protocol is paramount.[14][15] The following outlines a recommended workflow for a three-electrode half-cell measurement.

Causality Behind Experimental Choices:

  • Three-Electrode Setup : This configuration allows for the precise measurement of the working electrode's potential against a stable reference electrode, isolating the catalyst's performance from counter-electrode reactions.

  • iR Correction : The resistance of the electrolyte creates an ohmic potential drop (iR drop) that artificially increases the measured overpotential. Post-measurement correction using high-frequency resistance from Electrochemical Impedance Spectroscopy (EIS) is essential for determining the true kinetic activity.[16]

  • Degassing : Removing dissolved air (O₂) from the electrolyte with an inert gas (Ar or N₂) prevents interference from the oxygen reduction reaction (ORR) at the counter electrode and ensures the measured current is solely from OER.[15]

  • Accelerated Stress Tests (ASTs) : These protocols, involving potential cycling or holding at high potentials, are designed to simulate long-term operation and probe the catalyst's durability in a shortened timeframe.[9][16]

Step-by-Step Experimental Methodology
  • Catalyst Ink Preparation :

    • Disperse a known mass of the catalyst powder in a solution of deionized water, isopropanol, and an ionomer (e.g., 5% Nafion® solution).

    • Sonication (e.g., 30-60 minutes in an ice bath) is critical to create a homogeneous dispersion.

  • Working Electrode Preparation :

    • Polish the substrate (e.g., Glassy Carbon) to a mirror finish.

    • Drop-cast a precise volume of the catalyst ink onto the electrode surface to achieve a target loading (e.g., 0.1-0.5 mgIr cm⁻²).

    • Dry the electrode carefully under controlled conditions to form a uniform catalyst layer.

  • Electrochemical Cell Assembly :

    • Use a standard three-electrode setup with the catalyst-coated electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a Reversible Hydrogen Electrode - RHE).

    • Fill the cell with the appropriate acidic electrolyte (e.g., 0.5 M H₂SO₄ or 0.1 M HClO₄).

    • Saturate the electrolyte with Ar or N₂ for at least 30 minutes prior to and during the experiment.[15]

  • Electrochemical Measurements :

    • Conditioning : Cycle the potential in a non-faradaic region (e.g., 0.4-1.4 V vs. RHE) to clean and activate the catalyst surface.[17]

    • ECSA Measurement : Determine the Electrochemically Active Surface Area via cyclic voltammetry (CV) by integrating the charge in the hydrogen underpotential deposition region or the oxide redox region.[16]

    • Activity Measurement : Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5-10 mV s⁻¹) towards anodic potentials to record the OER polarization curve.[16]

    • Resistance Measurement : Use EIS at a potential where no faradaic reaction occurs to determine the high-frequency resistance for iR correction.[18]

    • Stability Test : Conduct an AST, for example, by cycling the potential between 1.2 V and 1.6 V vs. RHE for several thousand cycles or by holding the potential at a high value for several hours. Periodically record LSVs to monitor performance degradation.[16]

graphdict Standardized OER Catalyst Evaluation Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A 1. Catalyst Ink Formulation B 2. Working Electrode Coating & Drying A->B C 3. Three-Electrode Cell Assembly B->C D 4. Electrolyte Degassing (Ar/N₂) C->D E 5. Conditioning (CV Cycles) D->E F 6. Activity (LSV) & EIS for iR Corr. E->F G 7. Stability (AST Protocol) F->G I Extract Metrics: η, Tafel Slope, Mass Activity F->I H 8. Post-AST Activity (LSV) G->H J Compare Pre- vs. Post-AST Performance H->J

Sources

Iridium Co-Catalysts in Oxygen Evolution: The Activity-Stability Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in energy conversion and electrochemical synthesis, Iridium (Ir) remains the benchmark for the Oxygen Evolution Reaction (OER) in acidic media. However, a critical trade-off exists: the most active forms of Iridium are often the least stable.

This guide objectively compares the three dominant classes of Ir co-catalysts—Rutile IrO₂ , Amorphous IrOₓ , and Single-Atom Catalysts (SACs) . We analyze the mechanistic origins of this trade-off (AEM vs. LOM pathways) and provide a validated experimental protocol to rigorously assess their performance, ensuring your data stands up to peer review.

Part 1: The Material Landscape

Rutile Iridium Oxide (c-IrO₂)
  • Structure: Thermodynamically stable crystalline phase (rutile).

  • Performance Profile: Moderate activity; Exceptional stability.

  • Best Use Case: Long-lifetime PEM electrolyzers where durability > current density.

Amorphous Iridium Oxide (a-IrOₓ / Hydrous IrOₓ)
  • Structure: Disordered, hydrated structure with abundant surface defects (Ir³⁺/Ir⁴⁺ mixed states).

  • Performance Profile: Superior activity (low overpotential); Poor stability (rapid dissolution).

  • Best Use Case: Fundamental kinetic studies or short-term high-power applications.

Iridium Single-Atom Catalysts (Ir-SACs)[1]
  • Structure: Isolated Ir atoms anchored on supports (e.g., ITO, Carbon, TiO₂).

  • Performance Profile: Highest mass activity (per gram Ir); Stability is binary (highly dependent on the support's corrosion resistance).

  • Best Use Case: Low-loading cost-reduction strategies; Mechanistic isolation studies.

Part 2: Critical Performance Analysis

The following data synthesizes recent benchmarks in acidic OER (0.5 M H₂SO₄ or 0.1 M HClO₄).

MetricCrystalline IrO₂ (Benchmark) Amorphous IrOₓ Ir Single Atoms (SAC)
Overpotential (η) @ 10 mA/cm² 280 – 380 mV220 – 270 mV200 – 330 mV (Support dependent)
Mass Activity (A/g_Ir) Low (~10¹)High (~10²)Ultra-High (~10³ - 10⁴)
Tafel Slope (mV/dec) ~40 – 60~40~30 – 40
Stability Mechanism AEM (Surface Evolution)LOM (Lattice Participation)Mixed (Support dependent)
Degradation Mode Slow surface erosionRapid lattice dissolutionSupport corrosion / Metal leaching
Dissolution Rate < 0.1 ng cm⁻² h⁻¹> 1.0 ng cm⁻² h⁻¹Variable

Key Insight: Amorphous IrOₓ achieves lower overpotentials because it utilizes Lattice Oxygen (LOM), but this very mechanism creates vacancies that lead to structural collapse. Crystalline IrO₂ relies on the Adsorbate Evolution Mechanism (AEM), preserving the lattice at the cost of slower kinetics.

Part 3: Mechanistic Insights (The "Why")

To engineer better catalysts, one must understand the degradation pathways. The diagram below illustrates the divergence between the stable AEM pathway and the destructive LOM pathway.

OER_Mechanism Start Ir Active Site OH_ads *OH Adsorption Start->OH_ads O_ads *O Intermediate OH_ads->O_ads OOH_ads *OOH Formation (Rate Limiting) O_ads->OOH_ads AEM Pathway (Stable) Lattice_O Lattice O Coupling (Direct O-O bond) O_ads->Lattice_O LOM Pathway (Active but Unstable) O2_AEM O2 Release (Site Preserved) OOH_ads->O2_AEM O2_AEM->Start Cycle Resets Vacancy Oxygen Vacancy Formation Lattice_O->Vacancy Dissolution Ir Dissolution / Structural Collapse Vacancy->Dissolution Ir Leaching

Figure 1: Mechanistic bifurcation. AEM (Green) preserves the catalyst surface, while LOM (Red) utilizes lattice oxygen to boost activity, inevitably leading to vacancy formation and dissolution.

Part 4: Experimental Validation Protocols

Trustworthy data requires rigorous elimination of artifacts (e.g., bubble accumulation mimicking degradation).

Protocol: The "Stress-Test" Workflow

Objective: Differentiate between true catalytic degradation and reversible inhibition.

  • Electrode Preparation:

    • Load Ir catalyst (0.1 mg_Ir/cm²) on a Rotating Disk Electrode (RDE) to minimize bubble adhesion.

    • Electrolyte: 0.1 M HClO₄ (Standardize pH).

  • Activity Benchmarking (Conditioning):

    • Perform 50 CV cycles (1.2 – 1.6 V vs RHE) to reach a steady surface state.

    • Record LSV @ 5 mV/s, 1600 RPM. Metric: Overpotential @ 10 mA/cm².

  • Stability Testing (The Bifurcated Approach):

    • Method A (Standard): Chronopotentiometry @ 10 mA/cm² for 24 hours.

    • Method B (Accelerated): Square-Wave Potential Steps (1.4 V ↔ 1.8 V). This induces rapid surface oxidation/reduction, stressing the lattice more than constant current.

  • Dissolution Quantification (The Gold Standard):

    • Do not rely solely on electrochemical data. Aliquot electrolyte samples every 4 hours.

    • Analyze via ICP-MS to detect dissolved Ir (ppb level).

Experimental_Workflow cluster_prep 1. Preparation cluster_test 2. Electrochemical Testing cluster_verify 3. Verification (Crucial) Ink Ink Formulation (Ir + Nafion + Solvent) RDE RDE Coating (0.1 mg/cm²) Ink->RDE CV Conditioning (50 CVs) RDE->CV LSV Activity Scan (LSV @ 1600 RPM) CV->LSV Stress Stability Stress Test (CP or Square Wave) LSV->Stress ICP ICP-MS Analysis (Quantify Ir Loss) Stress->ICP Aliquots TEM Post-Mortem TEM (Check Aggregation) Stress->TEM End of Test

Figure 2: Validated workflow for Ir catalyst assessment. Note that ICP-MS and TEM are required to confirm that "stability" isn't just "masked degradation."

Part 5: Strategic Recommendations

For Academic Publishing

If your goal is high-impact publication, focus on Single Atom Catalysts (SACs) . The field is currently obsessed with breaking the "scaling relations."

  • Strategy: Use a corrosion-resistant support (e.g., Antimony-doped Tin Oxide, ATO) to stabilize the Ir single atoms. Prove stability using the ICP-MS protocol above.

For Commercial Electrolyzer Development

Ignore the "peak activity" of amorphous IrOₓ. Focus on Crystalline IrO₂ or Ir-Ru Oxide blends .

  • Strategy: Sacrifice 50 mV of overpotential for 10,000+ hours of lifetime. The cost of stack replacement outweighs the electricity savings of a slightly more active catalyst.

For Drug Development (Photoredox Context)

While this guide focuses on OER, if you utilize Ir complexes (e.g., Ir(ppy)₃) for photoredox catalysis:

  • Note: The "LOM" instability analogue here is Ligand Dissociation . Under high-energy excitation, Ir-C bonds can cleave.

  • Recommendation: Use heteroleptic complexes with strong chelating ligands to prevent metal center leaching, which can contaminate pharmaceutical batches (ppm limits).

References

  • Mechanism of Iridium Degrad

    • Title: Recent developments of iridium-based catalysts for the oxygen evolution reaction in acidic water electrolysis.[1][2]

    • Source: Journal of M
    • URL:[Link]

  • Activity-Stability Trade-off in Ir Oxides

    • Title: Operando Structure–Activity–Stability Relationship of Iridium Oxides during the Oxygen Evolution Reaction.
    • Source: ACS Catalysis[3][4][5]

    • URL:[Link]

  • Single Atom C

    • Title: Evaluating the stability of Ir single atom and Ru atomic cluster oxygen evolution reaction electroc
    • Source: UHasselt / Energy & Environmental Science
    • URL:[Link][3]

  • Experimental Protocols (RDE & Artifacts)

    • Title: OER Catalyst Stability Investigation Using RDE Technique: A Stability Measure or an Artifact?
    • Source: Journal of The Electrochemical Society
    • URL:[Link][3]

  • Iridium Dissolution Kinetics

    • Title: Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms.[6]

    • Source: Energy & Environmental Science
    • URL:[Link]

Sources

The Discerning Catalyst: A Cost-Effectiveness Analysis of Iridium in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the high-stakes arena of large-scale chemical synthesis, particularly within the pharmaceutical industry, the choice of catalyst is a critical decision point that reverberates through the entire process, from initial investment to final product purity. While the upfront cost of a catalyst is a tangible and immediate concern, a true measure of its value lies in a holistic assessment of its cost-effectiveness. This guide provides an in-depth analysis of iridium catalysts, objectively comparing their performance, efficiency, and overall economic impact against common alternatives like palladium, rhodium, and select base metals. By delving into key performance indicators, downstream processing considerations, and the often-overlooked cost of ligands, we aim to equip you with the data-driven insights necessary to make the most economically sound and scientifically robust decisions for your large-scale syntheses.

The Catalyst Conundrum: Beyond the Price Tag

The allure of cheaper alternatives is a constant pressure in process development. However, a myopic focus on the per-gram cost of a metal can be a costly mistake. A comprehensive cost-effectiveness analysis must weigh several interconnected factors, each contributing to the total cost of a given synthetic step.

dot

Caption: Key Factors Influencing Overall Catalyst Cost-Effectiveness.

Iridium in the Spotlight: Asymmetric Hydrogenation

Iridium catalysts have carved out a niche of excellence in asymmetric hydrogenation, a cornerstone technology for the synthesis of chiral molecules.[1][2] Their performance in this arena often justifies their high initial cost.

A compelling example is the large-scale synthesis of chiral amines, common motifs in active pharmaceutical ingredients (APIs). Iridium catalysts, particularly when paired with sophisticated phosphine ligands, can achieve exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), meaning a very small amount of catalyst can produce a large quantity of product at a high rate.[3][4]

Catalyst SystemApplicationCatalyst Loading (S/C Ratio)TONTOFEnantioselectivity (ee)Reference
Iridium/(R)-TfOPhos Asymmetric Hydrogenation of Quinolines80,000:1Up to 80,000>2,600 h⁻¹91.4%[5]
Anionic Iridium Catalyst Asymmetric Hydrogenation of KetonesUp to 1,000,000:1Up to 1,000,000-99%[4]
Rhodium-TsDPEN Asymmetric Transfer Hydrogenation of Ketones100:1 - 1000:1->50 h⁻¹Up to 99%[6]
Ruthenium-BINAP/DAIPEN Asymmetric Hydrogenation of Amino Ketones10,000:1--Up to 99.8%

As the data illustrates, iridium catalysts can operate at significantly lower loadings (higher S/C ratios) than many rhodium or ruthenium systems in comparable transformations. A catalyst loading of 0.00125 mol% (S/C 80,000:1) is a testament to the remarkable efficiency of iridium.[5] This directly translates to lower metal costs per kilogram of product, mitigating the high price of iridium metal.

The Contenders: A Comparative Analysis

Iridium vs. Palladium

While iridium excels in asymmetric hydrogenation, palladium is the undisputed workhorse of cross-coupling chemistry, such as the Buchwald-Hartwig amination and Suzuki-Miyaura reactions.[1][7] A direct comparison of their cost-effectiveness must therefore be application-specific.

FeatureIridium CatalystsPalladium Catalysts
Primary Applications Asymmetric Hydrogenation, C-H Activation, Photoredox CatalysisCross-Coupling (Suzuki, Heck, Buchwald-Hartwig), Hydrogenation
Typical Loading (Asym. Hyd.) Very Low (0.01 - 0.001 mol%)Higher for hydrogenation, not primary application
Typical Loading (Cross-Coupling) Not primary applicationLow to Moderate (2 - 0.1 mol%)
Ligand Costs Often high due to complex, chiral ligands (e.g., PHOX, TfOPhos)Can be high (e.g., Buchwald ligands like XPhos), but simpler, cheaper ligands are often viable.[8]
Downstream Metal Removal Generally less problematicA significant challenge and cost driver due to strong coordination with products, especially those with nitrogen-containing heterocycles.[9]
Recycling High value drives efficient, closed-loop recycling.[10]Well-established recycling infrastructure, but potential for process losses.

The critical, and often underestimated, factor in the cost-effectiveness of palladium is the expense associated with its removal from the final product. Regulatory bodies like the FDA and EMA impose strict limits on residual palladium in APIs, often below 10 ppm.[9] The nitrogen-containing compounds prevalent in pharmaceuticals can act as strong ligands for palladium, forming stable complexes that are difficult to remove.[9] This necessitates the use of expensive metal scavengers (e.g., silica- or polystyrene-based thiol or TMT resins), additional purification steps, and can lead to product loss.[11][12] These downstream costs can easily eclipse the initial savings from a cheaper catalyst.

Iridium vs. Rhodium and Ruthenium

In the realm of asymmetric hydrogenation, rhodium and ruthenium are iridium's closest competitors. Rhodium catalysts, particularly with ligands like BINAP and DIPAMP, have a long history of industrial application.[13][14] Ruthenium catalysts are also highly effective for the hydrogenation of a variety of ketones and olefins.

However, as shown in the table above, iridium catalysts can often achieve higher TONs and TOFs.[6][15] For example, in the asymmetric transfer hydrogenation of ketones, while both Rh-TsDPEN and Ir-TsDPEN can achieve high enantioselectivities, the rhodium catalyst was found to be more efficient in aqueous media.[6] This highlights the importance of reaction conditions in determining the optimal catalyst. Iridium catalysts have also been shown to be particularly effective for the hydrogenation of unfunctionalized olefins, a class of substrates that are challenging for many rhodium and ruthenium catalysts.[2]

The Rise of Base Metals

The high cost and supply constraints of platinum group metals (PGMs) have spurred significant research into catalysts based on more abundant and less expensive metals like nickel, copper, and iron.[16] These base metal catalysts have shown increasing promise in a variety of cross-coupling reactions.[17] For instance, iron-catalyzed cross-coupling can be effective with chloro-substrates, which are often cheaper than the bromo- or iodo-substrates typically used in palladium catalysis.

However, base metal catalysts often require higher catalyst loadings and can be more sensitive to air and moisture, potentially requiring more stringent process controls. While they represent a promising avenue for cost reduction, particularly for large-volume, lower-value chemicals, their application in complex pharmaceutical synthesis is still evolving.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present representative, scalable protocols for an iridium-catalyzed asymmetric hydrogenation and a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Quinolone

This protocol is adapted from a multi-hundred-gram scale synthesis, demonstrating the industrial viability of iridium catalysis.[5]

dot

Protocol1 cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification p1 [Ir(COD)Cl]₂ and (R)-TfOPhos p2 Stir in THF at RT for 30 min p1->p2 Formation of active chiral catalyst r1 Charge autoclave with: - 2-Methylquinoline (Substrate) - Iodine (Additive) - THF (Solvent) r2 Transfer catalyst solution to autoclave r1->r2 r3 Pressurize with H₂ (1000 psi) r2->r3 r4 Heat to 50°C for 30h r3->r4 w1 Release H₂ pressure w2 Concentrate reaction mixture w1->w2 w3 Wash with Na₂S₂O₃ solution w2->w3 w4 Extract with Ethyl Acetate w3->w4 w5 Isolate chiral product w4->w5

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Ir(COD)Cl]₂ (0.000625 mol%) and (R)-TfOPhos (0.0015 mol%) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a suitable high-pressure autoclave, charge 2-methylquinoline (1.0 equivalent), iodine (0.25 mol%), and the bulk of the THF solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the autoclave. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 1000 psi. Heat the reaction mixture to 50°C and maintain vigorous stirring for 30 hours.

  • Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The residue is then treated with an aqueous solution of sodium thiosulfate, followed by extraction with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product.

  • Purification: The chiral 2-methyl-1,2,3,4-tetrahydroquinoline can be purified by standard methods if required, but this process often yields a product of high purity directly.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common industrial practices for C-N bond formation.[18][19]

dot

Protocol2 cluster_reaction Coupling Reaction (Inert Atmosphere) cluster_workup Work-up and Initial Purification cluster_scavenging Palladium Scavenging r1 Charge reactor with: - Aryl Halide (e.g., Bromide) - Amine - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) r2 Add Pd₂(dba)₃ and Ligand (e.g., XPhos) r1->r2 r3 Heat to 80-110°C until completion (monitored by HPLC) r2->r3 w1 Cool reaction and quench w2 Filter to remove insolubles w1->w2 w3 Aqueous wash and phase separation w2->w3 w4 Solvent swap and crystallization w3->w4 s1 Dissolve crude product in suitable solvent s2 Add scavenger resin (e.g., Si-Thiol) s1->s2 s3 Stir at specified temperature and time s2->s3 s4 Filter to remove scavenger s3->s4 s5 Analyze for residual Pd (ICP-MS) s4->s5

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Methodology:

  • Reaction Setup: In an inerted reactor, charge the aryl halide (1.0 equivalent), the amine (1.1-1.5 equivalents), a suitable base such as sodium tert-butoxide (1.5-2.0 equivalents), and an anhydrous solvent like toluene.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.0 mol%) and the phosphine ligand (e.g., XPhos, 1.0-4.0 mol%).

  • Coupling Reaction: Heat the mixture to 80-110°C. Monitor the reaction progress by HPLC until the consumption of the aryl halide is complete.

  • Work-up: Cool the reaction mixture and quench with water or a mild acid. Filter the mixture to remove inorganic salts. Perform aqueous washes to remove any remaining salts and base.

  • Palladium Removal: After initial isolation of the crude product (e.g., by crystallization), redissolve it in a suitable solvent. Add a palladium scavenger (e.g., a functionalized silica or polymer resin, typically 5-20 wt%). Stir the slurry for a predetermined time (4-24 hours) at a specified temperature (25-60°C).

  • Final Isolation: Filter off the scavenger resin. The filtrate, now with reduced palladium content, can be further purified by crystallization to yield the final product. The residual palladium levels must be confirmed by ICP-MS analysis to be within regulatory limits.

Conclusion: A Strategic Perspective on Catalyst Selection

The choice between iridium and its alternatives is not a simple matter of comparing metal prices. For large-scale synthesis, a nuanced, data-driven approach is imperative.

  • Iridium's strength lies in its unparalleled efficiency in specific, high-value transformations like asymmetric hydrogenation. Its ability to operate at extremely low loadings can offset its high initial cost, leading to a highly cost-effective process, especially when the lifecycle of the catalyst, including recycling, is considered.[9]

  • Palladium remains a versatile and indispensable tool for cross-coupling reactions. However, its cost-effectiveness is heavily influenced by the downstream expenses associated with its removal from the final product. These costs, including scavenger materials, additional processing steps, and potential yield losses, must be factored into any economic analysis.

  • Rhodium and Ruthenium offer viable alternatives in hydrogenation, but often with lower productivity than iridium. The optimal choice will depend on the specific substrate and reaction conditions.

  • Base metals are an exciting and rapidly developing field. They hold the promise of significantly lower catalyst costs but may require more intensive process development to achieve the robustness and efficiency demanded by pharmaceutical manufacturing.

Ultimately, the most cost-effective catalyst is the one that provides the desired product with the required purity and yield, in the most efficient and robust manner, considering the entire process from start to finish. For many challenging chiral syntheses, the discerning choice is, and will continue to be, iridium.

References

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2026). RSC Advances. [URL not available]
  • A Comparative Cost-Benefit Analysis of (R,R)-NORPHOS-Rh in Asymmetric Synthesis. (n.d.). Benchchem. [URL not available]
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. (n.d.). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. [Link]

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (n.d.). Benchchem. [URL not available]
  • Highly efficient iridium catalyst for asymmetric transfer hydrogenation of aromatic ketones under base-free conditions. (2005). PubMed. [Link]

  • Iridium analogues of catalytic intermediates in asymmetric hydrogenation. (n.d.). RSC Publishing. [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. [Link]

  • 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. [Link]

  • Palladium removal test kits. (2024). PhosphonicS. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (2007). Accounts of Chemical Research. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2024). MDPI. [Link]

  • Evaluation of Absorption Process for Heavy Metals Removal found in Pharmaceutical Wastewater. (2017). SciSpace. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]

  • Metal Scavengers for the Process Industry. (2008). Biotage. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). Organometallics. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances. [Link]

  • Advanced oxidation process-mediated removal of pharmaceuticals from water. (n.d.). PMC. [Link]

  • A Sustainable Approach in the Removal of Pharmaceuticals: The Effects of Operational Parameters in the Photocatalytic Degradation of Tetracycline with MXene/ZnO Photocatalysts. (2025). MDPI. [Link]

  • Removal of Heavy Metals from Pharmaceutical Industrial Wastewater Effluent by Combination of Adsorption and Chemical Precipitation Methods. (2016). Science Publishing Group. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). IntechOpen. [Link]

  • A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. (2010). MDPI. [Link]

  • Low-Cost Adsorbents for Heavy Metal Removal: A Case Study Using Fly Ash and Red Mud at Damon Jodi. (n.d.). Airo Web. [Link]

  • Graphs comparing the TOF and productivity of reported catalysts and 1. (n.d.). ResearchGate. [Link]

  • Comprehensive Cost–Benefit and Statistical Analysis of Isotherm and Kinetic Models for Heavy Metal Removal in Acidic Solutions Using Weakly Base Polymeric Chelating Resin as Adsorbent. (2024). MDPI. [Link]

  • Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. (2024). ResearchGate. [Link]

  • A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. (2023). PMC. [Link]

  • Low metal loading catalysts used for the selective hydrogenation of styrene. (n.d.). SciSpace. [Link]

  • Low-Cost Adsorbents for the Removal of Pharmaceuticals from Surface Waters. (2025). Lund University. [Link]

  • How To Reduce Production Costs in Manufacturing Tablets. (n.d.). Thomas Processing. [Link]

  • TOF (turn over frequency) and TON (turnover number) values in the... (n.d.). ResearchGate. [Link]

  • A comparison between the catalytic activity expressed in the turnover frequency (TOF, s. (n.d.). ResearchGate. [Link]

Sources

Beyond Iridium: Benchmarking Alternative Anode Catalysts for PEM Electrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Alternative Catalysts to Iridium for PEM Electrolyzers Content Type: Technical Comparison Guide

Executive Summary

Proton Exchange Membrane (PEM) water electrolysis is the preferred technology for coupling with intermittent renewable energy due to its fast dynamic response. However, the Oxygen Evolution Reaction (OER) at the anode relies heavily on Iridium (Ir)—one of the scarcest elements on Earth (production ~7-9 tonnes/year). To scale hydrogen production to the terawatt level, we must transition from pure IrO


 to low-Ir or Ir-free architectures without compromising the acidic stability required by the PEM environment (pH < 1, potential > 1.6 V).

This guide objectively compares the industry benchmark (IrO


) against its primary near-term alternatives: Ruthenium Oxide (RuO

)
and Ir-Ru Alloys/Core-Shell structures . It provides mechanistic insights into the stability-activity trade-off and details a standardized testing protocol to validate these materials.[1]
Mechanistic Insight: The Stability-Activity Trade-Off

To evaluate alternatives, one must understand why Ruthenium is more active but less stable than Iridium. The divergence lies in the reaction pathway: the Adsorbate Evolution Mechanism (AEM) versus the Lattice Oxygen Mechanism (LOM) .[2][3][4]

  • AEM (Iridium-dominant): Water molecules adsorb onto metal sites, release protons/electrons, and evolve oxygen. The metal cation cycles oxidation states but the lattice structure remains largely intact.

  • LOM (Ruthenium-dominant): The oxygen atoms within the crystal lattice participate in O-O bond formation. While this lowers the energy barrier (higher activity), it creates oxygen vacancies. If these vacancies are not refilled faster than they are created, the lattice collapses, leading to cation dissolution (e.g., formation of soluble RuO

    
    ).
    

OER_Mechanisms cluster_AEM Adsorbate Evolution Mechanism (AEM) (Stable, Higher Overpotential) cluster_LOM Lattice Oxygen Mechanism (LOM) (High Activity, Lattice Instability) Ir_Site Ir Active Site H2O_Ads H2O Adsorption Ir_Site->H2O_Ads OOH_Int *OOH Intermediate H2O_Ads->OOH_Int O2_Rel O2 Release OOH_Int->O2_Rel O2_Rel->Ir_Site Site Regenerated Ru_Lattice Ru-O Lattice Lattice_Ox Lattice O Participation Ru_Lattice->Lattice_Ox Vacancy Oxygen Vacancy Created Lattice_Ox->Vacancy Vacancy->Ru_Lattice Refill (Slow) Collapse Cation Dissolution (RuO4) Vacancy->Collapse Accumulation

Figure 1: Mechanistic comparison between AEM (typical of Ir) and LOM (typical of Ru). LOM offers faster kinetics but risks structural collapse via vacancy accumulation.

Comparative Analysis of Candidates
Candidate A: IrO

(Rutile) - The Benchmark
  • Status: Commercial Standard.

  • Performance: Moderate activity (~280-320 mV overpotential @ 10 mA/cm²).

  • Stability: Excellent in acid.[5] Dissolution is negligible under steady-state operation but observable during startup/shutdown events (transient dissolution).

  • Verdict: The baseline against which all others must be measured.

Candidate B: RuO

- The High-Performance Risk[6]
  • Status: Research / Alloying Component.

  • Performance: Superior activity. Ruthenium is the most active OER metal known, often achieving 10 mA/cm² at <220 mV overpotential.[7]

  • Stability: Poor.[7][8][9] In acidic media at potentials >1.4V, Ru oxidizes to Ru(VIII) species (

    
    ), which are soluble and volatile.
    
  • Verdict: Viable only when stabilized (e.g., via doping or confinement).

Candidate C: Ir

Ru

O

& Core-Shell - The Engineered Compromise
  • Status: Near-Term Commercial Implementation.

  • Strategy:

    • Alloying: Mixing Ir and Ru stabilizes the Ru active sites via electronic effects (raising the d-band center) and geometric effects (diluting adjacent Ru sites to prevent LOM runaway).

    • Core-Shell: Using a RuO

      
       core (for cost/conductivity) protected by a thin IrO
      
      
      
      shell (for stability).
  • Performance: Approaches Ru activity with Ir-like stability.

  • Verdict: The most realistic path to reducing Ir loading from 2.0 mg/cm² to <0.4 mg/cm².

Performance Matrix

The following data summarizes typical performance metrics in 0.1 M HClO


 (RDE) and PEMWE single-cell testing.
MetricIrO

(Benchmark)
RuO

(Pure)
Ir

Ru

O

(Alloy)
Ru@Ir Core-Shell
Overpotential (

)
300 - 340 mV200 - 240 mV250 - 280 mV260 - 290 mV
Tafel Slope 45 - 60 mV/dec30 - 40 mV/dec40 - 50 mV/dec40 - 50 mV/dec
Mass Activity (A/g

)
~80 - 100~400 - 600~250 - 350> 500 (Ir-basis)
Stability (Dissolution)< 0.5 ng cm

h

> 50 ng cm

h

Low (< 2 ng)Low (< 1 ng)
Mechanism AEMLOMMixedAEM (Shell dominated)
Cost Efficiency LowHigh (if stable)MediumVery High

Note:


 refers to overpotential at 10 mA/cm² geometric current density.
Standardized Experimental Protocols

To generate reproducible data comparable to the matrix above, researchers must follow a rigorous workflow. Discrepancies often arise from ink formulation and conditioning protocols.

Phase 1: Catalyst Ink Preparation (RDE)
  • Objective: Create a thin, uniform catalyst layer without mass transport limitations.

  • Protocol:

    • Solvent: 3:1 ratio of Ultrapure Water (18.2 MΩ) to Isopropyl Alcohol (IPA).

    • Ionomer: Nafion™ (perfluorinated resin) solution. Crucial: Maintain a Catalyst:Ionomer ratio of roughly 9:1 to 4:1 by weight. Too much ionomer blocks active sites; too little causes detachment.

    • Dispersion: Horn sonication (15s pulses, ice bath) is preferred over bath sonication to break agglomerates.

    • Loading: Target

      
       on a Gold (Au) Rotating Disk Electrode. Do not use Glassy Carbon for OER stability testing as carbon corrodes at >1.5V, causing false catalyst failure.
      
Phase 2: Electrochemical Screening (RDE)
  • Electrolyte: 0.1 M HClO

    
     (Perchloric acid is preferred over Sulfuric to avoid anion adsorption effects).
    
  • Conditioning: 50 CV cycles (1.2 to 1.6 V vs RHE) at 100 mV/s to clean surface and achieve steady state.

  • Activity Scan: LSV (Linear Sweep Voltammetry) at 5 mV/s, 1600 RPM. Correct for iR-drop (impedance).

  • Stability (AST): 10,000 square-wave cycles or triangular cycles between 1.4 V and 1.7 V.

Phase 3: MEA Validation & Accelerated Stress Testing (AST)

RDE data must be validated in a Membrane Electrode Assembly (MEA). The DOE (Department of Energy) AST protocols are the gold standard.

AST_Workflow cluster_AST Accelerated Stress Test (DOE Protocol) Start MEA Assembly (Nafion 117/212) Conditioning Conditioning (80°C, 24h hold @ 1 A/cm²) Start->Conditioning BOL_Char Beginning of Life (BOL) Polarization Curve & EIS Conditioning->BOL_Char Cycle Triangular Wave Cycling 1.4V to 2.0V | 30,000 Cycles 50 mV/s scan rate BOL_Char->Cycle Interim Interim Check (Every 5k cycles) Monitor H2 Crossover & Fluoride Release Cycle->Interim Interim->Cycle EOL_Char End of Life (EOL) Polarization & Mass Activity Loss Interim->EOL_Char Target Reached

Figure 2: Workflow for MEA validation, highlighting the DOE triangular wave cycling protocol for durability assessment.

References
  • Alia, S. M., et al. (2022). "Rotating Disk Electrode Standardization and Best Practices in Acidic Oxygen Evolution." National Renewable Energy Laboratory (NREL). [Link]

  • Cherevko, S., et al. (2017).[9] "Oxygen evolution activity and stability of iridium in acidic media." Electrochimica Acta. [Link]

  • Zagalskaya, A., & Alexandrov, V. (2020). "Role of Lattice Oxygen in the Oxygen Evolution Reaction on Ruthenium Oxide." ACS Catalysis. [Link]

  • U.S. Department of Energy. (2013). "Cell Component Accelerated Stress Test Protocols for PEM Fuel Cells and Electrolyzers." DOE Hydrogen and Fuel Cells Program. [Link]

  • Kasian, O., et al. (2019). "On the Operando Structure of Ruthenium Oxides during the Oxygen Evolution Reaction." ACS Catalysis. [Link]

Sources

assessing the environmental impact of iridium catalysts compared to alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we recognize that the selection of a catalyst extends beyond reaction efficiency and yield. In an era of increasing environmental scrutiny and a collective drive towards sustainable practices, understanding the holistic environmental impact of our chemical choices is paramount. This guide provides an in-depth, objective comparison of the environmental footprint of iridium catalysts against common alternatives, supported by available data and standardized assessment methodologies. Our goal is to empower researchers and process chemists to make informed decisions that align with both scientific excellence and environmental responsibility.

The Bedrock of Sustainable Catalysis: Why This Comparison Matters

The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Catalysis is a cornerstone of this philosophy, offering pathways to increased efficiency, reduced waste, and milder reaction conditions.[2][3] However, the catalysts themselves, particularly those based on precious metals, carry an environmental burden that must be considered. This guide focuses on iridium, a powerful and versatile catalyst, and its common alternatives—palladium, rhodium, nickel, and copper—to provide a comprehensive environmental assessment.

Lifecycle Assessment: From Mine to Reactor and Beyond

A true understanding of a catalyst's environmental impact necessitates a "cradle-to-gate" or "cradle-to-grave" perspective, a methodology known as Life Cycle Assessment (LCA).[4][5] LCA evaluates the environmental burdens associated with a product's entire life, from raw material extraction to disposal or recycling.[5]

The Environmental Hotspots of Precious Metal Catalysts

The primary environmental impact of platinum-group metal (PGM) catalysts, including iridium, palladium, and rhodium, is overwhelmingly concentrated in the mining and refining stages.[6][7] These processes are incredibly energy-intensive and can lead to significant land disruption, water usage, and greenhouse gas emissions.[8][9]

A Comparative Look at Global Warming Potential (GWP)

Recent LCA studies have begun to quantify the environmental footprint of producing these critical materials. The Global Warming Potential (GWP), measured in kilograms of CO2 equivalent (kg CO2-eq) per kilogram of metal, is a key metric.

Catalyst MetalPrimary Production GWP (kg CO2-eq per kg)Data Source(s)
Iridium ~12,009[10][11]
Palladium Varies; a key driver of GHG emissions in supported catalysts[12][12][13]
Rhodium Data not specified in the same format, but included in overall PGM impact assessments[3][6][14]
Nickel 33.8 - 36.8 (for battery-grade nickel sulfate)[15]
Copper Varies with production method; a key focus of industry LCA studies[1][10][12][16][17]

Note: Direct comparison of LCA data can be challenging due to varying methodologies and system boundaries in different studies. The data presented here is for illustrative purposes to highlight the order of magnitude of environmental impact.

The data clearly indicates that the initial production of iridium carries a substantial carbon footprint. However, this is only part of the story. The high value and catalytic activity of iridium mean that it is often used in very small quantities and is a prime candidate for recycling.

The Power of Circularity: Recycling and Reuse

For precious metal catalysts, a circular economy model is not just an environmental ideal but an economic necessity. The environmental benefits of recycling are dramatic.

Recycling Efficiency

Modern recycling processes for PGMs are highly efficient, with recovery rates often exceeding 90% in closed-loop systems.[4] For iridium specifically, recovery rates of 92% from spent PEM electrolyzers have been reported, with some processes achieving up to 99.2% recovery from various waste streams.[18][19]

The Environmental Payoff of Recycled Iridium

A Life Cycle Assessment comparing mined versus recycled iridium reveals a staggering difference in environmental impact. Recycled iridium oxide has a carbon footprint of just 24.5 kg CO2-eq , a 99.97% reduction compared to the 78,559 kg CO2-eq associated with mined and refined iridium. This underscores the critical importance of efficient catalyst recovery and recycling in mitigating the environmental impact of using iridium.

Diagram: Catalyst Lifecycle Comparison

Catalyst Lifecycle Comparison cluster_Iridium Iridium Lifecycle cluster_Alternatives Alternatives Lifecycle (e.g., Ni, Cu) Ir_Mine Mining & Refining (High GWP: ~12,009 kg CO2-eq/kg) Ir_Use Catalyst Use (High Efficiency) Ir_Mine->Ir_Use Primary Production Ir_Recycle Recycling (>90% Efficiency) Ir_Use->Ir_Recycle End-of-Life Ir_Recycled Recycled Iridium (99.97% GWP Reduction) Ir_Recycle->Ir_Recycled Recovery Ir_Recycled->Ir_Use Circular Feedstock Alt_Mine Mining & Refining (Lower GWP, e.g., Ni: ~35 kg CO2-eq/kg) Alt_Use Catalyst Use Alt_Mine->Alt_Use Alt_Recycle Recycling (Varies) Alt_Use->Alt_Recycle Alt_Disposal Potential Disposal Alt_Use->Alt_Disposal Alt_Recycle->Alt_Use

Caption: A simplified comparison of the lifecycle environmental hotspots for iridium versus more abundant metal catalysts.

Toxicity and Hazard Profile: A Critical Consideration

While lifecycle emissions are a major factor, the inherent toxicity of the catalyst and its potential to leach into the final product is a critical concern, especially in pharmaceutical applications.

Catalyst MetalToxicity Profile
Iridium Metallic iridium has low toxicity. However, iridium compounds are considered highly toxic and have demonstrated significant cytotoxic activity in vitro.[3]
Palladium Palladium toxicity is generally low, but some of its salts can be toxic. There are concerns about the environmental accumulation of palladium from automotive catalysts.[20]
Rhodium Metallic rhodium is considered to have low toxicity.[21] However, its compounds can be irritating and potentially toxic, though data is less complete.[22][23]
Nickel Nickel is a known skin sensitizer and potential carcinogen with repeated or prolonged exposure. Its use is highly regulated.
Copper Copper is an essential element, but at high concentrations, it can be toxic to aquatic life and humans.[24][25] The environmental fate of copper-based nanomaterials is an active area of research.[24][26]

The key takeaway is that for all these metals, the form of the element (metallic vs. ionic/organometallic compound) and its bioavailability are critical determinants of its toxicity.

Quantifying "Greenness": Applying Process Chemistry Metrics

Beyond LCA and toxicity, we can assess the environmental performance of a specific catalytic reaction using green chemistry metrics. Two of the most widely adopted in the pharmaceutical industry are Process Mass Intensity (PMI) and the Environmental Factor (E-Factor).[6][23][27]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (water, solvents, reagents, raw materials) used in a process to the mass of the final active pharmaceutical ingredient (API).[28][29] A lower PMI indicates a more efficient and less wasteful process.

  • E-Factor: This metric calculates the ratio of the mass of waste produced to the mass of the desired product.[6] A lower E-Factor is better.

When comparing catalysts, one must consider not just the catalyst's own mass, but its effect on the entire process. A highly efficient iridium catalyst used at a very low loading could lead to a significantly lower PMI and E-Factor for the overall process compared to a less efficient, but more "earth-abundant," catalyst that requires higher loadings, more solvent, or more complex purification steps.

Experimental Protocols: Ensuring Product Purity and Assessing Environmental Risk

For drug development professionals, ensuring that the final product is free from harmful catalyst residues is non-negotiable. The ICH Q3D Guideline for Elemental Impurities provides a risk-based framework for controlling these impurities in pharmaceutical products.[20][22][26][30][31]

Workflow for Assessing and Controlling Catalyst Leaching

Catalyst Leaching Assessment Workflow Risk_Assessment 1. Risk Assessment (ICH Q3D) - Identify potential sources of metal contamination - Evaluate catalyst stability and leaching potential Process_Sampling 2. In-Process Sampling - Sample reaction mixture post-catalyst removal - Sample final API Risk_Assessment->Process_Sampling Sample_Prep 3. Sample Preparation - Acid digestion (e.g., microwave digestion) Process_Sampling->Sample_Prep Analysis 4. Quantitative Analysis - ICP-MS or ICP-OES for trace metal detection Sample_Prep->Analysis Comparison 5. Comparison to PDE - Compare results to Permitted Daily Exposure (PDE) limits Analysis->Comparison Control 6. Implement Controls - Optimize purification - Implement monitoring strategy Comparison->Control If limits exceeded

Caption: A workflow for assessing and controlling elemental impurities from catalysts, guided by ICH Q3D principles.

Standard Protocol for Catalyst Leaching Study

This protocol outlines a general procedure for determining the extent of metal leaching from a heterogeneous catalyst into a reaction mixture.

Objective: To quantify the concentration of the catalyst metal in the liquid phase of a reaction mixture after a specified reaction time.

Materials & Equipment:

  • Reaction vessel and associated equipment (stirrer, heating mantle, etc.)

  • Heterogeneous catalyst of interest

  • All reaction substrates, reagents, and solvents

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) instrument[32]

  • Volumetric flasks and pipettes for standard preparation

  • High-purity acid (e.g., nitric acid) for sample digestion and stabilization

Procedure:

  • Reaction Setup: Assemble the reaction as per the standard procedure, including the heterogeneous catalyst, substrates, and solvent.

  • Reaction Execution: Run the reaction under the desired conditions (temperature, time, stirring rate).

  • "Hot Filtration" Test (Optional but Recommended): At a mid-point of the reaction (e.g., 50% conversion), carefully and quickly filter a small aliquot of the hot reaction mixture through a syringe filter to remove the solid catalyst.[31] Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it suggests that the active catalytic species has leached into the solution.[31]

  • Final Sample Collection: At the end of the reaction, cool the mixture to room temperature.

  • Filtration: Filter a representative sample of the reaction mixture through a syringe filter to completely remove the solid catalyst. The filtrate is the sample to be analyzed for leached metal.

  • Sample Preparation for Analysis:

    • Accurately weigh a portion of the filtrate into a digestion vessel.

    • Add a known volume of high-purity acid.

    • If the sample contains a high concentration of organic material, perform a microwave digestion procedure to break down the matrix and solubilize the metal.

    • Once digestion is complete, quantitatively transfer the sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis:

    • Calibrate the ICP-MS or ICP-OES instrument using a series of known concentration standards of the metal of interest.

    • Analyze the prepared sample to determine the concentration of the leached metal.

  • Calculation: Report the leached metal concentration in parts per million (ppm) or parts per billion (ppb) relative to the total mass of the reaction mixture.

Conclusion: A Holistic Approach to Catalyst Selection

The choice between an iridium catalyst and its alternatives is not a simple one and requires a multi-faceted environmental assessment.

  • Iridium: Characterized by a high initial environmental burden from mining, its exceptional catalytic efficiency and, most importantly, its high recyclability make it a surprisingly sustainable option when managed within a circular economy. The toxicity of its compounds, however, necessitates stringent control of leaching.

  • Palladium and Rhodium: As fellow PGMs, they share many of the same "cradle-to-gate" environmental concerns as iridium.[6] Their widespread use in applications like automotive catalysts has also led to concerns about their environmental dissemination.[20]

  • Nickel and Copper: These earth-abundant metals offer a significantly lower initial environmental footprint in terms of GWP.[15] They are often championed as "greener" alternatives. However, their lower catalytic efficiency in some applications may lead to higher catalyst loadings, more arduous reaction conditions, or more complex product purification, potentially increasing the overall Process Mass Intensity (PMI) of a given process. Furthermore, their own toxicological profiles (e.g., nickel's carcinogenicity, copper's aquatic toxicity) require careful management.[24][25]

Ultimately, the most environmentally responsible choice depends on a holistic analysis that considers the entire lifecycle of the catalyst, its performance within a specific chemical transformation (and its effect on metrics like PMI), and rigorous control of potential product contamination. As this guide demonstrates, the path to truly sustainable chemistry is paved with data-driven decisions and a commitment to understanding the full environmental context of our work.

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